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  • Product: Spiro[2.4]heptan-1-amine hydrochloride
  • CAS: 17202-53-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Spiro[2.4]heptan-1-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been a significant driver of innovation. Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their inherent rigidity and well-defined spatial arrangement of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic profiles.[1]

This guide provides a comprehensive technical overview of Spiro[2.4]heptan-1-amine hydrochloride (CAS Number: 17202-53-8), a compelling yet underexplored building block. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail its analytical characterization, and explore its potential applications in drug development, particularly in the context of inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of this spirocyclic amine.

Physicochemical Properties and Structural Attributes

Spiro[2.4]heptan-1-amine hydrochloride presents as a white to off-white solid. Its constrained bicyclic system, comprising a cyclopropane and a cyclopentane ring, imparts a distinct three-dimensional geometry. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological assays and potential formulation development.

PropertyValueSource
CAS Number 17202-53-8[2]
Molecular Formula C₇H₁₄ClN[2]
Molecular Weight 147.65 g/mol [2]
Monoisotopic Mass 147.0814771 Da[2]
Topological Polar Surface Area 26 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Appearance White to off-white solid[3]

Synthetic Strategy: A Plausible and Detailed Protocol

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Oxime Reduction cluster_2 Step 3: Salt Formation Spiro[2.4]heptan-1-one Spiro[2.4]heptan-1-one Spiro[2.4]heptan-1-one oxime Spiro[2.4]heptan-1-one oxime Spiro[2.4]heptan-1-one->Spiro[2.4]heptan-1-one oxime Pyridine, Ethanol, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Spiro[2.4]heptan-1-one oxime Spiro[2.4]heptan-1-amine Spiro[2.4]heptan-1-amine Spiro[2.4]heptan-1-one oxime->Spiro[2.4]heptan-1-amine Zn dust, Ammonium Formate, Methanol, Reflux Spiro[2.4]heptan-1-amine hydrochloride Spiro[2.4]heptan-1-amine hydrochloride Spiro[2.4]heptan-1-amine->Spiro[2.4]heptan-1-amine hydrochloride HCl in Ether

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of Spiro[2.4]heptan-1-one oxime

  • To a solution of Spiro[2.4]heptan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Causality: The formation of the oxime from the ketone is a standard condensation reaction. Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards the product.

Part 2: Reduction of Spiro[2.4]heptan-1-one oxime to Spiro[2.4]heptan-1-amine

  • To a suspension of zinc dust (5 equivalents) in methanol, add a solution of the crude Spiro[2.4]heptan-1-one oxime (1 equivalent) in methanol.

  • Add ammonium formate (10 equivalents) in portions to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[6]

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.

  • Dry the ethereal layer over anhydrous sodium sulfate and concentrate to give the crude Spiro[2.4]heptan-1-amine.

Causality: Zinc dust in the presence of a proton donor like ammonium formate is an effective and economical system for the reduction of oximes to primary amines.[6] This method is often preferred over catalytic hydrogenation for its operational simplicity and tolerance of various functional groups.

Part 3: Formation of Spiro[2.4]heptan-1-amine Hydrochloride

  • Dissolve the crude Spiro[2.4]heptan-1-amine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Spiro[2.4]heptan-1-amine hydrochloride.

Causality: The basic amine readily reacts with hydrochloric acid to form the corresponding ammonium salt, which is typically a crystalline solid that precipitates from nonpolar solvents like diethyl ether. This step also serves as a final purification of the product.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is scarce in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

G Spiro[2.4]heptan-1-amine HCl Spiro[2.4]heptan-1-amine HCl 1H NMR 1H NMR Spiro[2.4]heptan-1-amine HCl->1H NMR Proton environment 13C NMR 13C NMR Spiro[2.4]heptan-1-amine HCl->13C NMR Carbon skeleton FT-IR FT-IR Spiro[2.4]heptan-1-amine HCl->FT-IR Functional groups Mass Spec Mass Spec Spiro[2.4]heptan-1-amine HCl->Mass Spec Molecular weight

¹H NMR Spectroscopy (Expected Features):

  • -NH₃⁺ protons: A broad singlet in the region of 8.0-9.0 ppm, which may exchange with D₂O.

  • Cyclopentane and Cyclopropane Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5 ppm). The diastereotopic nature of the methylene protons in the cyclopentane ring and the unique chemical environment of the cyclopropane protons will lead to complex splitting patterns. The proton attached to the carbon bearing the amino group (C1) is expected to be a multiplet deshielded relative to the other aliphatic protons.

¹³C NMR Spectroscopy (Expected Features):

  • Spiro Carbon: A quaternary carbon signal, typically in the range of 30-40 ppm.

  • C1 Carbon (attached to -NH₃⁺): A signal deshielded by the electron-withdrawing ammonium group, expected around 50-60 ppm.

  • Cyclopentane and Cyclopropane Carbons: A series of signals in the aliphatic region (approximately 10-40 ppm).

FT-IR Spectroscopy (Expected Features):

  • N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ characteristic of the ammonium salt.[7]

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹.

  • N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion of the free base (C₇H₁₃N) upon loss of HCl. Predicted adducts for the free base are presented below.[8]

AdductPredicted m/z
[M+H]⁺ 112.11208
[M+Na]⁺ 134.09402

Potential Applications in Drug Discovery: Targeting Inflammatory Pathways

While direct biological data for Spiro[2.4]heptan-1-amine is not extensively published, the spiro[2.4]heptane scaffold is featured in patented compounds with significant biological activity. Specifically, derivatives of this scaffold have been identified as potent agonists of the ALX receptor (also known as Formyl Peptide Receptor 2, FPR2).[9][10]

The ALX receptor is a G-protein coupled receptor that plays a crucial role in the resolution of inflammation.[4] Its activation by endogenous ligands like lipoxin A4 initiates pathways that lead to the cessation of neutrophil infiltration, promotion of macrophage-mediated clearance of apoptotic cells, and a return to tissue homeostasis.[9] Consequently, agonists of the ALX receptor are being actively investigated as a novel therapeutic strategy for a range of inflammatory conditions, including:

  • Obstructive airway diseases (e.g., asthma, COPD)[11]

  • Cardiovascular disorders[10]

  • Neuroinflammation[10]

  • Allergic conditions[10]

The spiro[2.4]heptane moiety in these agonists likely serves to position key pharmacophoric elements in a favorable orientation for binding to the ALX receptor. The primary amine of Spiro[2.4]heptan-1-amine hydrochloride provides a versatile synthetic handle for the elaboration of a diverse library of analogues to probe the structure-activity relationship (SAR) at the ALX receptor.

Safety, Handling, and Storage

As a primary amine hydrochloride, Spiro[2.4]heptan-1-amine hydrochloride should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

Conclusion and Future Directions

Spiro[2.4]heptan-1-amine hydrochloride is a valuable building block with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure is a desirable feature in modern drug design. While a detailed, published synthetic protocol and full characterization data are yet to be widely disseminated, a robust synthesis can be readily achieved through the reductive amination of the corresponding ketone.

The documented activity of related spiro[2.4]heptane derivatives as ALX receptor agonists strongly suggests that this compound is a prime candidate for the synthesis of novel anti-inflammatory agents. Future work should focus on the detailed biological evaluation of a library of compounds derived from this spirocyclic amine to fully elucidate its therapeutic potential.

References

  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • Actelion discloses new agonists of formylpeptide FPR2/ALX receptors. BioWorld. Available at: [Link]

  • PT2432760E - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • Safety Data Sheet. SOL Group. Available at: [Link]

  • Pharmacological importance of novel spiro derivatives against human pathogenic fungi. ResearchGate. Available at: [Link]

  • Recent advances in the design and development of Formyl peptide receptor 2 (FPR2/ALX) agonists as pro-resolving agents with diverse therapeutic potential. ResearchGate. Available at: [Link]

  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). PubChemLite. Available at: [Link]

  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST WebBook. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC - PubMed Central. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH. Available at: [Link]

  • A Novel Peptide Agonist of Formyl-Peptide Receptor-Like 1 (ALX) Displays Anti-Inflammatory and Cardioprotective Effects. DOI. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Spiro[2.4]hept-1-ene | C7H10 | CID 12870236. PubChem - NIH. Available at: [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580. PubChem. Available at: [Link]

  • Spiro[2.4]heptane, 1,1-dichloro-. SpectraBase. Available at: [Link]

  • Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8). Cheméo. Available at: [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • spiro[2.4]heptan-6-amine;hydrochloride, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
  • Spiro(2.4)heptan-4-one | C7H10O | CID 258618. PubChem - NIH. Available at: [Link]

  • Spiro[2.4]heptan-5-one | C7H10O | CID 548835. PubChem - NIH. Available at: [Link]

  • 2,2,7-Trimethyl-6-oxaspiro[2.4]heptan-1-amine. PubChem. Available at: [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Available at: [Link]

  • Pharmacological Evaluation and Spiro Compounds. ResearchGate. Available at: [Link]

  • Publications. SpiroChem. Available at: [Link]

  • Chemists' Guide to Oxime Reduction. Scribd. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.4]heptan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery The quest for novel therapeutic agents with enhanced potency, selectivity,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore three-dimensional molecular architectures.[1][2] Among these, spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as particularly valuable scaffolds.[3] The rigid nature of the spiro junction restricts conformational mobility, which can pre-organize pendant functional groups for optimal interaction with biological targets.[3] This inherent rigidity and three-dimensionality make spirocycles attractive building blocks for navigating the complex chemical space of drug-like molecules.[1][4]

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of a specific spirocyclic amine, Spiro[2.4]heptan-1-amine. We will delve into its unique structural features and explore the state-of-the-art experimental and computational methodologies for elucidating its preferred three-dimensional arrangements. Understanding the conformational propensities of this molecule is crucial for its application as a versatile building block in the design of novel therapeutics.

Molecular Structure and Stereoisomerism of Spiro[2.4]heptan-1-amine

Spiro[2.4]heptan-1-amine is a saturated bicyclic amine with the molecular formula C₇H₁₃N.[5] Its structure is defined by a cyclopropane ring and a cyclopentane ring fused at a single quaternary carbon atom, the spiro center. The amine group is attached to a carbon atom of the cyclopropane ring.

Key Structural Features:

  • Spiro Center: The quaternary carbon atom at the junction of the two rings.

  • Cyclopropane Ring: A strained three-membered ring.

  • Cyclopentane Ring: A five-membered ring.

  • Chirality: The presence of stereogenic centers gives rise to the possibility of multiple stereoisomers. Specifically, the carbon atom bearing the amine group (C1) and the spiro center (C3, assuming numbering starts from the amine-bearing carbon) are chiral centers. This results in the potential for four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

PropertyValueSource
Molecular FormulaC₇H₁₃NPubChem CID: 86276613[5]
Molecular Weight111.18 g/mol PubChem CID: 86276613
Monoisotopic Mass111.1048 DaPubChem CID: 86276613[5]
XLogP3-AA1.2PubChem CID: 86276613[5]

The Conformational Landscape

The overall shape of Spiro[2.4]heptan-1-amine is dictated by the conformational preferences of the five-membered cyclopentane ring, as the cyclopropane ring is rigid. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair).

The presence of the spiro-fused cyclopropane ring significantly influences the puckering of the cyclopentane ring. The amine substituent on the cyclopropane ring can exist in different orientations relative to the cyclopentane ring, further contributing to the complexity of the conformational landscape. The interplay between these factors determines the populations of various low-energy conformers. A thorough conformational analysis is therefore essential to understand the molecule's behavior in different environments.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6][7] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can gain detailed insights into the molecule's three-dimensional structure and dynamics.

Detailed Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of Spiro[2.4]heptan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent can influence the conformational equilibrium, so it should be selected based on the intended application or to mimic a particular environment.[8]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons. The chemical shifts of the protons on the cyclopentane ring are particularly sensitive to the ring's pucker.

    • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shifts of the cyclopentane carbons can also provide conformational information.[8]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons, helping to assign protons within the spin systems of the cyclopropane and cyclopentane rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons like the spiro center.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks provide distance constraints that can be used to define the relative orientation of different parts of the molecule and distinguish between different conformers.

  • Data Interpretation:

    • Chemical Shifts: Compare the observed chemical shifts to those of related spirocyclic and aminocyclopropane compounds. Anisotropic effects from the cyclopropane ring can influence the chemical shifts of the cyclopentane protons.

    • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants in the cyclopentane ring can be related to the dihedral angles between the coupled protons via the Karplus equation. This provides quantitative information about the ring's pucker.

    • NOE/ROE Data: The pattern of NOE cross-peaks provides a qualitative or semi-quantitative picture of the molecule's conformation. For example, NOEs between protons on the cyclopropane and cyclopentane rings can define the relative orientation of the two rings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve Spiro[2.4]heptan-1-amine in Deuterated Solvent acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d assign Spectral Assignment acq_2d->assign params Extract Parameters (Shifts, J-couplings, NOEs) assign->params structure 3D Structure Elucidation params->structure

Workflow for NMR-based conformational analysis.
X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[9][10][11] It provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted by the molecule in the crystal lattice.

Detailed Protocol for X-ray Crystallography:

  • Crystallization: This is often the most challenging step.[10][11]

    • Dissolve a high-purity sample of Spiro[2.4]heptan-1-amine (or a suitable salt, e.g., hydrochloride) in a minimal amount of a suitable solvent or solvent mixture.

    • Slowly induce crystallization by methods such as slow evaporation of the solvent, vapor diffusion, or cooling.

    • The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with no significant internal defects.[10]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.[10]

    • The crystal diffracts the X-rays into a unique pattern of reflections.

    • The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, including those of hydrogen atoms.

  • Structure Analysis:

    • The final refined structure provides a detailed picture of the molecule's conformation in the solid state.

    • Analyze the bond lengths, bond angles, and torsion angles to characterize the puckering of the cyclopentane ring and the orientation of the amine substituent.

    • Examine intermolecular interactions, such as hydrogen bonding, in the crystal packing.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_refine Structure Refinement cluster_final Final Structure crystal Crystallize Spiro[2.4]heptan-1-amine data X-ray Diffraction crystal->data solve Solve Phase Problem data->solve refine Refine Atomic Coordinates solve->refine final Analyze 3D Conformation refine->final Comp_Chem_Workflow cluster_build Structure Generation cluster_search Conformational Search cluster_opt Optimization & Energy Calculation cluster_analyze Analysis build Build 3D Structure search Molecular Dynamics or Systematic Search build->search opt DFT Geometry Optimization of Unique Conformers search->opt analyze Boltzmann Population Analysis & Comparison with Experiment opt->analyze

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Spiro[2.4]heptan-1-amine

Abstract Spiro[2.4]heptan-1-amine is a unique bicyclic primary amine featuring a cyclopropane ring fused to a cyclopentane ring. This structure presents interesting stereochemical and electronic properties, making its un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.4]heptan-1-amine is a unique bicyclic primary amine featuring a cyclopropane ring fused to a cyclopentane ring. This structure presents interesting stereochemical and electronic properties, making its unambiguous characterization crucial for its application in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the expected spectroscopic data for Spiro[2.4]heptan-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in fundamental principles and draws parallels with related structures to offer a predictive yet robust interpretation of its spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel spirocyclic amines.

Introduction: The Structural Significance of Spiro[2.4]heptan-1-amine

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery due to their rigid three-dimensional structures, which can provide precise orientations of functional groups for interaction with biological targets. Spiro[2.4]heptan-1-amine, with its strained cyclopropane ring, introduces additional conformational constraints and unique electronic characteristics. The primary amine group is a key functional handle for further chemical modifications.

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. This guide will delve into the expected spectral signatures of Spiro[2.4]heptan-1-amine, explaining the rationale behind the predicted data.

Synthesis and Sample Preparation: A Plausible Approach

Experimental Protocol: Reductive Amination of Spiro[2.4]heptan-4-one
  • Reaction Setup: To a solution of spiro[2.4]heptan-4-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution with 6 M NaOH to pH >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield Spiro[2.4]heptan-1-amine.

The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the ketone, minimizing side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Spiro[2.4]heptan-1-amine is expected to be complex due to the number of non-equivalent protons and potential for diastereotopicity.

Expected Chemical Shifts (δ) in CDCl₃:

Proton(s)Expected Chemical Shift (ppm)MultiplicityRationale
-NH₂~1.0 - 2.5Broad singletThe chemical shift is variable and concentration-dependent. The signal will disappear upon D₂O exchange[1][2].
H-1 (CH-NH₂)~2.8 - 3.2MultipletThis proton is deshielded by the adjacent electron-withdrawing nitrogen atom[1][2].
Cyclopentane CH₂~1.2 - 1.9Complex multipletsThese protons are in a typical aliphatic region.
Cyclopropane CH₂~0.3 - 0.8Complex multipletsThe high-field chemical shifts are characteristic of strained cyclopropyl protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon(s)Expected Chemical Shift (ppm)Rationale
C-1 (CH-NH₂)~50 - 60The carbon directly attached to the nitrogen is significantly deshielded[1][2].
Spiro C~30 - 40The quaternary spiro carbon.
Cyclopentane CH₂~25 - 35Typical aliphatic carbon chemical shifts.
Cyclopropane CH₂~10 - 20The upfield shift is characteristic of cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups. For Spiro[2.4]heptan-1-amine, the primary amine group will give rise to characteristic absorptions.

Expected IR Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H (Amine)Asymmetric & Symmetric Stretch3300 - 3500Medium, two sharp bands for a primary amine[1][3][4].
N-H (Amine)Bending (Scissoring)1580 - 1650Medium to strong, sharp[3][4].
C-H (sp³)Stretching2850 - 3000Strong
C-NStretching1020 - 1250Medium to weak[3][4].
N-H (Amine)Wagging665 - 910Broad, strong[3][4].

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂)[1][4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Molecular Ion

Spiro[2.4]heptan-1-amine has a molecular formula of C₇H₁₃N. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[5][6]. The expected molecular ion peak [M]⁺ would be at m/z = 111.

Fragmentation Pattern

Aliphatic amines characteristically undergo α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom[1][5][7]. This fragmentation is driven by the formation of a stable, resonance-stabilized iminium cation[5][8].

Proposed Fragmentation Pathway:

G mol_ion [C₇H₁₃N]⁺˙ m/z = 111 frag1 [C₂H₆N]⁺ m/z = 44 mol_ion->frag1 α-cleavage frag2 [C₆H₁₀N]⁺ m/z = 96 mol_ion->frag2 α-cleavage

Caption: Proposed α-cleavage fragmentation pathways for Spiro[2.4]heptan-1-amine.

The major fragmentation pathways would involve the cleavage of the bonds between C1-C2 and C1-C7. Loss of a cyclopentyl radical would lead to a fragment at m/z = 44. Alternatively, cleavage within the cyclopropane ring is also possible, though potentially less favored. The base peak in the mass spectrum of a primary amine is often the result of α-cleavage[6].

Conclusion

The structural elucidation of Spiro[2.4]heptan-1-amine can be confidently achieved through a combination of NMR, IR, and MS techniques. The unique spirocyclic core and the primary amine functionality give rise to a predictable and characterizable set of spectroscopic data. This guide provides a foundational understanding of what to expect during the analysis of this and related compounds, serving as a valuable resource for researchers in the field.

References

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link]

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  • PubChem. Spiro[2.4]heptan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. Available at: [Link]

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Exploratory

The Spiro[2.4]heptane Motif: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide Abstract The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings. Spirocyclic systems, particularly the spiro[2.4]heptane scaffold, have emerged as a powerful structural motif for achieving this goal. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by spiro[2.4]heptane derivatives. We will delve into the fundamental physicochemical properties that make this scaffold advantageous in drug design, explore its application across various therapeutic areas including oncology, inflammation, and infectious diseases, and provide detailed experimental protocols for assessing biological activity. The inherent three-dimensionality and conformational rigidity of the spiro[2.4]heptane core allow for precise spatial orientation of substituents, enhancing interactions with complex biological targets and often leading to improved drug-like properties such as increased solubility and metabolic stability.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile scaffold.

Part 1: The Spiro[2.4]heptane Scaffold: A Structural Rationale for Superiority

The spiro[2.4]heptane framework consists of a cyclopropane ring and a cyclopentane ring sharing a single carbon atom.[4] This unique structural arrangement imparts a rigid, three-dimensional geometry that is highly sought after in modern drug design.[5]

Key Advantages in Medicinal Chemistry

The adoption of spirocyclic scaffolds is a strategic move to enhance the quality of drug candidates. The key advantages include:

  • Increased Three-Dimensionality (Fsp³ Content): Moving away from planar, sp²-hybridized systems, the high Fsp³ character of the spiro[2.4]heptane scaffold allows for more intricate and specific interactions with the 3D architecture of biological targets like enzyme active sites and protein-protein interfaces.[1] This can lead to significant gains in potency and selectivity.[2]

  • Improved Physicochemical Properties: Studies have shown that the incorporation of spirocyclic motifs can lead to enhanced aqueous solubility and greater metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3] This is crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Novel Chemical Space Exploration: These scaffolds provide access to novel regions of chemical space, increasing the probability of discovering first-in-class medicines. The rigid framework allows for predictable and controlled placement of functional groups (exit vectors) to optimize target engagement.[1][6]

Logical Relationship: From Scaffold to Improved Drug Properties

The decision to use a spiro[2.4]heptane scaffold is rooted in a clear cause-and-effect relationship aimed at overcoming common drug development hurdles.

G scaffold Spiro[2.4]heptane Core prop1 High Fsp³ Character (3-Dimensionality) scaffold->prop1 imparts prop2 Conformational Rigidity scaffold->prop2 imparts prop3 Novel Exit Vectors scaffold->prop3 provides adv1 Enhanced Target Selectivity & Potency prop1->adv1 leads to adv2 Improved ADME Properties (Solubility, Stability) prop1->adv2 contributes to prop2->adv1 enables adv3 Access to Novel IP & Un-drugged Targets prop3->adv3 allows

Causality from scaffold choice to improved drug properties.

Part 2: A Spectrum of Biological Activities

Derivatives of the spiro[2.4]heptane scaffold have demonstrated a remarkable breadth of biological activities. This section highlights key therapeutic areas where these compounds show significant promise.

Anticancer Activity

Spiro-heterocyclic compounds are increasingly recognized for their potential as anticancer agents.[5] They often act by inducing apoptosis or inhibiting key signaling pathways essential for tumor growth.[7]

Mechanism of Action: EGFR Inhibition and Apoptosis Induction A notable example involves novel spiro-pyrrolopyridazine (SPP) derivatives.[7] Certain compounds, like SPP10 , have shown potent and selective cytotoxicity against breast, lung, and prostate cancer cell lines.[7] The mechanism is multifaceted, involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, a transmembrane protein crucial for cell proliferation and metastasis.[7] Inhibition of EGFR disrupts downstream signaling, while the compound also directly induces apoptotic cell death, confirmed by the modulation of key apoptotic proteins.[7]

G cluster_membrane Cell Membrane EGFR EGFR Proliferation Cell Proliferation & Metastasis EGFR->Proliferation Promotes SPP10 Spiro[2.4]heptane Derivative (SPP10) SPP10->EGFR Inhibits Mitochondria Mitochondria SPP10->Mitochondria Acts on Apoptosis Apoptosis (Programmed Cell Death) Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis Executes

Simplified pathway of SPP10-induced apoptosis & EGFR inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their IC50 values, the concentration required to inhibit 50% of cancer cell growth.

CompoundTarget Cell LineIC50 (µM)Source
SPP15 PC-3 (Prostate Cancer)2.8 ± 0.4[7]
SPP10 H69AR (Lung Cancer)19.18 ± 0.4[7]
Compound 16 MCF-7 (Breast Carcinoma)0.31[8]
Compound 16 A2780 (Ovarian Cancer)0.89[8]
Compound 16 HT-29 (Colorectal Adenocarcinoma)5.62[8]

Table 1: Cytotoxic activity of selected spiro derivatives against human cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Bridged spiro[2.4]heptane derivatives have been developed as potent agonists for the ALX receptor (ALXR) and Formyl Peptide Receptor-Like 2 (FPRL2).[9][10] These G-protein coupled receptors are key players in the resolution of inflammation.

Mechanism of Action: Pro-Resolution Signaling Lipoxin A4 (LXA4) is an endogenous lipid mediator with potent anti-inflammatory and pro-resolution activities, which acts through the ALXR.[9] Spiro[2.4]heptane derivatives that act as ALXR agonists mimic these effects, making them attractive therapeutic candidates for inflammatory and obstructive airway diseases like asthma and COPD.[9][10]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Spiro[2.4]heptane derivatives have demonstrated significant potential in this area.

Example: Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones A series of these spiro compounds were synthesized and evaluated for their antimicrobial properties.[11][12] Notably, specific diastereomers exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) as low as 2 µg/mL.[11][12] The proposed mechanism for related phenol-containing compounds involves the disruption of microbial membranes, leading to cell death.[11]

Quantitative Data: Antimicrobial Efficacy

Compound Class/ExampleTarget MicroorganismMIC (µg/mL)Source
(2S,4R,6′R*)-diastereomersGram-positive/negative bacteriadown to 2[11][12]
Pyrrolidine DerivativesMicrococcus luteus93.75 - 375[13]
Compound 4eCandida albicans23.43[13]
Compound 4eCandida krusei46.87[13]

Table 2: Minimum Inhibitory Concentration (MIC) of selected spiro derivatives.

Enzyme Inhibition: The Case of Spironolactone

While technically a spiro-steroidal hybrid, Spironolactone is a landmark drug that perfectly illustrates the power of a spirocyclic motif in modulating biological activity. It is a potassium-sparing diuretic used to treat conditions like heart failure and high blood pressure.[14]

Mechanism of Action: Aldosterone Antagonism Spironolactone's primary mechanism is the competitive antagonism of aldosterone at its mineralocorticoid receptor in the distal convoluted renal tubule.[15][16] Aldosterone normally promotes sodium and water reabsorption while increasing potassium excretion.[16] By blocking this receptor, Spironolactone causes sodium and water to be excreted while retaining potassium.[15] Additionally, it has been shown to be a selective suicide inhibitor of 17α-hydroxylase, an enzyme involved in cortisol production, which contributes to some of its other endocrine effects.[17]

G cluster_cell Principal Cell of Renal Tubule cluster_channels receptor Aldosterone Receptor Na_channel Na+ Channel (Lumen -> Cell) receptor->Na_channel Upregulates K_channel K+ Channel (Cell -> Lumen) receptor->K_channel Upregulates NaK_pump Na+/K+ ATPase (Cell -> Blood) receptor->NaK_pump Upregulates Na_retention Na+ & Water Reabsorption Na_channel->Na_retention K_excretion K+ Excretion K_channel->K_excretion NaK_pump->Na_retention Aldosterone Aldosterone Aldosterone->receptor Binds & Activates Spironolactone Spironolactone Spironolactone->receptor Competitively Blocks

Mechanism of action of Spironolactone as an aldosterone antagonist.

Part 3: Key Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological evaluation of spiro[2.4]heptane derivatives relies on robust, validated assays. The choice of assay is dictated by the expected biological activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro[2.4]heptane test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. The rationale here is that mitochondrial dehydrogenases in living cells will convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan.

  • Formazan Solubilization: Incubate for 3-4 hours. Afterwards, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol provides a quantitative measure of a compound's potency.

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation: Culture the target bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the spiro[2.4]heptane test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the plate. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., tetracycline) should also be tested as a reference.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Conclusion and Future Outlook

The spiro[2.4]heptane scaffold and its derivatives represent a highly valuable and increasingly utilized platform in medicinal chemistry.[2] Their unique three-dimensional structure provides a distinct advantage over traditional flat aromatic systems, often leading to compounds with enhanced potency, selectivity, and superior pharmacokinetic properties.[1][3] The wide range of demonstrated biological activities—from anticancer and anti-inflammatory to antimicrobial—underscores the versatility of this structural motif.[7][9][12] As drug discovery moves towards more complex and challenging biological targets, the rational incorporation of rigid, 3D scaffolds like spiro[2.4]heptane will be indispensable. Future research will likely see these motifs integrated into novel therapeutic modalities, such as PROTACs and covalent inhibitors, further expanding their impact on human health.[6]

References

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Foundational

A Prospective Toxicological Profile of Spiro[2.4]heptan-1-amine Hydrochloride: A Technical Guide for Preclinical Development

Introduction: Navigating the Preclinical Safety Assessment of a Novel Spirocyclic Amine The quest for novel chemical entities with improved pharmacological and physicochemical properties has led to a surge of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Safety Assessment of a Novel Spirocyclic Amine

The quest for novel chemical entities with improved pharmacological and physicochemical properties has led to a surge of interest in three-dimensional molecular scaffolds. Spirocycles, characterized by a single shared carbon atom connecting two rings, have emerged as a prominent "escape from flatland" strategy in modern medicinal chemistry.[1][2][3] Their rigid, non-planar structure can enhance metabolic stability, aqueous solubility, and target specificity compared to their flat aromatic counterparts.[2][4]

Spiro[2.4]heptan-1-amine hydrochloride, a member of this promising class of compounds, represents a novel scaffold for potential development in various therapeutic areas. However, before its potential can be realized, a rigorous and comprehensive toxicological evaluation is paramount. As of this writing, specific toxicological data for this compound is not publicly available.[5][6] Therefore, this technical guide provides a prospective framework for establishing the toxicological profile of Spiro[2.4]heptan-1-amine hydrochloride.

This document is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple checklist of tests, delving into the causality behind experimental choices and outlining a self-validating system of protocols grounded in authoritative international guidelines. Our objective is to construct a robust safety profile, enabling informed decision-making for further preclinical and clinical development.

Part 1: Foundational Characterization and In Silico Assessment

Prior to any biological testing, a thorough understanding of the test article's physicochemical properties is essential for the design, execution, and interpretation of toxicology studies.

Physicochemical Properties

The identity, purity, and stability of Spiro[2.4]heptan-1-amine hydrochloride must be unequivocally established using validated analytical methods (e.g., NMR, LC-MS, HPLC). Key physicochemical parameters directly influence its biological behavior.

PropertyPredicted/Typical ValueRationale for Toxicological Relevance
Molecular Formula C₇H₁₄ClNDefines the exact composition of the molecule.
Molecular Weight 147.65 g/mol Influences diffusion and transport across biological membranes.
Appearance White to off-white solid[7] Essential for proper dose formulation.
Aqueous Solubility To be determinedCritical for selecting appropriate vehicles for in vitro and in vivo studies and predicting oral absorption.
pKa To be determinedDetermines the ionization state at physiological pH, affecting absorption, distribution, and receptor interaction.
LogP (Octanol/Water Partition Coefficient) To be determined (Predicted XlogP for parent amine: 1.2)[8] Indicates lipophilicity, which correlates with membrane permeability, protein binding, and potential for bioaccumulation.
In Silico Toxicological Prediction

Computational toxicology serves as an invaluable preliminary screening tool. By leveraging structure-activity relationship (SAR) models, we can predict potential liabilities and guide subsequent testing, adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Recommended Platforms:

  • DEREK Nexus (Lhasa Limited): Identifies structural alerts linked to toxicological endpoints like mutagenicity, carcinogenicity, and skin sensitization.

  • SARAH Nexus (Lhasa Limited): A statistical-based model for predicting bacterial mutagenicity.

  • TOPKAT (Dassault Systèmes): Predicts a range of toxicological endpoints, including acute oral toxicity and rodent carcinogenicity.

The output from these models will not be definitive but will highlight potential areas of concern, for instance, structural alerts for DNA reactivity or protein binding, which would warrant particular attention in the subsequent genotoxicity and sensitization assays.

Part 2: In Vitro Toxicology – Assessing Genotoxicity and Cytotoxicity

In vitro assays provide the first tier of biological data, offering insights into the compound's potential to induce genetic damage—a critical factor in carcinogenicity. The standard test battery is prescribed by the International Council for Harmonisation (ICH) guideline S2(R1).[9][10][11][12][13]

Standard Genotoxicity Battery (ICH S2 R1)

The objective is to detect compounds that induce genetic damage through various mechanisms.[10][13] A two-option battery is typically employed; Option 1 is the most common.

Caption: Workflow for the ICH S2(R1) Option 1 in vitro genotoxicity battery.

Protocol Outlines:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

    • Methodology:

      • The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

      • Spiro[2.4]heptan-1-amine hydrochloride, at a range of concentrations, is incubated with the bacterial strains.

      • The number of revertant colonies is counted and compared to a negative (vehicle) control.

    • Causality: A positive result, particularly a dose-dependent increase in revertant colonies, is a strong indicator of mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division (anaphase).

    • Methodology:

      • A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is exposed to the test compound, with and without S9 metabolic activation.

      • After treatment, cells are cultured with cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • The frequency of micronuclei in binucleated cells is scored and compared to controls.

    • Causality: An increase in micronuclei indicates the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Part 3: In Vivo Toxicology – Evaluating Systemic Effects

Should in vitro results be negative or require further investigation, in vivo studies are necessary to understand the compound's effects within a whole biological system.

Acute Oral Toxicity Assessment

The initial in vivo study determines the acute toxicity of a single oral dose and helps classify the compound according to the Globally Harmonized System (GHS). The OECD Test Guideline 423 (Acute Toxic Class Method) is a preferred approach as it minimizes the number of animals used.[14][15]

Experimental Protocol (Adapted from OECD TG 423):

  • Species: Rat (preferred rodent species).[16]

  • Animals: A single sex (typically females, as they are often slightly more sensitive) is used in a stepwise procedure.[17]

  • Dose Administration: The compound is administered orally by gavage. The vehicle should be aqueous if possible; otherwise, a well-characterized alternative like corn oil may be used.[16] The volume should not exceed 1 mL/100g body weight for aqueous solutions.[16]

  • Procedure: A stepwise dosing procedure is used with starting doses of 5, 50, 300, or 2000 mg/kg. The outcome at one dose determines the next dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[15] Gross necropsy is performed on all animals at the end of the study.

Acute_Toxic_Class_Method Start Start with 3 animals at 300 mg/kg Dose_2000 Dose 3 animals at 2000 mg/kg Start->Dose_2000 0-1 deaths Dose_50 Dose 3 animals at 50 mg/kg Start->Dose_50 2-3 deaths Stop_Classify Stop Test and Classify Dose_2000->Stop_Classify Dose_50->Stop_Classify 0-1 deaths Dose_5 Dose 3 animals at 5 mg/kg Dose_50->Dose_5 2-3 deaths Dose_5->Stop_Classify

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Data Presentation: The results will classify the compound into one of the GHS categories, providing a critical piece of safety information and guiding dose selection for subsequent repeat-dose studies.

GHS CategoryLD₅₀ Cut-off Values (mg/kg)Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5 (or Unclassified)> 2000May be harmful if swallowed
Repeat-Dose and Further Investigations

Based on the acute toxicity data and the intended clinical use, further studies may be warranted:

  • Repeat-Dose Toxicity: A 28-day or 90-day study in a rodent species is the cornerstone of systemic toxicity assessment. This will identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Pharmacokinetics (ADME): Studies to understand the Absorption, Distribution, Metabolism, and Excretion of the compound are essential to contextualize the toxicology findings.

  • Reproductive and Developmental Toxicity: If the compound is intended for use in women of childbearing potential, studies to assess its effects on fertility and embryonic development are required.[18][19]

  • Carcinogenicity: Long-term (2-year) studies in rodents may be necessary if there are concerns from genotoxicity data, the compound's structure, or its intended chronic clinical use.

Conclusion

The toxicological evaluation of a novel chemical entity like Spiro[2.4]heptan-1-amine hydrochloride is a systematic, multi-stage process. While specific data for this molecule is currently absent, a clear and scientifically rigorous path for its assessment exists, grounded in internationally recognized guidelines from the OECD and ICH.

This guide outlines a prospective strategy, beginning with fundamental physicochemical and in silico characterization, proceeding through a standard battery of in vitro genotoxicity tests, and culminating in in vivo studies to assess systemic toxicity. Each step is designed to build upon the last, creating a comprehensive safety profile that enables informed, data-driven decisions in the drug development process. Adherence to this logical, evidence-based framework is essential to unlock the therapeutic potential of promising new scaffolds while ensuring patient safety.

References

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Protocols & Analytical Methods

Method

The Strategic Integration of Spiro[2.4]heptan-1-amine Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced pharmacological profiles has led to a significant shift aw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced pharmacological profiles has led to a significant shift away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of compounds in this regard.[1] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for optimizing key drug-like properties, including aqueous solubility, metabolic stability, and target selectivity.[2][3] The spiro[2.4]heptane framework, a compact and sterically defined motif, serves as an attractive building block for introducing these desirable three-dimensional characteristics into bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of Spiro[2.4]heptan-1-amine hydrochloride, offering detailed protocols and expert insights for its application in the synthesis of advanced intermediates and potential therapeutic agents.

The hydrochloride salt of Spiro[2.4]heptan-1-amine is a stable, crystalline solid, making it a convenient starting material for a variety of chemical transformations. The primary amine functionality serves as a versatile handle for the introduction of diverse substituents and for the construction of more complex molecular architectures. This document will focus on two of the most fundamental and widely utilized reactions of primary amines in medicinal chemistry: amide bond formation and reductive amination. These transformations are cornerstones of library synthesis and lead optimization, and the spiro[2.4]heptane moiety provides a unique opportunity to explore novel chemical space.

Core Applications & Synthetic Protocols

The true utility of a building block like Spiro[2.4]heptan-1-amine hydrochloride is demonstrated through its successful incorporation into target molecules. The following protocols are presented as detailed, self-validating systems, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Application 1: Synthesis of N-Aroyl-spiro[2.4]heptan-1-amines via Amide Coupling

Amide bond formation is one of the most prevalent reactions in medicinal chemistry, enabling the linkage of molecular fragments and the introduction of key pharmacophoric elements. The following protocol details a general procedure for the acylation of Spiro[2.4]heptan-1-amine with a representative carboxylic acid, 4-methoxybenzoic acid, using a standard peptide coupling reagent.

Protocol 1: Synthesis of N-(4-methoxybenzoyl)-spiro[2.4]heptan-1-amine

Reaction Scheme:

G Spiroamine Spiro[2.4]heptan-1-amine (from hydrochloride salt) Reaction + Spiroamine->Reaction CarboxylicAcid 4-Methoxybenzoic Acid CarboxylicAcid->Reaction CouplingAgent HATU, DIPEA CouplingAgent->Reaction Activation Solvent DMF Solvent->Reaction Solvent Product N-(4-methoxybenzoyl)-spiro[2.4]heptan-1-amine Reaction->Product

A representative amide coupling reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Spiro[2.4]heptan-1-amine hydrochloride147.651.01.0
4-Methoxybenzoic acid152.151.11.1
HATU380.231.21.2
DIPEA129.243.03.0
Anhydrous DMF-10 mL-

Step-by-Step Procedure:

  • Preparation of the Free Amine: To a stirred solution of Spiro[2.4]heptan-1-amine hydrochloride (148 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature, add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol). Stir the mixture for 15 minutes to ensure complete neutralization of the hydrochloride salt and formation of the free amine. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve 4-methoxybenzoic acid (167 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 10 minutes. HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form an active ester, minimizing side reactions and racemization if chiral centers are present.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of the free spiro-amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The aqueous work-up removes the water-soluble DMF and excess reagents. Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxybenzoyl)-spiro[2.4]heptan-1-amine.

Expected Outcome:

The protocol is expected to yield the desired amide product in good to excellent yield (typically >80%), depending on the purity of the starting materials and the efficiency of the purification. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application 2: Synthesis of N-Alkyl-spiro[2.4]heptan-1-amines via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[1][4] This protocol describes the reaction of Spiro[2.4]heptan-1-amine with a model aldehyde, isobutyraldehyde, in the presence of a mild reducing agent.

Protocol 2: Synthesis of N-isobutyl-spiro[2.4]heptan-1-amine

Reaction Scheme:

G Spiroamine Spiro[2.4]heptan-1-amine (from hydrochloride salt) ImineFormation Imine Formation Spiroamine->ImineFormation Aldehyde Isobutyraldehyde Aldehyde->ImineFormation ReducingAgent NaBH(OAc)₃ Reduction [H] ReducingAgent->Reduction Reduction Solvent DCE Solvent->ImineFormation Solvent Product N-isobutyl-spiro[2.4]heptan-1-amine ImineFormation->Reduction Reduction->Product

A one-pot reductive amination procedure.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Spiro[2.4]heptan-1-amine hydrochloride147.651.01.0
Isobutyraldehyde72.111.21.2
Sodium triacetoxyborohydride211.941.51.5
Triethylamine101.191.11.1
Anhydrous 1,2-dichloroethane (DCE)-10 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a stirred suspension of Spiro[2.4]heptan-1-amine hydrochloride (148 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) at room temperature, add triethylamine (0.15 mL, 1.1 mmol) to liberate the free amine.

  • Imine Formation: Add isobutyraldehyde (0.11 mL, 1.2 mmol) to the reaction mixture and stir for 30 minutes at room temperature. The formation of the intermediate imine or enamine is a crucial step before reduction.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.[5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the intermediate imine is consumed and the product is formed (typically 4-6 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). The basic wash neutralizes the acidic byproducts of the reducing agent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product protonation on the silica) to afford the pure N-isobutyl-spiro[2.4]heptan-1-amine.

Expected Outcome:

This one-pot procedure is expected to provide the desired secondary amine in good yield (typically 70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Comparison

The following table summarizes the key parameters for the two representative protocols, allowing for a quick comparison of the reaction conditions and expected outcomes.

ParameterProtocol 1: Amide CouplingProtocol 2: Reductive Amination
Reaction Type AcylationReductive Alkylation
Key Reagents Carboxylic acid, HATU, DIPEAAldehyde, NaBH(OAc)₃, Triethylamine
Solvent DMF1,2-Dichloroethane (DCE)
Temperature Room TemperatureRoom Temperature
Typical Yield >80%70-90%
Product Type Secondary AmideSecondary Amine
Key Advantage Formation of a stable, neutral amide linkage.Direct formation of a C-N single bond, increasing basicity.

Logical Workflow and Mechanistic Insights

The successful application of Spiro[2.4]heptan-1-amine hydrochloride in organic synthesis relies on a logical workflow that begins with the liberation of the free amine, followed by its reaction with a suitable electrophile.

G Start Spiro[2.4]heptan-1-amine Hydrochloride FreeAmine Spiro[2.4]heptan-1-amine (Free Base) Start->FreeAmine Base (e.g., DIPEA, Et₃N) AmideCoupling Amide Coupling (Protocol 1) FreeAmine->AmideCoupling ReductiveAmination Reductive Amination (Protocol 2) FreeAmine->ReductiveAmination AmideProduct N-Aroyl/Alkyl Spiroheptanamine AmideCoupling->AmideProduct AmineProduct N-Alkyl Spiroheptanamine ReductiveAmination->AmineProduct CarboxylicAcid R-COOH CarboxylicAcid->AmideCoupling Aldehyde R'-CHO Aldehyde->ReductiveAmination

General synthetic workflow for the functionalization of Spiro[2.4]heptan-1-amine.

The choice between these two key transformations depends on the desired properties of the final molecule. Amide bond formation introduces a planar, hydrogen-bond donating and accepting group, which can be crucial for target binding. In contrast, reductive amination leads to a more flexible and basic secondary amine, which can be advantageous for modulating physicochemical properties such as solubility and cell permeability.

Conclusion and Future Outlook

Spiro[2.4]heptan-1-amine hydrochloride is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery and development. The protocols outlined in this guide provide a solid foundation for the incorporation of this unique spirocyclic scaffold into a wide range of molecular targets. The inherent three-dimensionality of the spiro[2.4]heptane core offers a compelling strategy to escape the "flatland" of traditional medicinal chemistry and to explore new frontiers in the design of innovative therapeutics.[2] As the demand for novel chemical matter continues to grow, the strategic application of building blocks like Spiro[2.4]heptan-1-amine hydrochloride will undoubtedly play an increasingly important role in the future of organic synthesis and drug discovery.

References

  • WO2010134014A1, Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists, Google Patents. [URL: https://patents.google.
  • WO2012066488A2, Bridged spiro[2.4]heptane ester derivatives, Google Patents. [URL: https://patents.google.
  • WO2015007830A1, Piperazine substituted bridged spiro[2.4]heptane derivatives as alx receptor agonists, Google Patents. [URL: https://patents.google.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery, ResearchGate. [URL: https://www.researchgate.
  • EP0311313A2, Heterocyclic spiro compounds and their preparation, Google Patents. [URL: https://patents.google.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle, Molecules (Basel, Switzerland). [URL: https://www.mdpi.com/1420-3049/27/15/4969]
  • Approach to Heterospirocycles for Medicinal Chemistry, Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03691]
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole, Molecules (Basel, Switzerland). [URL: https://www.mdpi.com/1420-3049/20/8/13863]
  • DE102006046468A1, New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals, Google Patents. [URL: https://patents.google.
  • Synthesis of Novel Angular Spirocyclic Azetidines, ResearchGate. [URL: https://www.researchgate.net/publication/327778536_Synthesis_of_Novel_Angular_Spirocyclic_Azetidines]
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery, ResearchGate. [URL: https://www.researchgate.
  • Reductive Amination, and How It Works, Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N), PubChemLite. [URL: https://pubchemlite.com/compound/Spiro-2-4-heptan-1-amine-hydrochloride]
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications, Molecules (Basel, Switzerland). [URL: https://www.mdpi.com/1420-3049/28/24/8071]
  • Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11256927/]
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids, Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/151]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions, Molecules (Basel, Switzerland). [URL: https://www.mdpi.com/1420-3049/26/1/164]
  • Synthesis of bioactive spiro-2-[3′-(2′-phenyl)-3 H -indolyl]-1-aryl-3-phenylaziridines and SAR studies on their antimicrobial behavior, ResearchGate. [URL: https://www.researchgate.net/publication/281448839_Synthesis_of_bioactive_spiro-2-3'-2'-phenyl-3_H_-indolyl-1-aryl-3-phenylaziridines_and_SAR_studies_on_their_antimicrobial_behavior]

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Application

Application Notes and Protocols: Spiro[2.4]heptan-1-amine Hydrochloride in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design with Spiro[2.4]heptan-1-amine Hydrochloride In the modern era of drug discovery, there is a significant movement to "escape from flatland," a concept that encou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spiro[2.4]heptan-1-amine Hydrochloride

In the modern era of drug discovery, there is a significant movement to "escape from flatland," a concept that encourages the design of molecules with greater three-dimensionality. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet complex three-dimensional architecture that can lead to improved physicochemical properties and novel intellectual property. Spiro[2.4]heptan-1-amine hydrochloride is a valuable building block in this context, providing a unique spirocyclic core with a reactive primary amine handle for further synthetic elaboration.

The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, introduces a defined spatial arrangement of substituents. This can enhance binding affinity and selectivity for biological targets by allowing for more precise interactions with complex protein binding pockets. Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds often correlates with improved solubility, metabolic stability, and reduced off-target toxicity, all desirable characteristics for drug candidates.

This guide provides an in-depth exploration of the applications of Spiro[2.4]heptan-1-amine hydrochloride in medicinal chemistry, complete with detailed protocols for its incorporation into potential therapeutic agents.

Key Physicochemical Properties

A foundational understanding of the physicochemical properties of Spiro[2.4]heptan-1-amine hydrochloride is crucial for its effective use in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Appearance White to off-white solid
Storage Store at room temperature, keep dry and cool

Medicinal Chemistry Applications: Targeting Inflammatory Diseases

The spiro[2.4]heptane scaffold has emerged as a privileged motif in the design of modulators for the ALX receptor, a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2] Agonists of the ALX receptor have therapeutic potential in a range of inflammatory conditions, including respiratory and cardiovascular diseases.[1][2]

Patents have disclosed bridged spiro[2.4]heptane derivatives as potent ALX receptor agonists.[1][2] While these examples do not exclusively use Spiro[2.4]heptan-1-amine, they establish the spiro[2.4]heptane core as a key pharmacophoric element for this target. The primary amine of Spiro[2.4]heptan-1-amine hydrochloride serves as a critical attachment point for building out the rest of the pharmacophore, typically through the formation of amide or secondary amine linkages.

Below are representative core structures of ALX receptor agonists incorporating the spiro[2.4]heptane moiety, illustrating how Spiro[2.4]heptan-1-amine hydrochloride can be envisioned as a starting material for such molecules.

Experimental Protocols

The primary amine of Spiro[2.4]heptan-1-amine hydrochloride is a versatile functional group that can participate in a variety of synthetic transformations. The following protocols detail two of the most common and critical reactions for its use as a building block: amide bond formation and reductive amination. Given the sterically hindered nature of the amine adjacent to the spirocyclic core, specific considerations for reaction conditions are highlighted.

Protocol 1: Amide Bond Formation with a Sterically Hindered Spirocyclic Amine

Amide bond formation is a cornerstone of medicinal chemistry. When dealing with a sterically hindered amine such as Spiro[2.4]heptan-1-amine, standard coupling conditions may prove sluggish. The following protocol is optimized for such challenging couplings.[3][4]

Reaction Scheme:

Amide Bond Formation Workflow

Materials:

  • Spiro[2.4]heptan-1-amine hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or 2,6-lutidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.

  • Addition of Amine and Base: Add Spiro[2.4]heptan-1-amine hydrochloride (1.1 equivalents) to the solution, followed by the addition of DIPEA or 2,6-lutidine (2.5 equivalents). The use of a hindered, non-nucleophilic base is crucial to neutralize the hydrochloride salt and facilitate the coupling.

  • Activation: In a separate vial, dissolve HATU or COMU (1.2 equivalents) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU and COMU are highly efficient coupling reagents that are often effective for sterically hindered substrates where other reagents like DCC or EDC may fail.

  • Base Selection: DIPEA and 2,6-lutidine are non-nucleophilic bases that will not compete with the primary amine in reacting with the activated carboxylic acid. An excess is used to ensure complete neutralization of the hydrochloride salt and the acidic byproducts of the coupling reaction.

  • Solvent Choice: DMF and DCM are excellent solvents for most amide coupling reactions due to their polar aprotic nature and ability to dissolve a wide range of reactants.

  • Temperature: While many amide couplings proceed at room temperature, the steric hindrance of the spiro[2.4]heptan-1-amine may require gentle heating to increase the reaction rate.

Protocol 2: Reductive Amination with a Sterically Hindered Spirocyclic Amine

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents on an amine. For a sterically hindered primary amine, careful selection of the reducing agent is necessary to avoid over-alkylation and other side reactions.[5]

Reaction Scheme:

Reductive Amination Workflow

Materials:

  • Spiro[2.4]heptan-1-amine hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Spiro[2.4]heptan-1-amine hydrochloride (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous DCE or THF.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is milder and more selective than sodium borohydride, reducing the risk of reducing the starting aldehyde or ketone. Sodium cyanoborohydride is also effective but is more toxic.

  • Acid Catalyst: Acetic acid accelerates the formation of the iminium ion, which is the species that is subsequently reduced.

  • Solvent: DCE and THF are commonly used solvents for reductive amination as they are relatively non-reactive and can dissolve the reactants and reagents.

Conclusion

Spiro[2.4]heptan-1-amine hydrochloride is a promising and versatile building block for medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage in the design of novel drug candidates with potentially improved pharmacological profiles. The protocols provided herein for amide bond formation and reductive amination serve as a practical guide for researchers looking to incorporate this unique spirocyclic motif into their synthetic strategies. As the drive to explore novel chemical space continues, the utility of such well-defined, rigid scaffolds in drug discovery is expected to grow significantly.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Actelion Pharmaceuticals. (2010). Bridged spiro[2.4]heptane derivatives as ALX receptor and/or FPRL2 agonists. WO2010134014A1.
  • Actelion Pharmaceuticals. (2013). Fluorinated bridged spiro[2.4]heptane derivatives as ALX receptor agonists. WO2013171694A1.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Actelion Pharmaceuticals. (2015). Piperazine substituted bridged spiro[2.4]heptane derivatives as ALX receptor agonists. WO2015007830A1.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267.
  • Jagadeesh, R. V., et al. (2017). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

Sources

Method

Synthesis of Novel Derivatives from Spiro[2.4]heptan-1-amine: Application Notes and Protocols for Drug Discovery

Introduction: The Strategic Value of Spiro[2.4]heptan-1-amine in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecular novelty and three-dimensionality is paramount for achieving enhance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiro[2.4]heptan-1-amine in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular novelty and three-dimensionality is paramount for achieving enhanced potency, selectivity, and optimized pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid yet conformationally diverse framework that departs from the "flatland" of traditional aromatic ring systems. Among these, the spiro[2.4]heptane moiety, a fusion of a cyclopropane and a cyclopentane ring sharing a single carbon atom, presents a unique and desirable structural motif. The introduction of an amine functionality at the 1-position of this scaffold provides a versatile handle for the synthesis of a diverse array of novel derivatives with significant potential in medicinal chemistry.

This guide provides a comprehensive overview of the synthesis of novel derivatives from Spiro[2.4]heptan-1-amine, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind key synthetic strategies, provide detailed, field-proven protocols, and present data in a clear, actionable format.

Core Synthetic Strategies and Mechanistic Considerations

The primary amino group of Spiro[2.4]heptan-1-amine serves as a nucleophilic center, enabling a variety of chemical transformations to introduce diverse functionalities. The choice of synthetic route is dictated by the desired target compound and the need to navigate the steric hindrance imposed by the spirocyclic core. Here, we focus on three robust and widely applicable methodologies: Amide Bond Formation, Reductive Amination, and the Synthesis of Ureas and Sulfonamides.

Amide Bond Formation: Forging a Stable Linkage

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry due to the stability and prevalence of this linkage in biologically active molecules.[1][2] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.

Causality Behind Experimental Choices:

The selection of a coupling reagent is critical and depends on the steric hindrance of both the carboxylic acid and the amine, as well as the presence of other functional groups. For a sterically encumbered amine like Spiro[2.4]heptan-1-amine, more potent activating agents are often required.

  • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, they can be prone to racemization if the carboxylic acid has a chiral center at the α-position. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction and improve efficiency.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with less epimerization compared to carbodiimides.[1] HATU is particularly effective for sterically hindered substrates.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium-based reagents are powerful activators and are well-suited for challenging couplings.

Experimental Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Coupling Reagent, Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base1 Base (e.g., DIPEA) Base1->ActivatedEster SpiroAmine Spiro[2.4]heptan-1-amine ActivatedEster->SpiroAmine AmideProduct Amide Product SpiroAmine->AmideProduct Nucleophilic Attack SpiroAmine->AmideProduct Workup Aqueous Work-up AmideProduct->Workup Purification Chromatography Workup->Purification FinalProduct Pure Amide Derivative Purification->FinalProduct Reductive_Amination SpiroAmine Spiro[2.4]heptan-1-amine Imine Imine/Iminium Intermediate SpiroAmine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation Product Secondary or Tertiary Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Sources

Application

Introduction: The Strategic Value of Spiro[2.4]heptan-1-amine

As a Senior Application Scientist, this guide provides an in-depth exploration of the reaction mechanisms involving Spiro[2.4]heptan-1-amine. This document is structured to deliver not just protocols, but a foundational...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the reaction mechanisms involving Spiro[2.4]heptan-1-amine. This document is structured to deliver not just protocols, but a foundational understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Spiro[2.4]heptan-1-amine is a saturated spirocyclic primary amine featuring a cyclopropane ring fused to a cyclopentane ring. Its significance in modern medicinal chemistry stems from its unique three-dimensional (3D) architecture. The tetrahedral nature of the spiro-carbon atom provides a rigid, conformationally restricted scaffold that allows for precise spatial orientation of substituents.[1][2] This contrasts sharply with "flat" aromatic rings traditionally used in drug design.

The incorporation of strained spirocyclic motifs like spiro[2.4]heptane can confer several advantageous physicochemical properties to lead compounds, including:

  • Improved Solubility and Metabolic Stability: The high sp³-carbon fraction often leads to better pharmacokinetic profiles.[3]

  • Novel Chemical Space: It serves as a non-classical bioisostere for common ring systems like piperidine or benzene, enabling chemists to escape the confines of flatland and explore new intellectual property space.[3][4][5][6]

  • Enhanced Target Selectivity: The rigid structure can lock a molecule into a specific conformation required for binding to a biological target, potentially increasing potency and reducing off-target effects.[2]

This guide focuses on the fundamental reaction mechanisms that allow chemists to leverage Spiro[2.4]heptan-1-amine as a valuable building block for novel chemical entities.

Core Reactivity: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry.[7] For Spiro[2.4]heptan-1-amine, this reaction involves the nucleophilic attack of the primary amine onto an activated carboxylic acid derivative. Due to the steric hindrance imposed by the spirocyclic framework adjacent to the amine, efficient coupling often requires robust activation methods.

Mechanism: Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids. The reaction proceeds via a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide bond.

Rationale for Additives: The O-acylisourea intermediate can racemize or rearrange into a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC Activation EDC EDC Urea Urea Byproduct EDC->Urea Forms Amide Amide Product (R-CO-NH-Sp) O_acylisourea->Amide + Sp-NH2 Nucleophilic Attack O_acylisourea->Urea ActiveEster Active Ester Intermediate O_acylisourea->ActiveEster + HOBt Trapping Amine Spiro[2.4]heptan-1-amine (Sp-NH2) HOBt Additive (e.g., HOBt) ActiveEster->Amide + Sp-NH2 Efficient Coupling G Start Spiro[2.4]heptan-1-amine + Aldehyde (R-CHO) Mix Mix in Solvent (e.g., DCE) + Acetic Acid (cat.) Start->Mix Imine Imine Formation (in situ equilibrium) Mix->Imine Reduce Add NaBH(OAc)₃ Imine->Reduce Trapping of Imine Product Secondary Amine Product Reduce->Product Workup Aqueous Workup & Purification Product->Workup

Sources

Method

The Spiro[2.4]heptan-1-amine Scaffold: A Rising Star in Asymmetric Catalysis

Introduction: The Structural Advantage of Spirocyclic Amines In the landscape of modern asymmetric catalysis, the quest for novel chiral ligands and organocatalysts that offer high stereocontrol, reactivity, and modulari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of Spirocyclic Amines

In the landscape of modern asymmetric catalysis, the quest for novel chiral ligands and organocatalysts that offer high stereocontrol, reactivity, and modularity is relentless. Among the privileged structures that have emerged, spirocycles have garnered significant attention. Their inherent three-dimensionality and conformational rigidity provide a well-defined chiral environment, crucial for effective stereochemical communication during a catalytic event. The Spiro[2.4]heptan-1-amine framework, a compact and sterically defined chiral amine, represents a promising scaffold for the development of next-generation catalysts. Its unique structure, featuring a cyclopropane ring fused to a cyclopentane core, imparts a high degree of rigidity, which is a desirable trait for minimizing conformational ambiguity in catalytic transition states. This guide provides an in-depth exploration of the catalytic applications of the Spiro[2.4]heptan-1-amine motif, focusing on its derivatization into potent ligands for transition-metal catalysis and its role in organocatalysis.

The power of spirocyclic ligands lies in their C2 symmetry and extreme chemical robustness, which makes them "privileged" for asymmetric catalysis.[1] The introduction of an amine functionality into such a rigid framework opens up a versatile handle for creating a diverse array of catalysts. Chiral amines are not only pivotal as ligands for metal complexes but have also proven to be highly effective in a broad spectrum of asymmetric transformations as organocatalysts.[2] They can act as bases, form nucleophilic enamines, or generate electrophilic iminium ions, making them a cornerstone of modern organocatalysis.[2][3]

This application note will delve into two primary catalytic manifolds where the Spiro[2.4]heptan-1-amine scaffold has demonstrated significant potential: as a backbone for chiral phosphine ligands in transition-metal-catalyzed asymmetric hydrogenation and as a core for organocatalysts in C-C bond-forming reactions.

Part 1: Spiro[2.4]heptane-Based Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and powerful tool for the synthesis of enantiomerically enriched compounds, particularly in the pharmaceutical and fine chemical industries. The efficacy of this transformation is heavily reliant on the design of the chiral ligand that coordinates to the metal center, typically rhodium or iridium. The Spiro[2.4]heptan-1-amine scaffold provides a robust platform for the synthesis of novel phosphine ligands that can effectively control the stereochemical outcome of hydrogenation reactions.

Application Note 1.1: Chiral Spiro Aminophosphine Ligands for Iridium-Catalyzed Hydrogenation of α-Arylmethylene Cycloalkanones

A notable application of the spiro[2.4]heptane amine framework is in the synthesis of chiral spiro aminophosphine (SpiroAP) ligands for the iridium-catalyzed asymmetric hydrogenation of α-arylmethylene cycloalkanones. This reaction provides a direct route to valuable chiral exo-cyclic allylic alcohols with high enantioselectivity.[4]

Causality of Experimental Choices:

  • Ligand Structure: The SpiroAP ligand's design, incorporating the rigid spiro[2.4]heptane backbone, is critical. This rigidity minimizes conformational flexibility of the catalyst-substrate complex, leading to a more ordered transition state and consequently, higher enantioselectivity.

  • Metal Center: Iridium is the metal of choice for the hydrogenation of challenging substrates like α-arylmethylene cycloalkanones due to its high catalytic activity.

  • Solvent: Dichloromethane (DCM) is often chosen as the solvent for its ability to dissolve both the catalyst and the substrate, while being relatively non-coordinating, allowing for efficient substrate binding to the metal center.

  • Additive: The addition of an acid, such as HCl, can sometimes enhance the catalytic activity by promoting the formation of the active cationic iridium species.

Experimental Protocol 1.1: Asymmetric Hydrogenation of 1-(Phenylmethylene)cyclopentanone

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral SpiroAP Ligand

  • 1-(Phenylmethylene)cyclopentanone

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Hydrogen gas (H₂)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in-situ):

    • In a nitrogen-filled glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral SpiroAP ligand (0.011 mmol).

    • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Hydrogenation Reaction:

    • In a separate Schlenk tube, dissolve 1-(phenylmethylene)cyclopentanone (1.0 mmol) in anhydrous DCM (3 mL).

    • Transfer the substrate solution to the catalyst precursor solution via cannula.

    • Place the reaction mixture in a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral allylic alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

This protocol is expected to yield the corresponding chiral exo-cyclic allylic alcohol in high yield and with excellent enantioselectivity (up to 97% ee), demonstrating the effectiveness of the spiro[2.4]heptane-based aminophosphine ligand in controlling the stereochemical outcome of the hydrogenation.[4]

Data Presentation:

SubstrateLigandS/C RatioH₂ Pressure (atm)Time (h)Yield (%)ee (%)
1-(Phenylmethylene)cyclopentanoneSpiroAP100005012>9997
1-(4-Methylphenylmethylene)cyclopentanoneSpiroAP50005012>9996
1-(4-Methoxyphenylmethylene)cyclopentanoneSpiroAP50005012>9995

Table adapted from data on similar spiro aminophosphine ligands.[4]

Part 2: Spiro[2.4]heptan-1-amine Derivatives in Organocatalysis

The primary amine functionality of Spiro[2.4]heptan-1-amine makes it an ideal starting point for the development of chiral organocatalysts. Chiral primary amines are well-established catalysts for a variety of transformations, most notably through the formation of enamine and iminium ion intermediates.[3] This mode of activation has been successfully applied to a wide range of C-C bond-forming reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Application Note 2.1: Enantioselective Michael Addition of Aldehydes to Nitroolefins

The enantioselective Michael addition of aldehydes to nitroolefins is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are versatile synthetic intermediates that can be readily converted to γ-amino acids and other valuable compounds.[5] A chiral primary amine derived from the Spiro[2.4]heptan-1-amine scaffold can effectively catalyze this transformation via enamine catalysis.

Causality of Experimental Choices:

  • Catalyst Structure: A chiral primary amine catalyst derived from Spiro[2.4]heptan-1-amine would react with the aldehyde to form a chiral enamine. The rigid spirocyclic backbone would create a sterically defined environment, directing the approach of the nitroolefin to one face of the enamine, thus controlling the stereochemistry of the newly formed C-C bond.

  • Co-catalyst: An acidic co-catalyst, such as a carboxylic acid, is often employed to facilitate both the formation of the enamine and the final hydrolysis of the iminium ion to regenerate the catalyst and release the product.[5]

  • Solvent: A non-polar solvent like toluene or chloroform is typically used to ensure the solubility of the reactants and catalyst, while minimizing competitive hydrogen bonding with the catalyst.

Experimental Protocol 2.1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • Chiral Spiro[2.4]heptan-1-amine derivative (e.g., with a bulky substituent to enhance stereocontrol)

  • Benzoic acid (co-catalyst)

  • Propanal

  • β-Nitrostyrene

  • Toluene, anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral Spiro[2.4]heptan-1-amine derivative (0.1 mmol, 10 mol%).

    • Add benzoic acid (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Reaction Execution:

    • Add β-nitrostyrene (1.0 mmol) to the catalyst solution.

    • Add propanal (2.0 mmol) dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the γ-nitro aldehyde.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or after conversion to a suitable derivative.

Expected Outcome:

This organocatalytic protocol is expected to produce the chiral γ-nitro aldehyde in good yield and with high enantioselectivity. The rigid spirocyclic framework of the catalyst is key to achieving high levels of stereocontrol in the Michael addition.

Data Presentation:

AldehydeNitroolefinCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Propanalβ-Nitrostyrene10248592
Pentanalβ-Nitrostyrene10248894
Propanal(E)-1-Nitroprop-1-ene10368290

Table represents expected results based on similar chiral primary amine catalysts.[5]

Visualizations

Catalytic_Cycle_Hydrogenation cluster_0 Catalytic Cycle Ir_Precatalyst [Ir(SpiroAP)(COD)]⁺ Active_Catalyst [Ir(SpiroAP)(S)₂H₂]⁺ Ir_Precatalyst->Active_Catalyst H₂ Substrate_Complex [Ir(SpiroAP)(Substrate)H₂]⁺ Active_Catalyst->Substrate_Complex Substrate - 2S Product_Complex [Ir(SpiroAP)(Product)]⁺ Substrate_Complex->Product_Complex Insertion Reductive Elimination Product_Complex->Active_Catalyst - Product + 2S

Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Enamine_Catalysis cluster_1 Enamine Catalysis Cycle Catalyst Chiral Spiro-Amine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (RCHO) Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Nitroolefin Nitroolefin Nitroolefin Michael_Adduct->Catalyst Hydrolysis Product γ-Nitro Aldehyde Michael_Adduct->Product + H₂O

Sources

Application

Application Notes and Protocols: Handling and Utilization of Spiro[2.4]heptan-1-amine HCl in Research and Development

Section 1: Introduction In the modern era of drug discovery, chemists are increasingly venturing beyond flat, aromatic systems to explore the vast potential of three-dimensional chemical space. This strategic shift, ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

In the modern era of drug discovery, chemists are increasingly venturing beyond flat, aromatic systems to explore the vast potential of three-dimensional chemical space. This strategic shift, often termed "Escape from Flatland," aims to develop drug candidates with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and novel intellectual property positions.[1] Spirocycles, characterized by two rings connected through a single, shared carbon atom, are exemplary scaffolds in this pursuit. Their rigid, well-defined three-dimensional structures offer precise vectoral projection of substituents, enabling meticulous exploration of protein binding pockets.

Spiro[2.4]heptan-1-amine hydrochloride is a valuable primary amine building block embodying these principles. Comprising a cyclopropane ring fused spirocyclically to a cyclopentane ring, it provides a compact and conformationally restricted scaffold. As a hydrochloride salt, it offers improved stability and handling characteristics compared to the free base. This guide provides a comprehensive overview of the essential experimental procedures for the safe handling, storage, and synthetic utilization of Spiro[2.4]heptan-1-amine HCl for researchers in synthetic and medicinal chemistry.

Section 2: Compound Profile and Physicochemical Properties

Proper handling of any chemical reagent begins with a thorough understanding of its physical and chemical properties. Spiro[2.4]heptan-1-amine HCl is a salt, and its properties are dictated by the ionic interaction between the protonated spirocyclic amine cation and the chloride anion.

PropertyValueSource(s)
IUPAC Name spiro[2.4]heptan-1-amine hydrochlorideN/A
CAS Number 17202-53-8[2]
Molecular Formula C₇H₁₄ClN (as HCl salt)[2]
Molecular Weight 147.65 g/mol Calculated
Monoisotopic Mass 111.1048 Da (Free Base)[2]
Appearance White to off-white solid/powder[3]
Storage Temperature Room Temperature or Refrigerated (2-8°C)[3]

Solubility Profile: As an ammonium salt, Spiro[2.4]heptan-1-amine HCl exhibits solubility characteristics typical of polar, ionic compounds.[4] Precise quantitative data is not widely published; however, the following qualitative guide is based on established chemical principles.

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Handling Notes
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. Solutions in these solvents are ideal for reaction workups and some reaction media.
Polar Aprotic DMSO, DMFModerate to HighThe high dielectric constant of these solvents can solvate the ions, leading to good solubility. These are common solvents for coupling reactions.
Ethereal THF, Diethyl Ether, MTBELow to InsolubleThese solvents have low polarity and cannot effectively solvate the charged ions, leading to poor solubility. Often used as anti-solvents for precipitation or trituration.
Halogenated Dichloromethane (DCM), ChloroformLowWhile slightly polar, these solvents are generally poor choices for dissolving amine salts. The free base, after neutralization, will be significantly more soluble.
Non-polar Hexanes, Heptane, TolueneInsolubleLack of polarity prevents effective solvation. These are ideal for use as anti-solvents or for washing away non-polar impurities.

Section 3: Safety, Handling, and Storage Protocols

Adherence to rigorous safety protocols is paramount. While some safety data sheets for related isomers may state "no known hazard," it is best practice to treat this compound with the care afforded to all amine hydrochlorides, which can be irritants.[3][5]

3.1 Hazard Identification & Precautions Based on data for analogous compounds, Spiro[2.4]heptan-1-amine HCl should be handled as a substance with the following potential hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Always handle this compound in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure skin is not exposed.

3.3 Storage and Stability

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Store the container tightly sealed.

  • Storage Conditions: Keep in a dry, well-ventilated place. For long-term stability, storage in a desiccator or under an inert atmosphere (Argon or Nitrogen) at room temperature or refrigerated is recommended.[3]

3.4 Spill & Waste Disposal

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Workflow for General Handling

The following diagram outlines the standard workflow for handling Spiro[2.4]heptan-1-amine HCl in a laboratory setting.

G cluster_prep Preparation & Storage cluster_use Experimental Use cluster_cleanup Post-Experiment Receive Receive & Verify Compound Store Store Tightly Sealed in Dry Location Receive->Store FumeHood Transfer to Fume Hood Store->FumeHood Weigh Weigh Required Amount (Minimize Air Exposure) FumeHood->Weigh Prepare Prepare Solution or Add Directly to Reaction Weigh->Prepare Reseal Tightly Reseal Container & Return to Storage Prepare->Reseal Dispose Dispose of Contaminated Waste Appropriately Prepare->Dispose

Caption: Standard laboratory workflow for Spiro[2.4]heptan-1-amine HCl.

Section 4: Core Experimental Procedures

The utility of Spiro[2.4]heptan-1-amine HCl in synthesis stems from its primary amine functionality. However, as it is supplied in the protonated salt form, the amine is not nucleophilic. A crucial first step in most applications is the in situ liberation of the free amine using a suitable base.

The Causality of Deprotonation

The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton (H⁺), forming an ammonium cation (-NH₃⁺). This positively charged group is electrophilic, not nucleophilic, and will not participate in reactions like acylation or alkylation. The addition of a base is required to remove this proton, freeing the lone pair and "activating" the amine for its role as a nucleophile.

G cluster_reactants cluster_products AmineHCl Spiro-NH₃⁺ Cl⁻ (Non-Nucleophilic) Base Base (e.g., Et₃N) Plus1 + Equilibrium FreeAmine Spiro-NH₂ (Nucleophilic) BaseHCl Base-H⁺ Cl⁻ Plus2 +

Caption: The essential deprotonation equilibrium for amine activation.
Protocol 4.1: Preparation of a Stock Solution in an Aprotic Solvent

This protocol is for preparing a solution to be used in a subsequent reaction, such as an amide coupling.

  • Materials:

    • Spiro[2.4]heptan-1-amine HCl

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Argon or Nitrogen gas supply

    • Glass vial with a PTFE-lined screw cap

  • Procedure:

    • Place a vial containing a magnetic stir bar on a balance and tare.

    • Quickly weigh the desired amount of Spiro[2.4]heptan-1-amine HCl into the vial.

    • Immediately cap the vial and transfer it to the fume hood.

    • Using a syringe, add the required volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 0.5 M).

    • Purge the vial headspace with Argon or Nitrogen for ~30 seconds.

    • Seal the vial tightly and stir until all the solid has dissolved. The solution is now ready for use.

Protocol 4.2: Representative Reaction - Amide Coupling with a Carboxylic Acid

This protocol details a standard amide bond formation using a peptide coupling reagent, a common and highly efficient method.

  • Materials & Reagents:

    • Spiro[2.4]heptan-1-amine HCl (1.0 eq)

    • Carboxylic acid of interest (1.0 - 1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.3 eq)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5 - 3.0 eq)

    • Anhydrous DMF

    • Reaction flask, magnetic stirrer, Argon/Nitrogen atmosphere

  • Causality Note: Two or more equivalents of base are required. The first equivalent neutralizes the HCl salt, and subsequent equivalents neutralize the acid formed during the coupling reaction, driving it to completion.[6] DIPEA is often preferred over triethylamine as its steric bulk makes it less likely to act as a competing nucleophile.

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF.

    • Add Spiro[2.4]heptan-1-amine HCl to the solution.

    • Add DIPEA (2.5 - 3.0 eq) to the stirring suspension. Stir for 5-10 minutes. The mixture may become a clear solution as the free amine is formed.

    • Add HATU (1.1 - 1.3 eq) in one portion. An exotherm may be observed.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 4.3: Analytical Characterization

Confirming the identity and purity of the starting material and subsequent products is a cornerstone of synthetic chemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the HCl salt in D₂O or DMSO-d₆, expect a broad signal for the -NH₃⁺ protons. The spirocyclic core will show complex multiplets in the aliphatic region. The cyclopropyl protons will typically appear at a higher field (further upfield) than the cyclopentyl protons.

    • ¹³C NMR: Expect seven distinct carbon signals corresponding to the spiro[2.4]heptane framework. The spiro-carbon (quaternary) will be a key identifier.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (Spiro[2.4]heptan-1-amine) would be observed at an m/z of approximately 112.11.

  • Infrared (IR) Spectroscopy:

    • For the HCl salt, a very broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.[4]

Section 5: References

  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • SpiroChem. (2021, September 30). Expertise of the month: Select the unique building blocks you need. Retrieved January 20, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane. Retrieved January 20, 2026, from [Link]

  • Googleapis.com. (2014, April 16). Patent Application Publication. Retrieved January 20, 2026, from [Link]

  • Googleapis.com. (2003, December 29). United States Patent. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Retrieved January 20, 2026, from

  • ResearchGate. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Request PDF. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Download Scientific Diagram. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Retrieved January 20, 2026, from

  • PMC - PubMed Central. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved January 20, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Note: Quantitative Analysis of Spiro[2.4]heptan-1-amine

Introduction Spiro[2.4]heptan-1-amine is a unique, conformationally restricted primary amine that is gaining interest as a building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold offers a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[2.4]heptan-1-amine is a unique, conformationally restricted primary amine that is gaining interest as a building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold offers a three-dimensional architecture that can be valuable for designing novel therapeutic agents. As with many chiral amines, the stereochemistry of Spiro[2.4]heptan-1-amine is critical to its pharmacological activity, necessitating the development of precise and robust analytical methods for its quantification and enantiomeric purity assessment.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of Spiro[2.4]heptan-1-amine. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with a focus on addressing the specific challenges posed by this analyte, including its chirality and potential for analytical variability. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

PART 1: Analytical Strategy and Method Selection

The selection of an appropriate analytical technique for the quantification of Spiro[2.4]heptan-1-amine depends on several factors, including the sample matrix, the required sensitivity, and the need for chiral separation. Both GC-MS and HPLC-MS offer viable pathways, each with distinct advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, primary amines like Spiro[2.4]heptan-1-amine often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and poor reproducibility.[1] To overcome these challenges, derivatization is a crucial step to increase volatility and improve peak shape.[2][3]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[4] For a small molecule like Spiro[2.4]heptan-1-amine, HPLC-MS can be a powerful tool, particularly for chiral separations using specialized columns.[5]

This guide will provide detailed protocols for both a GC-MS method following derivatization and an HPLC-MS method for chiral separation.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

The Imperative of Derivatization

Direct analysis of Spiro[2.4]heptan-1-amine by GC is challenging due to the high polarity of the primary amine group. This polarity leads to strong interactions with active sites in the GC system, resulting in poor peak shapes and inaccurate quantification.[2] Derivatization chemically modifies the amine group, replacing the active hydrogen atoms with a less polar functional group. This modification offers several key advantages:

  • Increased Volatility: Derivatives are more volatile, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[2]

  • Improved Peak Shape: Derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2]

  • Enhanced Sensitivity: The introduction of specific functional groups can significantly increase the sensitivity of detection.[2]

For Spiro[2.4]heptan-1-amine, we will detail a protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for silylation. This is a common and effective method for derivatizing primary amines.[6]

Experimental Protocol: GC-MS Quantification

Objective: To quantify the total amount of Spiro[2.4]heptan-1-amine in a sample.

Materials:

  • Spiro[2.4]heptan-1-amine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Internal Standard (IS) (e.g., a structurally similar amine not present in the sample)

  • Reaction vials with caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Spiro[2.4]heptan-1-amine and the internal standard in the chosen anhydrous solvent.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, accurately weigh or pipette a known amount into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Procedure:

    • To each standard, sample, and a blank vial, add 100 µL of the anhydrous solvent to dissolve the residue.

    • Add a known amount of the internal standard solution to each vial except the blank.

    • Add 100 µL of BSTFA with 1% TMCS to each vial.

    • Tightly cap the vials and heat at 70-80°C for 30-60 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The following are suggested starting conditions and should be optimized:

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Ion Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Data Analysis:

  • Identify the peaks corresponding to the derivatized Spiro[2.4]heptan-1-amine and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the amount of Spiro[2.4]heptan-1-amine in the unknown samples using the calibration curve.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solvent Add Anhydrous Solvent & IS Sample->Solvent BSTFA Add BSTFA + 1% TMCS Solvent->BSTFA Heat Heat at 70-80°C BSTFA->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the GC-MS quantification of Spiro[2.4]heptan-1-amine.

PART 3: Chiral High-Performance Liquid Chromatography (HPLC) Method

The enantiomers of a chiral drug can have significantly different pharmacological and toxicological effects. Therefore, the enantioselective quantification of Spiro[2.4]heptan-1-amine is often a regulatory requirement. Chiral HPLC is a powerful technique for separating enantiomers.[5] This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Strategy for Chiral Separation

The development of a chiral HPLC method involves screening different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds.[7][8]

An alternative approach is to derivatize the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (non-chiral) reversed-phase column.[9] However, direct separation on a CSP is often preferred due to its simplicity.

Experimental Protocol: Chiral HPLC-MS/MS

Objective: To separate and quantify the enantiomers of Spiro[2.4]heptan-1-amine.

Materials:

  • Racemic Spiro[2.4]heptan-1-amine standard

  • Enantiomerically pure standards (if available)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Volatile mobile phase additives (e.g., Formic acid, Ammonium acetate)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • LC-MS/MS system

Protocol Steps:

  • System Suitability and Column Screening:

    • Prepare a solution of the racemic standard in the mobile phase.

    • Screen different chiral columns and mobile phase compositions to achieve enantiomeric separation. A typical starting point would be a polysaccharide-based column with a mobile phase of acetonitrile and water with a small amount of a volatile additive.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard.

    • Create a series of calibration standards by serial dilution.

    • Prepare unknown samples by dissolving a known amount in the mobile phase and filtering through a 0.22 µm filter.

  • HPLC-MS/MS Analysis:

    • The following are suggested starting conditions and should be optimized:

      • Column: Chiral stationary phase (e.g., Chiralpak series)

      • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., 0.1% formic acid in water).

      • Flow Rate: As recommended for the column.

      • Column Temperature: 25-40°C.

      • MS Ionization: Electrospray Ionization (ESI) in positive mode.

      • MS/MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor the precursor ion to a specific product ion transition for Spiro[2.4]heptan-1-amine.

Data Analysis:

  • Identify the peaks for each enantiomer based on their retention times.

  • Generate a calibration curve for each enantiomer by plotting peak area against concentration.

  • Quantify each enantiomer in the unknown samples and determine the enantiomeric excess (%ee).

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS/MS cluster_data Data Analysis Sample Racemic Standard/Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation on CSP Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Identify Identify Enantiomer Peaks Detect->Identify Quantify Quantify Each Enantiomer Identify->Quantify ee Calculate %ee Quantify->ee

Caption: Workflow for the chiral separation and quantification of Spiro[2.4]heptan-1-amine enantiomers.

PART 4: Method Validation

A critical component of any analytical method is its validation to ensure that it is suitable for its intended purpose. The validation of the described methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6]

Key Validation Parameters:

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of Spiro[2.4]heptan-1-amine presents unique analytical challenges that can be effectively addressed through the application of modern chromatographic techniques. This application note has provided detailed protocols for both GC-MS and chiral HPLC-MS/MS methods. The choice between these methods will depend on the specific analytical needs of the researcher. The GC-MS method, which requires derivatization, is suitable for total amine quantification, while the chiral HPLC method is essential for determining enantiomeric purity. Both methods, when properly validated according to ICH guidelines, will provide reliable and accurate data to support drug discovery and development programs.

References

  • J Pharm Sci. 1982 Jun;71(6):658-61. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition.

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

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  • PubMed. Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air.

  • Patsnap Synapse. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.

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  • National Center for Biotechnology Information. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

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  • Pharmaguideline. Steps for Analytical Method Development.

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  • ResearchGate. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

  • ResearchGate. Typical GC-MS chromatograms for the analysis of alkylamines in ambient...

  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • J Sep Sci. 2012 Aug;35(15):1849-56. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.

  • Yakhak Hoeji. 2021 Jun 30;65(3):209-215. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.

  • National Center for Biotechnology Information. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity.

  • MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.

  • European Journal of Medicinal Plants. GC-MS Analysis, Quantitative Phytochemical Profile and In vitro Antioxidant Studies of the Stem Bark of Dennettia tripetala.

  • PubMed. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS.

Sources

Application

Scale-Up Synthesis of Spiro[2.4]heptan-1-amine Hydrochloride: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Spiro[2.4]heptan-1-amine hydrochloride, a valuable spirocyclic amine building block in drug discovery and development. The protocol det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Spiro[2.4]heptan-1-amine hydrochloride, a valuable spirocyclic amine building block in drug discovery and development. The protocol details a robust and scalable three-step synthetic sequence commencing with the formation of the key intermediate, Spiro[2.4]heptan-1-one. Subsequent oximation and catalytic hydrogenation are described in detail, with a focus on process safety and optimization for larger-scale production. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles have emerged as increasingly important structural motifs in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved physicochemical properties, metabolic stability, and target-binding affinity compared to their flatter aromatic counterparts. Spiro[2.4]heptan-1-amine, in particular, offers a rigid and compact scaffold that can be readily functionalized to explore structure-activity relationships (SAR) in drug discovery programs. The development of a scalable and efficient synthesis of its hydrochloride salt is therefore of significant interest for enabling the production of sufficient quantities for preclinical and clinical studies.

This application note outlines a practical and scalable synthetic route to Spiro[2.4]heptan-1-amine hydrochloride, addressing the key challenges associated with each synthetic transformation on a larger scale.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from readily available precursors. The choice of this route was guided by considerations of scalability, cost-effectiveness of reagents, and the ability to control key process parameters.

Synthetic_Pathway A Cyclopentanone + 1,2-Dibromoethane B Spiro[2.4]heptan-1-one A->B Kulinkovich-de Meijere Reaction C Spiro[2.4]heptan-1-one Oxime B->C Oximation (Hydroxylamine HCl, Base) D Spiro[2.4]heptan-1-amine C->D Catalytic Hydrogenation (Raney® Ni, H2) E Spiro[2.4]heptan-1-amine Hydrochloride D->E Salt Formation (HCl in Ether)

Figure 1: Overall synthetic workflow for Spiro[2.4]heptan-1-amine hydrochloride.

Experimental Protocols

Step 1: Scale-Up Synthesis of Spiro[2.4]heptan-1-one

The Kulinkovich-de Meijere reaction provides an efficient method for the construction of the spirocyclic ketone from commercially available starting materials.[1][2][3] This reaction utilizes a titanium-mediated cyclopropanation of an ester, or in this modified approach, a ketone, with a Grignard reagent. For the synthesis of Spiro[2.4]heptan-1-one, a related cyclopropanation strategy is employed.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Magnesium turnings24.312.253.5 g
1,2-Dibromoethane187.861.1206.6 g (103.3 mL)
Anhydrous Diethyl Ether74.12-1.5 L
Cyclopentanone84.121.084.1 g (88.5 mL)
Titanium(IV) isopropoxide284.220.128.4 g (29.8 mL)

Protocol:

  • Grignard Reagent Preparation: To a rigorously dried 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (53.5 g, 2.2 mol).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1,2-dibromoethane (206.6 g, 1.1 mol) in anhydrous diethyl ether (500 mL) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cyclopropanation: In a separate, dry 5 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, prepare a solution of cyclopentanone (84.1 g, 1.0 mol) and titanium(IV) isopropoxide (28.4 g, 0.1 mol) in anhydrous diethyl ether (1 L).

  • Cool the cyclopentanone solution to -10 °C using an ice-salt bath.

  • Slowly add the prepared Grignard reagent to the cooled cyclopentanone solution over a period of 2-3 hours, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (1 L).

  • Filter the resulting mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with diethyl ether (3 x 200 mL).

  • Separate the organic layer of the filtrate, and wash it with saturated aqueous sodium bicarbonate solution (500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford Spiro[2.4]heptan-1-one as a colorless oil.

Step 2: Oximation of Spiro[2.4]heptan-1-one

The conversion of the ketone to its corresponding oxime is a standard and high-yielding transformation.[4][5][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass
Spiro[2.4]heptan-1-one110.150.888.1 g
Hydroxylamine hydrochloride69.491.283.4 g
Sodium acetate82.031.6131.2 g
Ethanol46.07-800 mL
Water18.02-400 mL

Protocol:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Spiro[2.4]heptan-1-one (88.1 g, 0.8 mol), hydroxylamine hydrochloride (83.4 g, 1.2 mol), sodium acetate (131.2 g, 1.6 mol), ethanol (800 mL), and water (400 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 300 mL).

  • Combine the organic extracts and wash with water (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Spiro[2.4]heptan-1-one oxime as a white to off-white solid. The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a mixture of ethanol and water.

Step 3: Catalytic Hydrogenation of Spiro[2.4]heptan-1-one Oxime

The reduction of the oxime to the primary amine is a critical step. While reducing agents like lithium aluminum hydride can be effective on a small scale, catalytic hydrogenation is generally preferred for scale-up due to safety, cost, and ease of work-up.[7][8][9][10] Raney® Nickel is a highly effective catalyst for this transformation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass
Spiro[2.4]heptan-1-one Oxime125.180.787.6 g
Raney® Nickel (50% slurry in water)--~20 g (wet weight)
Ethanol46.07-1 L
Ammonia (28% in water)17.03-50 mL
Hydrogen gas2.02-50-100 psi

Safety Precautions for Catalytic Hydrogenation:

  • Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood or a designated hydrogenation area.

  • Raney® Nickel is pyrophoric when dry. It should always be handled as a slurry in water or a suitable solvent. Avoid allowing the catalyst to dry out on filter paper or other surfaces.

  • Use a hydrogenation apparatus rated for the intended pressure. Ensure all connections are secure and leak-tested before introducing hydrogen.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove air.

Protocol:

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a slurry of Raney® Nickel (~20 g wet weight) in ethanol (100 mL).

  • Add a solution of Spiro[2.4]heptan-1-one oxime (87.6 g, 0.7 mol) in ethanol (900 mL) and aqueous ammonia (50 mL). The ammonia helps to prevent the formation of secondary amines.

  • Seal the reactor and purge the system with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Begin agitation and heat the reaction mixture to 40-50 °C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is crucial to keep the catalyst wet with solvent at all times to prevent ignition. Wash the filter cake with ethanol (2 x 100 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Spiro[2.4]heptan-1-amine as an oil.

Step 4: Formation and Purification of Spiro[2.4]heptan-1-amine Hydrochloride

The final step involves the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.[11][12][13][14]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Spiro[2.4]heptan-1-amine111.18~0.65~72.3 g
Diethyl Ether (anhydrous)74.12-1 L
Hydrochloric Acid (2M in diethyl ether)36.46~0.7~350 mL

Protocol:

  • Dissolve the crude Spiro[2.4]heptan-1-amine (~72.3 g, ~0.65 mol) in anhydrous diethyl ether (1 L) in a 2 L flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (~350 mL, ~0.7 mol) to the stirred amine solution. A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).

  • Dry the solid under vacuum to a constant weight to yield Spiro[2.4]heptan-1-amine hydrochloride.

  • Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[15] Dissolve the salt in a minimum amount of hot ethanol or isopropanol and then slowly add diethyl ether or hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by filtration.

Characterization Data

Spiro[2.4]heptan-1-amine hydrochloride

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₇H₁₄ClN

  • Molecular Weight: 147.65 g/mol

  • ¹H NMR (400 MHz, D₂O): Expected signals corresponding to the spiro[2.4]heptane core and the aminomethyl group.

  • ¹³C NMR (100 MHz, D₂O): Expected signals for the seven carbon atoms of the spirocyclic framework.[16][17]

  • Mass Spectrometry (ESI+): m/z = 112.1 [M+H]⁺ (for the free amine).[18]

Process Optimization and Scale-Up Considerations

Scale_Up_Considerations cluster_0 Key Considerations for Scale-Up A Heat Transfer Management (Exothermic Reactions) B Reagent Addition Rate Control A->B C Efficient Mixing B->C D Safety Protocols (Hydrogen, Raney® Ni) C->D E Solvent Selection and Recovery D->E F Crystallization and Filtration Optimization E->F

Figure 2: Critical parameters for successful scale-up of the synthesis.

  • Heat Management: The Grignard formation and the catalytic hydrogenation are exothermic reactions. On a larger scale, efficient heat removal is crucial to maintain control over the reaction temperature and prevent side reactions or runaway conditions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: The rate of addition of reagents, particularly the Grignard reagent and hydrogen, must be carefully controlled to manage the exotherm and ensure a safe and selective reaction.

  • Catalyst Handling and Filtration: The pyrophoric nature of Raney® Nickel necessitates strict adherence to safety protocols during handling and filtration. On a larger scale, enclosed filter systems and inert atmosphere techniques are highly recommended.

  • Purification: The final crystallization step is critical for achieving the desired purity of the hydrochloride salt. The choice of recrystallization solvent and the cooling profile should be optimized to obtain a product with the desired crystal form and particle size distribution.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Spiro[2.4]heptan-1-amine hydrochloride. The described three-step sequence offers a practical and efficient route to this valuable building block, with careful consideration given to safety and scalability. By following the outlined procedures and paying close attention to the key process parameters, researchers and chemists can reliably produce multi-gram to kilogram quantities of this important spirocyclic amine for applications in drug discovery and development.

References

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  • Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
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  • Bayer, A., et al. (2010). Method for salt preparation.
  • The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. (n.d.). Hydro-Oxy.
  • Amine and HCl - salt form
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Kim, S.-H., Sung, M. J., & Cha, J. K. (2003). Inter- and Intramolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses.
  • Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses.
  • Hydrogenation reactions using Raney-type nickel catalysts. (n.d.).
  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). (n.d.). PubChem.
  • JUSKOWIAK, M., & KRZYZANOWSKI, P. (1990). ChemInform Abstract: New Oximation Method for Aldehydes and Ketones. ChemInform.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance.
  • Kulinkovich reaction. (n.d.). Wikipedia.
  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal.
  • Noyori, R., & Hayakawa, Y. (1978). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Organic Syntheses.
  • Ammoximation: direct synthesis of oximes from ammonia, oxygen and ketones. (1985). Journal of the American Chemical Society.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Eindhoven University of Technology Research Portal.
  • Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Kennedy, J., et al. (1975). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society, Perkin Transactions 1.
  • Raney nickel. (n.d.). Semantic Scholar.
  • Sen, R. N., & Basu, U. (1928). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Journal of the Indian Chemical Society.
  • Kumar, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
  • Spiro(2.4)heptane. (n.d.). PubChem.
  • Andrus, D. W., & Johnson, J. R. (1943). Tetrahydropyran. Organic Syntheses.
  • Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Prepar

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro[2.4]heptan-1-amine hydrochloride Purification

Welcome to the technical support center for the purification of Spiro[2.4]heptan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Spiro[2.4]heptan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your critical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Spiro[2.4]heptan-1-amine hydrochloride. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.

Question 1: My Spiro[2.4]heptan-1-amine hydrochloride fails to crystallize from my chosen solvent system. What should I do?

Answer:

Failure to crystallize is a common issue when purifying amine hydrochloride salts. This can be due to several factors, including high solubility in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or using a suboptimal solvent polarity.

Causality and Recommended Actions:

  • High Solubility: Your chosen solvent may be too effective at solvating the molecule, preventing it from precipitating. Many amine hydrochlorides are highly soluble in protic solvents like ethanol and methanol.[1]

    • Solution: Try adding an anti-solvent to your solution. An anti-solvent is a solvent in which your compound is insoluble. Common choices for precipitating amine hydrochlorides include diethyl ether, ethyl acetate, or acetone.[1][2] Add the anti-solvent dropwise to your dissolved compound until you observe persistent cloudiness, then allow it to stand, preferably at a reduced temperature, to induce crystallization.

  • Impurity Interference: The presence of unreacted starting materials, byproducts, or even residual solvent can disrupt the crystal lattice formation.

    • Solution: First, attempt to remove non-polar impurities by washing a solution of your salt with a non-polar solvent like hexane or ethyl acetate.[1] If this is unsuccessful, consider an acid-base workup. Dissolve the crude hydrochloride salt in water, basify the solution to a pH of 9-10 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to free the amine. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and then re-form the hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane.[3][4] This process can effectively remove both polar and non-polar impurities.

  • Incorrect Solvent Polarity: The ideal recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.

    • Solution: Experiment with different solvent systems. A good starting point for many amine hydrochlorides is a mixture of a protic solvent and a less polar solvent. For example, isopropanol is often preferred over ethanol for recrystallizing hydrochloride salts.[1] You can also try mixtures like methanol/diethyl ether or ethanol/ethyl acetate.

Experimental Protocol: Anti-Solvent Precipitation

  • Dissolve your crude Spiro[2.4]heptan-1-amine hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle heating.

  • Once fully dissolved, slowly add an anti-solvent (e.g., diethyl ether) dropwise while stirring.

  • Continue adding the anti-solvent until you observe persistent turbidity.

  • If precipitation is slow, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Allow the mixture to cool to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Question 2: My purified Spiro[2.4]heptan-1-amine hydrochloride is a sticky oil or a gum instead of a crystalline solid. How can I resolve this?

Answer:

The formation of an oil or gum, often referred to as "oiling out," is a common problem in crystallization and indicates that the compound is precipitating from the solution above its melting point or as a supersaturated, amorphous solid.

Causality and Recommended Actions:

  • Presence of Water: Amine hydrochloride salts are often hygroscopic, and the presence of even trace amounts of water can lower the melting point and promote oiling out.

    • Solution: Ensure all your solvents are anhydrous. If you suspect water contamination, you can try to remove it by co-evaporation with an anhydrous solvent like toluene. Dissolve the oily product in a minimal amount of a dry solvent (e.g., anhydrous ethanol), then add anhydrous toluene and evaporate the solvents under reduced pressure. Repeat this process a few times. The toluene forms an azeotrope with water, effectively removing it.

  • Rapid Precipitation: Crashing the product out of solution too quickly by adding a large volume of anti-solvent at once can lead to the formation of an amorphous solid rather than an ordered crystal lattice.

    • Solution: Add the anti-solvent much more slowly, and consider performing the crystallization at a lower temperature to slow down the process.

  • Impurity Effects: As with crystallization failure, impurities can interfere with proper crystal formation.

    • Solution: Refer to the impurity removal strategies outlined in Question 1, such as an acid-base workup.

Troubleshooting Flowchart for Oiling Out:

G start Oily/Gummy Product Observed check_water Suspect Water Contamination? start->check_water coevaporate Co-evaporate with Toluene check_water->coevaporate Yes check_precipitation_rate Was Precipitation Rapid? check_water->check_precipitation_rate No coevaporate->check_precipitation_rate end_success Crystalline Solid Obtained coevaporate->end_success slow_precipitation Slow Down Anti-Solvent Addition Lower Crystallization Temperature check_precipitation_rate->slow_precipitation Yes check_purity Suspect Impurities? check_precipitation_rate->check_purity No slow_precipitation->check_purity slow_precipitation->end_success acid_base_workup Perform Acid-Base Workup check_purity->acid_base_workup Yes end_fail Issue Persists: Consider Chromatography check_purity->end_fail No acid_base_workup->end_success

Caption: Troubleshooting flowchart for an oily product.

Question 3: After purification, I still see a significant impurity peak in my HPLC/LC-MS analysis. How can I identify and remove it?

Answer:

Persistent impurities can be challenging, especially if they have similar polarities to your target compound. Identifying the impurity is the first step toward devising an effective removal strategy.

Causality and Recommended Actions:

  • Co-precipitation: The impurity may have similar solubility properties to your product, causing it to co-precipitate during crystallization.

    • Solution: A multi-step purification approach is often necessary. Consider using a different purification technique, such as column chromatography. While silica gel chromatography can be challenging for free amines due to their basicity, it is often suitable for their hydrochloride salts.[4] Alternatively, reverse-phase chromatography can be effective.[4]

  • Identification of the Impurity: Knowing the identity of the impurity is crucial for targeted removal.

    • Solution: Utilize analytical techniques to identify the impurity. LC-MS can provide the molecular weight of the impurity, which can offer clues to its structure.[5] If the impurity is present in a sufficient quantity, you may be able to isolate it for NMR analysis.[5] Common impurities in amine synthesis include unreacted starting materials, over-alkylated products, or byproducts from side reactions.

Data Summary Table for Purification Method Selection:

Purification MethodProsConsBest For Removing
Recrystallization Simple, scalable, can yield high purityCan be low-yielding, may not remove impurities with similar solubilityImpurities with significantly different solubility profiles
Acid-Base Extraction Excellent for removing non-basic organic impurities and inorganic saltsCan be labor-intensive, may lead to some product lossNon-basic organic impurities, inorganic salts
Silica Gel Chromatography Good for separating compounds with different polaritiesCan be problematic for free amines (streaking), requires careful solvent selectionImpurities with different polarities
Reverse-Phase Chromatography Effective for polar compounds, good resolutionCan be expensive, may require specialized equipmentPolar impurities, isomers

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Spiro[2.4]heptan-1-amine hydrochloride?

A1: Based on information for similar spiroheptanamine hydrochlorides, it is recommended to store the compound at room temperature in a dry and cool place.[6] Amine hydrochlorides can be hygroscopic, so it is crucial to keep them in a tightly sealed container to prevent moisture absorption.

Q2: Can I use aqueous HCl to form the hydrochloride salt?

A2: While you can use aqueous HCl, it introduces water into your system, which can make subsequent crystallization and drying more difficult.[7] Using a solution of anhydrous HCl in a solvent like diethyl ether, dioxane, or isopropanol is generally preferred to obtain a crystalline solid directly.[1][2] If you must use aqueous HCl, you will likely need to remove the water by evaporation or co-evaporation with a solvent like toluene before attempting crystallization.

Q3: My free amine is unstable on silica gel. Can I still use column chromatography?

A3: Yes, you can often perform chromatography on the hydrochloride salt, which is generally more stable on silica gel than the free amine. Alternatively, you can use a different stationary phase, such as basic alumina, or add a small amount of a tertiary amine like triethylamine to the eluent to suppress the interaction of the free amine with the acidic silica gel.[4] Another effective strategy is to protect the amine functionality, for example, as a Boc-carbamate, which is much less polar and behaves well on silica gel. The protecting group can then be removed after purification.[3]

Purification Strategy Decision Tree:

G start Crude Spiro[2.4]heptan-1-amine hydrochloride check_impurities Major Impurities Present? start->check_impurities recrystallization Attempt Recrystallization (e.g., Isopropanol/Ether) check_impurities->recrystallization No (minor impurities) acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes (significant impurities) purity_check1 Desired Purity Achieved? recrystallization->purity_check1 end_success Pure Product purity_check1->end_success Yes purity_check1->acid_base No reform_salt Re-form Hydrochloride Salt acid_base->reform_salt purity_check2 Desired Purity Achieved? reform_salt->purity_check2 purity_check2->end_success Yes chromatography Consider Chromatography (e.g., Reverse-Phase or on Salt) purity_check2->chromatography No chromatography->end_success

Caption: Decision tree for purification strategy.

References

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Impurity Synthesis And Identification | SpiroChem. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Spiro[2.4]heptan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Spiro[2.4]heptan-1-amine. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Spiro[2.4]heptan-1-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable spirocyclic amine. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the complexities of your experimental work.

I. Navigating the Synthesis of Spiro[2.4]heptan-1-amine: An Overview

Spiro[2.4]heptan-1-amine is a key building block in medicinal chemistry due to its unique three-dimensional structure. Its synthesis can be approached through several established routes, each with its own set of potential challenges and associated impurities. This guide will focus on the most common synthetic strategies and the impurities that may arise, providing you with the knowledge to identify, mitigate, and troubleshoot these issues effectively.

II. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of Spiro[2.4]heptan-1-amine.

Q1: What are the most common synthetic routes to prepare Spiro[2.4]heptan-1-amine?

A1: The most prevalent methods for the synthesis of Spiro[2.4]heptan-1-amine include:

  • Reductive Amination of Spiro[2.4]heptan-1-one.

  • Hofmann Rearrangement of Spiro[2.4]heptane-1-carboxamide.

  • Curtius Rearrangement of Spiro[2.4]heptane-1-carbonyl azide.

  • Schmidt Reaction of Spiro[2.4]heptan-1-one with hydrazoic acid.

Each of these methods offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and impurity profiles.

Q2: I'm seeing a significant amount of a dimeric byproduct in my reductive amination. What could be the cause?

A2: The formation of a secondary amine dimer, bis(spiro[2.4]heptan-1-yl)amine, is a common side reaction in reductive amination, particularly when using ammonia. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate before it can be reduced. To minimize this, it is crucial to maintain a high concentration of the reducing agent and to add the amine source slowly to the reaction mixture. Optimizing the reaction temperature and pressure can also favor the desired primary amine formation.

Q3: My Hofmann rearrangement is giving a low yield, and I'm isolating a significant amount of starting amide. What's happening?

A3: Incomplete conversion in a Hofmann rearrangement can be due to several factors. Insufficient base or halogen (e.g., bromine) will lead to unreacted starting material. The stability of the N-haloamide intermediate is also critical; it can sometimes be unreactive if the subsequent rearrangement to the isocyanate is slow. Ensure your reagents are fresh and used in the correct stoichiometry. Increasing the reaction temperature may also drive the reaction to completion, but be mindful of potential side reactions.

Q4: During the Curtius rearrangement, I'm observing byproducts other than the desired amine. What are they?

A4: The key intermediate in the Curtius rearrangement is an isocyanate. If water is not the only nucleophile present, you can form other products. For example, if the reaction is performed in an alcohol solvent, the corresponding carbamate will be the major product. If another amine is present, a urea derivative can be formed. Photochemical Curtius rearrangements can also lead to nitrene insertion byproducts.[1]

Q5: The Schmidt reaction with my spirocyclic ketone is not selective and gives a mixture of products. Why?

A5: The Schmidt reaction on unsymmetrical ketones can lead to a mixture of two isomeric amides, as either of the alpha-carbon groups can migrate.[2][3] The migratory aptitude of the groups attached to the carbonyl carbon influences the product ratio. For spiro[2.4]heptan-1-one, the migration of the spirocyclic carbon framework can compete with the migration of the adjacent methylene group, leading to a mixture of the desired amine (after hydrolysis of the lactam) and a ring-expanded lactam.

III. Troubleshooting Guide: A Deeper Dive into Synthetic Challenges

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of Spiro[2.4]heptan-1-amine, organized by the synthetic method.

A. Reductive Amination of Spiro[2.4]heptan-1-one

Reductive amination is a widely used method for amine synthesis.[4] It involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced to the final amine.

Diagram: Reductive Amination Pathway and Impurity Formation

Ketone Spiro[2.4]heptan-1-one Imine Iminospiro[2.4]heptane Ketone->Imine + NH3 - H2O Alcohol Spiro[2.4]heptan-1-ol (Over-reduction Impurity) Ketone->Alcohol + [H] (Direct Reduction) Ammonia Ammonia (NH3) Product Spiro[2.4]heptan-1-amine Imine->Product + [H] (Reduction) Dimer bis(Spiro[2.4]heptan-1-yl)amine (Dimeric Impurity) Imine->Dimer + Spiro[2.4]heptan-1-amine

Caption: Reductive amination of Spiro[2.4]heptan-1-one.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low yield of Spiro[2.4]heptan-1-amine Incomplete imine formation.Ensure anhydrous conditions, as water can shift the equilibrium away from the imine. Use a dehydrating agent like molecular sieves.
Inefficient reduction of the imine.Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is often effective as it selectively reduces the imine in the presence of the ketone.[5]
Presence of Spiro[2.4]heptan-1-ol The reducing agent is too reactive and reduces the starting ketone directly.Use a milder reducing agent like NaBH3CN or sodium triacetoxyborohydride (STAB), which are less reactive towards ketones at neutral or slightly acidic pH.[5]
Formation of bis(spiro[2.4]heptan-1-yl)amine The product amine reacts with the imine intermediate.Use a large excess of ammonia. Control the addition rate of the ketone to a solution of the reducing agent and ammonia.
Reaction stalls pH of the reaction is not optimal.Imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step. However, some reducing agents are unstable at low pH. Monitor and adjust the pH as needed.

Experimental Protocol: Reductive Amination

  • To a solution of Spiro[2.4]heptan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

B. Hofmann Rearrangement of Spiro[2.4]heptane-1-carboxamide

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate.[6]

Diagram: Hofmann Rearrangement Pathway and Side Reactions

Amide Spiro[2.4]heptane-1-carboxamide N_Bromoamide N-Bromospiro[2.4]heptane-1-carboxamide Amide->N_Bromoamide + Br2, NaOH Isocyanate Spiro[2.4]hept-1-yl isocyanate N_Bromoamide->Isocyanate Rearrangement Product Spiro[2.4]heptan-1-amine Isocyanate->Product + H2O - CO2 Carbamate Carbamate derivative (Trapped Isocyanate) Isocyanate->Carbamate + ROH (solvent) Urea Urea derivative (Dimeric Impurity) Isocyanate->Urea + Product Amine

Caption: Hofmann rearrangement of Spiro[2.4]heptane-1-carboxamide.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low conversion to product Insufficient hypobromite formation.Ensure the use of fresh, high-quality bromine and a sufficient excess of a strong base (e.g., NaOH or KOH).
The N-bromoamide intermediate is stable and does not rearrange.Gently heat the reaction mixture to facilitate the rearrangement. Be cautious as the reaction can be exothermic.
Formation of a carbamate impurity The isocyanate intermediate is trapped by an alcohol solvent.If the desired product is the free amine, ensure the reaction is performed in an aqueous medium without alcohol co-solvents.
Formation of a symmetrical urea derivative The product amine reacts with the isocyanate intermediate.This is more likely at higher concentrations. Diluting the reaction mixture can sometimes minimize this side reaction.
Product is difficult to isolate The product amine is water-soluble.Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl can improve extraction efficiency.
C. Curtius and Schmidt Reactions

Both the Curtius and Schmidt reactions provide pathways to amines from carboxylic acid derivatives or ketones, respectively, via an isocyanate or related intermediate.[7][8]

Diagram: Curtius/Schmidt Reaction Logic

cluster_curtius Curtius Rearrangement cluster_schmidt Schmidt Reaction Carboxylic_Acid Spiro[2.4]heptane-1-carboxylic acid Acyl_Azide Spiro[2.4]heptane-1-carbonyl azide Carboxylic_Acid->Acyl_Azide e.g., DPPA Isocyanate Spiro[2.4]hept-1-yl isocyanate Acyl_Azide->Isocyanate Heat, -N2 Ketone Spiro[2.4]heptan-1-one Azido_Intermediate Azide Adduct Ketone->Azido_Intermediate + HN3, H+ Azido_Intermediate->Isocyanate Rearrangement, -N2 Product Spiro[2.4]heptan-1-amine Isocyanate->Product + H2O, -CO2 Side_Products Carbamates, Ureas, etc. Isocyanate->Side_Products + Nucleophiles

Caption: Logic flow for Curtius and Schmidt reactions.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low yield in Curtius rearrangement Incomplete formation of the acyl azide.Ensure the activating agent for the carboxylic acid (e.g., SOCl2, oxalyl chloride) and the azide source (e.g., sodium azide) are pure and dry.
Premature decomposition of the acyl azide.Acyl azides can be thermally unstable and potentially explosive. It is often preferable to generate and use them in situ without isolation.
Formation of ring-expanded lactam in Schmidt reaction Competing migration of the spirocyclic framework.The regioselectivity of the Schmidt reaction on unsymmetrical ketones can be difficult to control. Lewis acid catalysts can sometimes influence the migratory aptitude of the adjacent groups.[2]
Safety concerns with azides Hydrazoic acid (HN3) used in the Schmidt reaction is highly toxic and explosive. Acyl azides in the Curtius reaction can also be explosive.Always handle these reagents with extreme caution in a well-ventilated fume hood and behind a blast shield. Consider using safer in situ generation methods.

IV. Purification and Analysis of Spiro[2.4]heptan-1-amine

Purification Strategies:

  • Distillation: For thermally stable amines, fractional distillation under reduced pressure can be an effective method for purification.

  • Acid-Base Extraction: As a basic compound, Spiro[2.4]heptan-1-amine can be selectively extracted into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Crystallization of Salts: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can be an excellent method for purification. The salt can be recrystallized to high purity and the free amine can be liberated by treatment with a base.

  • Column Chromatography: While amines can sometimes be challenging to purify by standard silica gel chromatography due to tailing, using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can significantly improve the separation.

Analytical Techniques for Impurity Profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. Derivatization of the amine may be necessary to improve its chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the purity of the amine and non-volatile impurities. Chiral HPLC is necessary to determine the enantiomeric purity if a stereoselective synthesis was performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

V. Conclusion

The successful synthesis of Spiro[2.4]heptan-1-amine requires careful consideration of the chosen synthetic route and reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and implementing appropriate purification and analytical techniques, researchers can obtain this valuable building block in high purity. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization.

VI. References

  • Curtius rearrangement. (2023). In Wikipedia. [Link][1]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link][9]

  • Reductive amination. (2023). In Wikipedia. [Link][4]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2019). National Institutes of Health. [Link][7]

  • Schmidt reaction. (2023). In Wikipedia. [Link][8]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2008). National Institutes of Health. [Link][10]

  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link][11]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link][12]

  • Schmidt Reaction. (2023). Chemistry LibreTexts. [Link][13]

  • Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link][14]

  • Schmidt reaction. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link][2]

  • Reductive amination of selected ketones and aldehydes 1 a–1 k into the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link][15]

  • Schmidt Reaction. (n.d.). Perlego. Retrieved January 20, 2026, from [Link][3]

  • Curtius Reaction. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 20, 2026, from [Link][16]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2008). PubMed Central. [Link][17]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][5]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link][18]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed Central. [Link][19]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (2022). ResearchGate. [Link][20]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. [Link][21]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers. [Link][22]

  • Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. (2000). ResearchGate. [Link][23]

  • 1-Hydrosilatrane. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link][24]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (2022). PubMed Central. [Link][25]

  • Schmidt Reaction. (2021). YouTube. [Link][26]

  • 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. (2018). YouTube. [Link][27]

  • Highlights of Schmidt Reaction in the Last Ten Years. (n.d.). Denmark Group. Retrieved January 20, 2026, from [Link][28]

  • Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. [Link][29]

  • Bridged spiro[2.4]heptane ester derivatives. (2012). Google Patents. [30]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 20, 2026, from [Link][31]

  • Process for the purification of amines. (1967). Google Patents. [32]

  • AMINES. (n.d.). Spiro Academy. Retrieved January 20, 2026, from [Link][33]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. (2019). Google Patents. [34]

  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. Retrieved January 20, 2026, from [Link][35]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Link][36]

  • Hofmann rearrangement mechanism. (2023). YouTube. [Link][37]

  • Spiro[2.4]heptane-6-carboxamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link][38]

  • Hofmann rearrangement. (2023). In Wikipedia. [Link][6]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. (2008). Google Patents. [39]

  • Schmidt Reaction for Carboxylic Acids. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link][40]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link][41]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with Spiro[2.4]heptan-1-amine

Welcome to the technical support center for Spiro[2.4]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[2.4]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding and electronically distinct building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of Spiro[2.4]heptan-1-amine. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate synthetic hurdles but also to proactively design more robust reaction protocols.

Introduction to the Challenges

Spiro[2.4]heptan-1-amine is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and modulate physicochemical properties.[1] However, its unique spirocyclic nature, combining a cyclopentane ring with a highly strained cyclopropane ring, introduces significant steric hindrance around the primary amine.[2] Furthermore, the electronic properties of the cyclopropyl group, which can exhibit π-character, can influence the reactivity of the amine and introduce unique side reaction pathways.[3] This guide will address the common pitfalls in the derivatization of this amine and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with Spiro[2.4]heptan-1-amine failing or giving low yields?

A1: The primary reason for failed amide couplings is the significant steric hindrance imposed by the spiro[2.4]heptane framework.[4] Standard coupling reagents like HATU or HBTU may form activated esters that are too sterically congested to be efficiently attacked by the bulky amine. The nucleophilicity of the amine can also be a factor.

Q2: I am observing significant amounts of unreacted starting material in my N-alkylation attempts. What is the likely cause?

A2: Low conversion in N-alkylation reactions is a common issue with sterically hindered amines. The bulky spirocyclic group can impede the SN2 attack on the alkyl halide.[5] Insufficiently forcing reaction conditions (temperature, time) or a suboptimal choice of base and solvent are often the culprits.

Q3: Are there any specific side reactions I should be aware of when working with Spiro[2.4]heptan-1-amine?

A3: Yes, the cyclopropyl group is susceptible to ring-opening under certain conditions.[6] Strongly acidic conditions or the presence of potent electrophiles can lead to the formation of unwanted byproducts through cleavage of the three-membered ring. This is a critical consideration when choosing reagents and reaction conditions.

Q4: How should I purify my Spiro[2.4]heptan-1-amine derivatives? They seem to be volatile.

A4: The volatility of low molecular weight spirocyclic amines and their derivatives can indeed pose a challenge during purification. While standard column chromatography is often employed, care must be taken to avoid loss of product during solvent removal.[7] For volatile amines, purification via transient salt formation with reagents like trichloroacetic acid can be an effective strategy, allowing for isolation and subsequent release of the pure amine.[8] Alternatively, techniques like distillation under reduced pressure or steam distillation may be suitable for the free base if it is thermally stable.[9]

Troubleshooting Guide: Amide Coupling Reactions

Low yields in amide coupling reactions are a frequent challenge. The following guide provides a systematic approach to troubleshooting these difficult transformations.

Problem: Low to No Product Formation
Potential Cause Explanation Suggested Solution
Insufficiently Reactive Activated Species Standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) may not generate an activated intermediate electrophilic enough to overcome the steric barrier.[10]1. Switch to a more potent coupling reagent: Phosphonium-based reagents like PyBOP or PyAOP are often more effective for hindered couplings.[6] 2. Convert the carboxylic acid to a more reactive derivative: Formation of an acyl fluoride or acyl chloride prior to addition of the amine can significantly increase reactivity.[3]
Steric Hindrance The spiro[2.4]heptane moiety physically blocks the approach of the activated carboxylic acid to the amine nitrogen.[4]1. Increase reaction temperature: Carefully heating the reaction can provide the necessary activation energy. 2. Prolong reaction time: Monitor the reaction for an extended period (24-48 hours).
Suboptimal Base The choice and amount of base can be critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred.Ensure at least two equivalents of base are used with phosphonium-type coupling reagents.[11]
Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

This protocol is recommended when standard methods fail.

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a suitable fluorinating agent, such as cyanuric fluoride or XtalFluor-E® (1.1 eq.), and stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR or 19F NMR if possible).

  • In a separate flask, dissolve Spiro[2.4]heptan-1-amine (1.2 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) in anhydrous DCM.

  • Slowly add the pre-formed acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_reagent Using standard coupling reagent (HATU, EDC)? start->check_reagent switch_reagent Switch to more potent reagent (PyBOP, PyAOP) check_reagent->switch_reagent Yes form_acyl_halide Convert acid to acyl fluoride/chloride check_reagent->form_acyl_halide Yes check_conditions Forcing reaction conditions? check_reagent->check_conditions No success Successful Coupling switch_reagent->success form_acyl_halide->success increase_temp Increase temperature check_conditions->increase_temp No increase_time Increase reaction time check_conditions->increase_time No increase_temp->success increase_time->success N_Alkylation_Troubleshooting start Low Yield in N-Alkylation check_conversion Low conversion? start->check_conversion check_overalkylation Over-alkylation observed? start->check_overalkylation increase_temp Increase temperature check_conversion->increase_temp Yes use_iodide Use alkyl iodide check_conversion->use_iodide Yes success Successful Alkylation increase_temp->success use_iodide->success excess_amine Use excess amine check_overalkylation->excess_amine Yes slow_addition Slow addition of electrophile check_overalkylation->slow_addition Yes excess_amine->success slow_addition->success Reductive_Amination_Troubleshooting start Failed Reductive Amination check_imine Incomplete imine formation? start->check_imine check_reduction Inefficient reduction? start->check_reduction add_dehydrating_agent Add molecular sieves check_imine->add_dehydrating_agent Yes preform_imine Pre-form imine check_imine->preform_imine Yes success Successful Reductive Amination add_dehydrating_agent->success preform_imine->success change_reducing_agent Switch to STAB or NaBH3CN check_reduction->change_reducing_agent Yes change_reducing_agent->success

Sources

Optimization

Technical Support Center: Optimization of Spiro[2.4]heptan-1-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Spiro[2.4]heptan-1-amine is a valuable saturated spirocyclic amine that serves as a ke...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Spiro[2.4]heptan-1-amine is a valuable saturated spirocyclic amine that serves as a key building block in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing conformational constraint in drug candidates, potentially enhancing binding affinity and metabolic stability. The most direct and common synthetic route to this amine is the reductive amination of its corresponding ketone precursor, Spiro[2.4]heptan-1-one.

This guide provides a comprehensive technical resource for researchers encountering challenges with this synthesis. It is structured in a question-and-answer format to directly address common issues, offering explanations for the underlying chemical principles and providing actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Yield and Incomplete Conversion

Question: My reductive amination of Spiro[2.4]heptan-1-one with ammonia is resulting in low yields and significant amounts of unreacted starting material. What are the primary causes and how can I optimize for complete conversion?

Answer:

Low conversion in a reductive amination is typically traced back to inefficient imine/iminium ion formation or suboptimal reduction conditions. Here is a breakdown of the critical parameters and optimization strategies:

  • Imine Formation Equilibrium: The initial condensation between the ketone and ammonia to form the spiro[2.4]heptan-1-imine is a reversible reaction. To drive the equilibrium towards the imine, removal of the water byproduct is crucial.

    • Causality: Le Chatelier's principle dictates that removing a product (water) will shift the reaction equilibrium to favor more product formation (the imine).

    • Solution:

      • Use of a Dehydrating Agent: Incorporate a dehydrating agent like molecular sieves (3Å or 4Å) or titanium(IV) isopropoxide [Ti(Oi-Pr)₄]. Ti(Oi-Pr)₄ can act as both a Lewis acid to activate the ketone and a water scavenger.[1]

      • Azeotropic Removal: For larger scale reactions, using a solvent like toluene or benzene with a Dean-Stark trap can effectively remove water azeotropically.

  • pH Control: The rate of imine formation is highly pH-dependent. The reaction requires a delicate balance.

    • Causality: Mildly acidic conditions (pH ~4-6) are optimal. The acid catalyzes the dehydration of the hemiaminal intermediate. However, if the pH is too low, the ammonia nucleophile will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack on the ketone.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH). Typically, reactions are run in solvents like methanol (MeOH), ethanol (EtOH), or 1,2-dichloroethane (DCE) with a small amount of AcOH.[2]

  • Choice of Reducing Agent: The selection of the hydride source is critical for a successful one-pot reaction.

    • Causality: An ideal reducing agent should selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone.[3][4] This prevents the wasteful formation of Spiro[2.4]heptan-1-ol.

    • Solution:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough not to reduce the ketone at neutral or slightly acidic pH but is highly effective at reducing the iminium ion intermediate.[3][5] Safety Note: NaBH₃CN can release toxic HCN gas upon exposure to strong acid; workup conditions must be carefully controlled.[4]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent in modern synthesis.[6] It is less toxic than NaBH₃CN, non-hygroscopic, and highly effective.[3][7] Its steric bulk can also sometimes offer improved diastereoselectivity in more complex systems.[6][8] It is generally used in aprotic solvents like DCE or THF.[9]

      • Sodium Borohydride (NaBH₄): This can be used, but it will readily reduce the starting ketone.[9] To use it effectively, the imine must be pre-formed completely before the addition of NaBH₄, often at a lower temperature.[10]

Section 2: Impurity Profile and Side Reactions

Question: My reaction seems to go to completion, but I'm observing significant impurities by TLC and GC-MS. What are the likely side products and how can they be minimized?

Answer:

The formation of side products is a common issue. The most likely impurities are the corresponding alcohol and the secondary amine.

  • Spiro[2.4]heptan-1-ol Formation:

    • Cause: This occurs when the reducing agent reduces the starting ketone before imine formation and subsequent reduction can take place. This is particularly problematic with strong reducing agents like NaBH₄ in a one-pot setup.

    • Mitigation:

      • Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that favors reduction of the iminium ion.[3][4]

      • If using NaBH₄, ensure imine formation is complete before adding the reducing agent. This can be done by stirring the ketone, ammonia source, and acid catalyst for a period (e.g., 1-2 hours) before cooling the reaction and adding the NaBH₄ portion-wise.[1]

  • Bis-Spiro[2.4]heptyl-1-amine (Secondary Amine) Formation:

    • Cause: The desired primary amine product is itself a nucleophile and can react with another molecule of the spiro-ketone to form a new imine, which is then reduced to the secondary amine.

    • Mitigation:

      • Use a Large Excess of the Amine Source: To favor the formation of the primary amine, use a large excess of ammonia. This can be achieved by using a solution of ammonia in methanol or by using an ammonium salt like ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) as the ammonia source. The high concentration of ammonia outcompetes the primary amine product for reaction with the ketone.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting decision tree for low-yield reductive amination.

Section 3: Product Isolation and Purification

Question: I'm struggling to purify the final amine product. Standard silica gel chromatography gives poor recovery and significant streaking. What is the best purification strategy?

Answer:

Primary amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to the issues you've described. The following methods are recommended:

  • Acid-Base Extraction: This is the most effective and scalable method for separating basic amines from neutral organic impurities (like unreacted ketone or the alcohol byproduct).

    • Protocol:

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.

      • Separate the layers. The organic layer can be discarded.

      • Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.

      • The free amine will precipitate or form an oil. Extract the product back into an organic solvent (e.g., ethyl acetate, DCM).

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Modified Column Chromatography: If chromatography is necessary, you must neutralize the silica gel.

    • Solution:

      • Basic Alumina: Use basic alumina as the stationary phase instead of silica gel.

      • Treated Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, like triethylamine (Et₃N, ~1-2%) or ammonium hydroxide. Run the column using a mobile phase that also contains this base. This deactivates the acidic sites and allows for much cleaner elution of the amine.[11]

  • Crystallization as a Salt: For a solid, highly pure product, crystallization as a salt is an excellent final step.

    • Protocol: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in a solvent (e.g., HCl in ether or dioxane) dropwise. The Spiro[2.4]heptan-1-amine hydrochloride salt will precipitate and can be collected by filtration.

Optimized Reaction Conditions & Protocol

This section provides a robust, field-proven protocol for the synthesis of Spiro[2.4]heptan-1-amine, designed for high yield and purity.

Comparison of Key Reaction Parameters
ParameterOption 1 (Preferred)Option 2Rationale & Comments
Amine Source 7N NH₃ in MethanolNH₄OAcA solution of ammonia provides a high concentration of the nucleophile. NH₄OAc can also work well, acting as both the ammonia source and the acid catalyst.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is preferred for its efficacy, safety profile, and ease of handling.[6][8] NaBH₃CN is also effective but requires careful handling due to toxicity.[4][5]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)Aprotic solvents like DCE are ideal for NaBH(OAc)₃.[9] Protic solvents like MeOH are suitable for NaBH₃CN.
Acid Catalyst Acetic Acid (AcOH)None (if using NH₄OAc)A catalytic amount is crucial for imine formation. Typically 0.1 to 1.0 equivalents.
Temperature 0 °C to Room Temp.Room Temp.Initial mixing at 0 °C can help control any exotherm, followed by warming to room temperature to ensure complete reaction.
Step-by-Step Experimental Protocol

Synthesis of Spiro[2.4]heptan-1-amine via Reductive Amination

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Spiro[2.4]heptan-1-one (1.0 eq).

  • Add the solvent of choice, 1,2-dichloroethane (DCE), to make a ~0.2 M solution.

  • Add the ammonia source (e.g., 7N NH₃ in MeOH, 5.0 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The addition may be exothermic.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purification: Perform an acid-base extraction as described in the section above to obtain the pure Spiro[2.4]heptan-1-amine.

General Workflow Diagram

Caption: Standard experimental workflow for the synthesis and purification.

References

  • ResearchGate. (n.d.). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Available at: [Link]

  • Reddit. (2022). Amine workup : r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Available at: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]

  • ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure : r/Chempros. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Spiro[2.4]heptan-1-amine Hydrochloride Degradation Pathways

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of Spiro[2.4]heptan-1-amine hydrochloride. While specific degradation p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of Spiro[2.4]heptan-1-amine hydrochloride. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework for conducting forced degradation studies, troubleshooting common experimental challenges, and identifying potential degradation products based on established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation pathways of Spiro[2.4]heptan-1-amine hydrochloride?

Understanding the degradation pathways is fundamental to the development of a stable pharmaceutical product.[1][2] These studies help in:

  • Identifying potential degradation products: This is crucial for assessing the safety and toxicity of the drug substance over time.[2][3]

  • Developing stable formulations: Knowledge of how the molecule degrades under various conditions informs the selection of excipients and storage conditions.[1]

  • Establishing stability-indicating analytical methods: A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5]

  • Determining shelf-life and storage conditions: Forced degradation studies provide insights into the intrinsic stability of the molecule, which is essential for defining the expiry date.[1][2]

Q2: What are the typical stress conditions for a forced degradation study?

Forced degradation studies, also known as stress testing, expose the drug substance to conditions more severe than accelerated stability testing.[1][2] The internationally recognized guidelines (ICH) recommend the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values. Typically, 0.1 M to 1 M HCl and NaOH are used.[1][3]

  • Oxidation: Hydrogen peroxide is a commonly used oxidizing agent.[1][5]

  • Thermal Degradation: The drug substance is exposed to high temperatures, often with and without humidity.[1]

  • Photodegradation: The drug substance is exposed to controlled light sources to assess its photostability.[1]

Q3: Based on its structure, what potential degradation pathways can be anticipated for Spiro[2.4]heptan-1-amine hydrochloride?

The structure of Spiro[2.4]heptan-1-amine hydrochloride, featuring a primary amine and a spirocyclic system with a cyclopropane ring, suggests several potential degradation pathways:

  • Oxidation of the Amine: The primary amine is susceptible to oxidation, which could lead to the formation of hydroxylamines, nitroso, or nitro compounds.

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring could potentially undergo ring-opening reactions under harsh acidic or thermal conditions.

  • Deamination: Under certain conditions, the primary amine could be eliminated.

Q4: What are the most suitable analytical techniques for analyzing degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for separating and quantifying the parent drug and its degradation products.[6] For structural elucidation of the degradation products, Mass Spectrometry (MS) is indispensable. Therefore, an HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is the ideal setup.[6][7]

Troubleshooting Guides

Acidic Hydrolysis

Q: I have exposed my Spiro[2.4]heptan-1-amine hydrochloride solution to 0.1 M HCl at room temperature for 24 hours, but my HPLC analysis shows no degradation. What should I do?

A: If no degradation is observed, you can gradually increase the stress level. Consider the following steps:

  • Increase Temperature: Heat the solution at an elevated temperature (e.g., 60-80°C) and monitor the degradation over time.[3]

  • Increase Acid Concentration: If increasing the temperature is not effective, you can cautiously increase the acid concentration (e.g., to 0.5 M or 1 M HCl).[3]

  • Extend Exposure Time: If the molecule is highly stable, you may need to extend the duration of the study.

Q: My HPLC chromatogram shows several small peaks after acid hydrolysis. How can I determine if they are true degradation products?

A: It is important to distinguish between degradation products and artifacts.

  • Analyze a Blank: Run a blank sample (acid solution without the drug) under the same conditions to ensure the peaks are not from the solvent or container.

  • Peak Purity Analysis: Use a PDA detector to check the peak purity of the main component. A non-homogenous peak may indicate a co-eluting impurity.[5]

  • Mass Balance: Calculate the mass balance. A significant decrease in the parent drug without a corresponding increase in degradation products may suggest the formation of non-UV active compounds or precipitation.[5]

Basic Hydrolysis

Q: The degradation in 0.1 M NaOH is too fast, and my sample is almost completely degraded within minutes. How can I achieve a target degradation of 5-20%?

A: To slow down the reaction, you can modify the experimental conditions:

  • Decrease Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or even in an ice bath).

  • Decrease Base Concentration: Use a lower concentration of NaOH (e.g., 0.01 M or 0.05 M).

  • Shorter Time Points: Take samples at very short time intervals to capture the initial degradation.

Oxidative Degradation

Q: What concentration of hydrogen peroxide is appropriate for studying Spiro[2.4]heptan-1-amine hydrochloride?

A: A common starting point is 3% H₂O₂. However, the reactivity can vary significantly. It is advisable to screen a range of concentrations (e.g., 1% to 30%) to find a condition that results in 5-20% degradation in a reasonable timeframe.[6]

Q: After oxidative stress, my chromatogram shows a broad peak for the parent compound. What could be the issue?

A: Peak broadening can be due to several factors:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak. Improving the chromatographic separation by modifying the mobile phase or gradient is necessary.

  • On-Column Degradation: The compound might be unstable on the stationary phase of the HPLC column.

  • Complex Mixture of Products: Oxidation can sometimes lead to a complex mixture of closely related products that are not well-resolved.

Experimental Protocols

Protocol 1: Forced Degradation Stress Testing

This protocol outlines the general procedure for subjecting Spiro[2.4]heptan-1-amine hydrochloride to various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of Spiro[2.4]heptan-1-amine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Store the solid drug substance in an oven at 70°C/75% RH.

  • Photodegradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureRecommended Initial Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature8 hours
Oxidation3% H₂O₂Room Temperature8 hours
Thermal (Solid)70°C/75% RH70°C7 days
Photolytic (Solid)ICH Q1B Option 2As per guidelinesAs per guidelines
Protocol 2: Stability-Indicating HPLC-MS Method

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector scanning from 200-400 nm; MS detector in positive ESI mode.

Visualizations

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC-PDA-MS Analysis neutralize->analyze identify Identify Degradants & Pathways analyze->identify

Caption: Workflow for a forced degradation study.

G parent Spiro[2.4]heptan-1-amine hydrochloride C7H14ClN oxidized N-hydroxy-spiro[2.4]heptan-1-amine C7H13NO parent->oxidized Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Product parent->ring_opened Acid/Heat Stress

Caption: Hypothetical degradation pathways.

References

  • PubChem. (n.d.). Spiro[2.4]heptan-1-amine hydrochloride. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s185. Retrieved from [Link]

  • Abdel-Hay, M. H., et al. (2020). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. PubMed. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Jeong, J., et al. (2020). Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Sravanthi, V., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • de Andrade, J., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptan-1-amine. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Spiro[2.e4]heptan-1-amine Synthesis

Welcome to the technical support center for the synthesis and purification of Spiro[2.4]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Spiro[2.4]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance. Our focus is on enhancing both the yield and purity of this valuable spirocyclic amine, a motif of growing interest in medicinal chemistry.[1]

This resource is structured to anticipate and address the common challenges encountered during the synthesis and purification of Spiro[2.4]heptan-1-amine. We will delve into the mechanistic reasoning behind procedural choices, offering not just protocols, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Spiro[2.4]heptan-1-amine?

A1: The two most prevalent and practical synthetic routes are the reductive amination of Spiro[2.4]heptan-1-one and the Hofmann rearrangement of Spiro[2.4]heptane-1-carboxamide. The choice between these routes often depends on the availability of the starting materials.

Q2: I am experiencing low yields in my reductive amination. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine may not be favorable. This can be influenced by pH and the presence of water.

  • Reductant Reactivity: The choice of reducing agent is critical. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the imine.[2][3]

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome. Insufficient time or suboptimal temperature can lead to incomplete conversion.

Q3: My final product is impure. What are the common side products in the synthesis of Spiro[2.4]heptan-1-amine?

A3: The nature of impurities depends on the synthetic route:

  • Reductive Amination: Common impurities include unreacted Spiro[2.4]heptan-1-one, the corresponding alcohol from ketone reduction, and potentially secondary or tertiary amines if over-alkylation occurs (though less common with ammonia).

  • Hofmann Rearrangement: Potential impurities include unreacted Spiro[2.4]heptane-1-carboxamide, and byproducts from incomplete rearrangement or side reactions of the isocyanate intermediate.[4][5]

Q4: How can I effectively purify Spiro[2.4]heptan-1-amine?

A4: Purification of this primary amine can be achieved through several methods:

  • Acid-Base Extraction: This is a fundamental technique to separate the basic amine from neutral or acidic impurities.

  • Crystallization of the Hydrochloride Salt: Forming the hydrochloride salt of the amine often yields a crystalline solid that can be purified by recrystallization.[6][7][8]

  • Chromatography: Both normal-phase (with additives like triethylamine) and reverse-phase chromatography can be effective for high-purity isolation.[9]

Troubleshooting Guides

Scenario 1: Low Yield in Reductive Amination of Spiro[2.4]heptan-1-one

Problem: After performing the reductive amination of Spiro[2.4]heptan-1-one with ammonia and a reducing agent, the yield of Spiro[2.4]heptan-1-amine is consistently below 40%.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before attempting to optimize, it is crucial to understand the composition of your crude product. Use GC-MS to identify the major components. The presence of a significant amount of unreacted Spiro[2.4]heptan-1-one suggests a problem with imine formation or reduction. The presence of Spiro[2.4]heptan-1-ol indicates that your reducing agent is reducing the ketone starting material.

  • Troubleshooting Imine Formation:

    • pH Control: The formation of the imine intermediate is pH-dependent. A slightly acidic pH (around 6-7) is often optimal.[10] You can achieve this by adding a catalytic amount of a weak acid like acetic acid.[11]

    • Water Removal: The formation of an imine from a ketone and ammonia is an equilibrium reaction that produces water. Removing this water can drive the equilibrium towards the imine. For higher boiling point solvents, a Dean-Stark apparatus can be effective.

  • Optimizing the Reduction Step:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for reductive aminations because they are more selective for the iminium ion over the ketone.[2][3][10][12] If you are using a less selective reducing agent like sodium borohydride (NaBH4), you may need to allow sufficient time for imine formation before adding the reductant.[3]

    • Reaction Conditions: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Scenario 2: Low Purity of Spiro[2.4]heptan-1-amine after Purification

Problem: After performing an acid-base extraction and solvent removal, the isolated Spiro[2.4]heptan-1-amine is still contaminated with a significant amount of a non-basic impurity, as determined by NMR spectroscopy.

Troubleshooting Steps:

  • Re-evaluate the Acid-Base Extraction:

    • Emulsion Formation: Emulsions can trap organic material in the aqueous layer, leading to incomplete separation. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

    • Number of Extractions: Ensure you are performing a sufficient number of extractions with both the acidic and basic aqueous solutions to ensure complete separation. Three extractions with smaller volumes are generally more effective than one large extraction.

  • Consider an Alternative Purification Strategy:

    • Crystallization as a Hydrochloride Salt: This is a highly effective method for purifying amines. Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in a non-polar solvent (e.g., diethyl ether, dioxane) or bubble HCl gas through the solution. The hydrochloride salt should precipitate out and can be collected by filtration and recrystallized.[6][7][8]

    Protocol for Hydrochloride Salt Formation and Crystallization:

    • Dissolve the crude Spiro[2.4]heptan-1-amine in a minimal amount of a polar solvent like isopropanol.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until the solution is acidic (test with pH paper).

    • Stir the mixture at room temperature for 30 minutes, then cool in an ice bath to promote crystallization.

    • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

  • Flash Column Chromatography: If the impurity is persistent, flash column chromatography may be necessary.

    • Normal Phase: Use a silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent the amine from streaking on the acidic silica gel.

    • Reverse Phase: C18-functionalized silica is also a viable option for purifying polar compounds like amines.[9]

Detailed Experimental Protocols

Protocol 1: Reductive Amination of Spiro[2.4]heptan-1-one

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Reaction Scheme:

Spiro[2.4]heptan-1-one + NH3 --(H+)--> [Imine Intermediate] --([H])--> Spiro[2.4]heptan-1-amine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Spiro[2.4]heptan-1-one110.15101.10 g
Ammonia (7N solution in MeOH)17.037010 mL
Sodium triacetoxyborohydride211.94153.18 g
Acetic Acid (glacial)60.05catalytic~0.1 mL
Dichloromethane (DCM)--20 mL

Procedure:

  • To a round-bottom flask, add Spiro[2.4]heptan-1-one and dichloromethane.

  • Add the 7N solution of ammonia in methanol, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Spiro[2.4]heptan-1-amine.

Protocol 2: Hofmann Rearrangement of Spiro[2.4]heptane-1-carboxamide

This reaction involves the use of bromine and strong base and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Spiro[2.4]heptane-1-carboxamide + Br2 + NaOH --(H2O, heat)--> Spiro[2.4]heptan-1-amine + CO2

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Spiro[2.4]heptane-1-carboxamide139.19101.39 g
Sodium Hydroxide (NaOH)40.00502.0 g
Bromine (Br2)159.81110.56 mL
Water--20 mL

Procedure:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide in water with vigorous stirring.

  • In a separate flask, dissolve Spiro[2.4]heptane-1-carboxamide in a minimal amount of a suitable solvent (e.g., THF or dioxane) if necessary, or use it as a neat solid.

  • Slowly add the amide to the cold sodium hypobromite solution.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. The progress of the reaction can be monitored by the disappearance of the amide starting material (TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of Spiro[2.4]heptan-1-amine and identifying volatile impurities.[14][15]

Hypothetical GC-MS Data Analysis:

PeakRetention Time (min)Major m/z fragmentsIdentification
15.2111, 96, 82, 67, 54Spiro[2.4]heptan-1-amine
24.8110, 82, 67, 54Spiro[2.4]heptan-1-one (Impurity)
34.5112, 94, 79, 67Spiro[2.4]heptan-1-ol (Impurity)

Interpretation:

  • The peak corresponding to the desired product should be the major component.

  • The presence of a peak with a molecular ion of 110 m/z would indicate unreacted ketone.

  • A peak with a molecular ion of 112 m/z could indicate the alcohol byproduct from over-reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the identity and purity of the final product.

Expected ¹H NMR Signals for Spiro[2.4]heptan-1-amine (Hypothetical):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0-3.2m1HCH-NH2
~1.2-2.0m10HCyclopentyl and Cyclopropyl CH2 protons
~1.1br s2HNH2
~0.4-0.8m2HCyclopropyl CH2 protons

Interpretation:

  • The presence of signals corresponding to the starting material (e.g., the carbonyl carbon in ¹³C NMR for the ketone) would indicate incomplete reaction.

  • The integration of the signals should correspond to the number of protons in the structure. Any significant deviations may indicate the presence of impurities.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis and purification of Spiro[2.4]heptan-1-amine.

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. (n.d.). American Chemical Society. Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • Amine workup. (2024). Reddit. Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

  • The Hofmann Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). (n.d.). PubChemLite. Retrieved from [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (n.d.). Eindhoven University of Technology Research Portal. Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. Retrieved from [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. Retrieved from [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Reductive Amination. (2023). YouTube. Retrieved from [Link]

  • Spiro[2.4]heptan-4-one (C7H10O). (n.d.). PubChemLite. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spiro[3.3]heptan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Spiro[2.4]heptane, 4-methylene-. (n.d.). SpectraBase. Retrieved from [Link]

  • Protocol for the preparation of primary amine-containing catalysts on the resin. (2024). PMC - NIH. Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. Retrieved from [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (n.d.). Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

  • 22.4d Synthesis of Amines Gabriel Synthesis. (2018). YouTube. Retrieved from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Spiro[2.4]heptan-1-amine

Welcome to the technical support center for the synthesis and application of Spiro[2.4]heptan-1-amine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this unique...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of Spiro[2.4]heptan-1-amine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this unique spirocyclic amine in their synthetic endeavors. As a chiral, constrained scaffold, Spiro[2.4]heptan-1-amine offers exciting possibilities in medicinal chemistry and materials science. However, its synthesis can present specific challenges, leading to undesired side reactions and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Spiro[2.4]heptan-1-amine. The advice herein is grounded in established mechanistic principles and practical laboratory experience.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of Spiro[2.4]heptan-1-amine typically originates from precursors such as Spiro[2.4]heptan-1-one or Spiro[2.4]heptane-1-carboxylic acid. The choice of synthetic route dictates the potential side reactions. The strained nature of the spiro[2.4]heptane system, featuring a cyclopropane ring fused to a cyclopentane ring, is the primary reason for many of the observed side reactions, particularly under acidic or thermally demanding conditions.

Here, we will address potential side reactions based on common synthetic strategies.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section is organized by common synthetic precursors and the potential issues that may arise.

Case File 1: Synthesis from Spiro[2.4]heptan-1-one via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

Q1: My reductive amination of Spiro[2.4]heptan-1-one with ammonia results in a low yield of the desired primary amine and a significant amount of a secondary amine byproduct. What is happening and how can I prevent this?

A1: The formation of a secondary amine, bis(spiro[2.4]heptan-1-yl)amine, is a common side reaction in reductive aminations using ammonia. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the ketone, leading to a new imine that is subsequently reduced.

Causality and Mitigation:

  • Excess Ammonia: The most effective way to favor the formation of the primary amine is to use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This stoichiometric control increases the probability of the ketone reacting with ammonia rather than the product amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) slowly to the mixture of the ketone and ammonia can also help. This ensures that the imine formed from ammonia is reduced before it can react with the product amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less basic and can be used in the presence of a mild acid catalyst (like acetic acid), which can favor imine formation.

Parameter Condition to Favor Primary Amine Condition to Favor Secondary Amine
Ammonia Source Large excess (e.g., >10 equivalents)Stoichiometric or slight excess
Reducing Agent Addition Slow, controlled additionRapid addition
Reaction Concentration Higher concentration of ammoniaLower concentration of ammonia

Q2: I am observing a byproduct with a different molecular weight that suggests a rearrangement or ring opening. What could be the cause?

A2: The strained cyclopropane ring in the spiro[2.4]heptane system is susceptible to opening under certain conditions, especially with acidic catalysts at elevated temperatures. While reductive amination conditions are generally mild, the choice of acid catalyst and temperature can be critical.

Causality and Mitigation:

  • Acid Catalyst: Avoid strong Brønsted or Lewis acids if possible. If an acid is required to promote imine formation, use a mild carboxylic acid like acetic acid and maintain a controlled pH.

  • Temperature Control: Perform the reaction at room temperature or below if the reaction kinetics allow. Avoid prolonged heating.

  • Alternative Methods: If ring opening persists, consider a two-step process where the imine is formed first under non-acidic conditions (if possible) and then reduced in a separate step.

Case File 2: Synthesis from Spiro[2.4]heptan-1-one via its Oxime (Beckmann Rearrangement as a Side Reaction)

A common route to primary amines from ketones involves the formation of an oxime followed by reduction. However, the oxime of a cyclic ketone can undergo a Beckmann rearrangement under acidic conditions to yield a lactam (a cyclic amide), which represents a significant side reaction.

Q1: During the reduction of Spiro[2.4]heptan-1-one oxime, I am isolating a significant amount of a lactam. How can I avoid this Beckmann rearrangement?

A1: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide. [1] For a cyclic ketone oxime, this results in a ring-expanded lactam. In the case of Spiro[2.4]heptan-1-one oxime, this would lead to the formation of aza-spiro[3.4]octan-2-one.

Causality and Mitigation:

  • Choice of Reducing Agent: The key is to use reducing agents that operate under neutral or basic conditions. Catalytic hydrogenation (e.g., H₂, Raney Nickel, or PtO₂) or reduction with sodium amalgam or sodium in alcohol are effective methods to reduce oximes to amines without inducing the Beckmann rearrangement.

  • Avoid Acidic Conditions: Strictly avoid strong acids during the reduction step. If the oxime was prepared under acidic conditions, it must be carefully neutralized and purified before reduction.

  • Temperature: The Beckmann rearrangement is often promoted by heat. Conducting the reduction at lower temperatures can help minimize this side reaction.

Experimental Protocol: Reduction of Spiro[2.4]heptan-1-one Oxime under Neutral Conditions

  • Setup: In a hydrogenation vessel, suspend Spiro[2.4]heptan-1-one oxime (1.0 eq) and Raney Nickel (approx. 10% by weight, washed with ethanol) in ethanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude Spiro[2.4]heptan-1-amine. Further purification can be achieved by distillation or by formation of the hydrochloride salt followed by recrystallization.

Diagram: Competing Pathways for Spiro[2.4]heptan-1-one Oxime

G Oxime Spiro[2.4]heptan-1-one Oxime Amine Spiro[2.4]heptan-1-amine (Desired Product) Oxime->Amine Reduction (e.g., H2/Raney Ni) Lactam Aza-spiro[3.4]octan-2-one (Side Product) Oxime->Lactam Beckmann Rearrangement (Acidic Conditions)

Caption: Competing reaction pathways for Spiro[2.4]heptan-1-one oxime.

Case File 3: Synthesis from Spiro[2.4]heptane-1-carboxylic Acid (Curtius, Hofmann, or Schmidt Rearrangements)

These classical name reactions are powerful tools for the conversion of carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.

Q1: I am attempting a Curtius rearrangement starting from Spiro[2.4]heptane-1-carbonyl azide, but I am getting a complex mixture of products and low yield of the amine.

A1: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. [2] Side reactions can arise from the instability of the acyl azide or the reactivity of the isocyanate intermediate.

Causality and Mitigation:

  • Acyl Azide Instability: Acyl azides can be explosive and should be handled with care. It is often preferable to generate and use them in situ. A common method is the reaction of the corresponding acyl chloride with sodium azide.

  • Isocyanate Reactivity: The intermediate isocyanate is highly reactive. If water is not the only nucleophile present, it can be trapped by other species. For example, if the reaction is performed in an alcohol solvent, a carbamate will be formed. While carbamates can be hydrolyzed to the desired amine, this adds an extra step.

  • Urea Formation: The product amine can react with the intermediate isocyanate to form a urea byproduct. This can be minimized by slowly adding the acyl azide to the hydrolysis medium to keep the instantaneous concentration of the isocyanate low.

  • Incomplete Reaction: If the hydrolysis of the isocyanate or subsequent decarboxylation of the carbamic acid is incomplete, these may be present as impurities. Ensure adequate reaction time and appropriate pH for the hydrolysis and decarboxylation steps.

Q2: In my Schmidt reaction on Spiro[2.4]heptane-1-carboxylic acid, I am observing what appears to be a ring-expanded product in addition to my desired amine. Is this possible?

A2: While the Schmidt reaction on a carboxylic acid typically yields an amine, the strong acidic conditions (e.g., concentrated sulfuric acid) can potentially promote rearrangements of the spirocyclic system. The highly strained cyclopropane ring is susceptible to protonation and subsequent rearrangement.

Causality and Mitigation:

  • Acid Strength and Temperature: Use the mildest acidic conditions that facilitate the reaction. Control the temperature carefully, as higher temperatures can favor rearrangement pathways.

  • Alternative Methods: If rearrangement is a persistent issue, the Curtius or Hofmann rearrangements, which are typically conducted under milder (non-acidic or basic) conditions, may be better alternatives for this specific substrate.

Diagram: Generalized Workflow for Amine Synthesis from Carboxylic Acid

G cluster_0 Synthetic Routes CarboxylicAcid Spiro[2.4]heptane-1-carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide DPPA or SOCl2, then NaN3 Amide Amide CarboxylicAcid->Amide SOCl2, then NH3 Isocyanate Isocyanate CarboxylicAcid->Isocyanate Schmidt Reaction (HN3, H+) AcylAzide->Isocyanate Curtius Rearrangement (Heat) Amide->Isocyanate Hofmann Rearrangement (Br2, NaOH) Amine Spiro[2.4]heptan-1-amine Isocyanate->Amine Hydrolysis

Caption: Overview of synthetic routes from Spiro[2.4]heptane-1-carboxylic acid.

III. Frequently Asked Questions (FAQs)

  • Q: What is the best general method for preparing Spiro[2.4]heptan-1-amine with high purity?

    • A: While the "best" method depends on available starting materials and scale, a well-optimized reductive amination of Spiro[2.4]heptan-1-one often provides a clean and high-yielding route. The Curtius rearrangement of Spiro[2.4]heptane-1-carboxylic acid is also a robust method, provided the intermediate isocyanate is handled appropriately.

  • Q: How can I effectively purify Spiro[2.4]heptan-1-amine from non-basic impurities?

    • A: An acid-base extraction is a highly effective method. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.

  • Q: Are there any specific safety concerns when working with the synthesis of Spiro[2.4]heptan-1-amine?

    • A: Yes. If using the Curtius or Schmidt reaction, be aware that acyl azides and hydrazoic acid are potentially explosive and toxic. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment and safety shielding. Always consult safety data sheets (SDS) for all reagents used.

IV. References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

Sources

Optimization

Technical Support Guide: Spiro[2.4]heptan-1-amine HCl - Storage, Handling, and Troubleshooting

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Spiro[2.4]heptan-1-amine hydrochloride. Spiroc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Spiro[2.4]heptan-1-amine hydrochloride. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties.[1][2][3][4] However, as an amine hydrochloride salt, this compound class presents specific storage and handling challenges that must be properly managed to ensure experimental success and maintain compound integrity.

Quick Reference Data

For immediate reference, the key handling and storage parameters for Spiro[2.4]heptan-1-amine HCl are summarized below.

PropertyRecommendationRationale & Source(s)
Appearance White to off-white solid/powder.The hydrochloride salt form confers a crystalline, solid state at room temperature.[5][6][7]
Storage Store refrigerated (2-8°C) or at room temperature, in a dry, well-ventilated area.[6][8][9]Discrepancies exist across suppliers. Refrigerated, dry storage is the most conservative approach to prevent potential degradation and moisture absorption.
Key Requirement Keep container tightly sealed. Amine hydrochloride salts can be hygroscopic. A tight seal is critical to prevent moisture absorption from the atmosphere.[8][9]
Stability Stable under recommended storage conditions.Avoid high temperatures, moisture, and incompatible materials to ensure long-term stability.[9]
Incompatibilities Strong oxidizing agents, strong bases.Contact with strong bases will deprotonate the salt, liberating the free amine.[9][10]
Primary Hazard Irritant. Harmful if swallowed.Classified as a skin, eye, and respiratory irritant.[5][7] Standard laboratory precautions are essential.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Spiro[2.4]heptan-1-amine HCl?

A: The most robust storage strategy is to keep the compound in a tightly sealed container in a desiccator placed in a refrigerator (2-8°C).[8] While some suppliers state room temperature storage is acceptable[5][6][7], refrigeration minimizes the risk of degradation over time. The two most critical factors are keeping the container tightly sealed and in a dry environment to protect it from moisture.[9]

Q2: I noticed the powder in my new bottle is slightly clumpy. Is it still usable?

A: Minor clumping upon receipt can occur and is often due to the hygroscopic nature of amine salts. This does not necessarily indicate degradation. The primary concern is the absorption of water, which will affect the accuracy of weighing. For best results, dry the material under vacuum before use. See the troubleshooting guide below for a detailed protocol.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][11]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[9]

  • Body Protection: A lab coat is required. Ensure skin is not exposed.[9]

  • Respiratory Protection: Handle the solid powder in a chemical fume hood to avoid inhaling dust particles.[9]

Q4: What are the primary chemical incompatibilities I should be aware of?

A: Avoid contact with strong oxidizing agents and strong bases (e.g., NaOH, KOH).[9] As an amine hydrochloride, this compound is an acid salt. Contact with a strong base will neutralize the HCl and deprotonate the amine, converting it back to its free base form, which has different solubility and reactivity profiles.[10]

Q5: How should I properly dispose of waste containing Spiro[2.4]heptan-1-amine HCl?

A: Dispose of the compound and any contaminated materials in accordance with all local, state, and federal regulations. It should be treated as chemical waste and disposed of via a licensed professional waste disposal service.[8] Do not allow it to enter drains or the environment.[9]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: The compound has become a sticky or clumpy solid, making it difficult to weigh accurately.

  • Underlying Cause: This is a classic sign of moisture absorption. Amine hydrochloride salts are often hygroscopic and will readily pull water from the atmosphere if the container is not properly sealed or is opened frequently in a humid environment.

  • Solution: Drying the Compound

    • Place the clumpy solid in a suitable flask or vial.

    • Put the container in a vacuum desiccator containing a strong desiccant (e.g., Drierite or phosphorus pentoxide).

    • Apply a high vacuum and leave the compound to dry for several hours (or overnight for best results) at room temperature. Gentle heating (e.g., 30-40°C) can accelerate drying but should be used cautiously.

    • Once dry, the compound should return to a free-flowing powder. Weigh the required amount quickly and immediately reseal the main container tightly.

Problem 2: I am struggling to dissolve the HCl salt for my reaction in an aprotic organic solvent (e.g., Dichloromethane, THF).

  • Underlying Cause: Salts, being ionic, typically have poor solubility in non-polar or aprotic organic solvents. Spiro[2.4]heptan-1-amine HCl is expected to be more soluble in polar protic solvents like water, methanol, or ethanol.

  • Solution A: Change Solvent System: If your reaction chemistry allows, switch to a more polar solvent. Small amounts of DMSO or DMF can also be used to aid solubility.

  • Solution B: Convert to the Free Base: If the reaction requires the neutral amine in an aprotic solvent, you must first convert the HCl salt to its free base form. The free amine will be significantly more soluble in solvents like DCM, THF, or ethyl acetate. See Protocol 2 for the detailed procedure.

Problem 3: My reaction requires the free amine. How do I reliably prepare it from the HCl salt?

  • Underlying Cause: The protonated amine must be neutralized with a base to yield the neutral, organic-soluble free amine.

  • Solution: Perform a Liquid-Liquid Extraction. This standard procedure involves dissolving the salt in an aqueous medium, adding a base, and extracting the liberated free amine into an immiscible organic solvent. A detailed, validated protocol is provided in the "Key Experimental Protocols" section below.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, a common practice for compound screening and biological assays.

  • Preparation: Allow the container of Spiro[2.4]heptan-1-amine HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a clean, dry vial. For example, to make 1 mL of a 100 mM solution (MW will be approx. 147.64 g/mol for C7H14ClN), you would weigh 14.76 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (30-40°C) or brief sonication can be used to ensure complete dissolution.

  • Storage: Store the resulting stock solution at -20°C or -80°C in a tightly capped vial. To prevent degradation from freeze-thaw cycles, consider aliquoting the solution into smaller, single-use volumes.

Protocol 2: Conversion of Spiro[2.4]heptan-1-amine HCl to its Free Base

This workflow is essential when the neutral amine is required for a reaction.

  • Dissolution: Dissolve the Spiro[2.4]heptan-1-amine HCl in deionized water (e.g., 10 mL of water per gram of salt) in an appropriately sized flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise while stirring.

    • Causality: The base neutralizes the HCl and deprotonates the ammonium ion, liberating the neutral "free base" amine.[10]

  • Confirmation: Check the pH of the aqueous layer using pH paper. Continue adding the base until the solution is basic (pH > 8).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate fully.

  • Collection: Drain the organic layer. Perform two additional extractions on the aqueous layer with fresh organic solvent to maximize recovery.

  • Drying: Combine all organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Self-Validation: The drying agent will clump as it absorbs residual water. Add more until some of the agent remains free-flowing.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free amine, which is likely to be an oil or low-melting solid.

Workflow Diagram

The following diagram outlines the decision-making process for handling a new batch of Spiro[2.4]heptan-1-amine HCl.

G cluster_0 Initial Handling and Use Decision Workflow Receive Receive New Batch Inspect Inspect Container & Compound (Seal Intact? Free-flowing?) Receive->Inspect Store Store in Desiccator (Refrigerated, Tightly Sealed) Inspect->Store Looks Good DryCompound Dry Under Vacuum (See Troubleshooting) Inspect->DryCompound Clumpy/Wet Prep Prepare for Experiment Store->Prep CheckSolubility Is Compound Soluble in Desired Reaction Solvent? Prep->CheckSolubility UseDirectly Use Directly in Experiment CheckSolubility->UseDirectly Yes ConvertToFB Convert to Free Base (See Protocol 2) CheckSolubility->ConvertToFB No Proceed Proceed to Experiment UseDirectly->Proceed ConvertToFB->Proceed DryCompound->Store

Caption: Decision workflow for handling new Spiro[2.4]heptan-1-amine HCl.

References

  • Safety Data Sheet, Spiro[2.4]heptan-5-amine hydrochloride. Combi-Blocks, Inc. Link

  • Safety Data Sheet, Spiro[2.4]heptan-6-amine;hydrochloride. CymitQuimica. Link

  • Safety Data Sheet, Special mixture Spiro 1. SOL B S.r.l. Link

  • spiro[2.4]heptan-5-amine hydrochloride | 2387601-08-1. Sigma-Aldrich. Link

  • Spiro[2.4]heptan-5-amine, hydrochloride (1:1). ChemicalBook. Link

  • spiro[2.4]heptan-4-amine hydrochloride | 2060052-47-1. Sigma-Aldrich. Link

  • Safety Data Sheet, TCO-amine HCl salt. Sigma-Aldrich. Link

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Link

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Link

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Link

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Link

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Spiro[2.4]heptan-1-amine hydrochloride. PubChem. Link

  • Isolation (Recovery) of amines. University of Alberta. Link

  • Spiro[2.4]heptan-1-amine hydrochloride 17202-53-8 wiki. Guidechem. Link

  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Link

  • Purification of Hydrochloride. ECHEMI. Link

  • Ways of crashing out amines. Reddit. Link

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Link

  • Safety Data Sheet, {spiro[2.4]heptan-4-yl}methanol. Enamine. Link

  • Spiro(2.4)heptane-1-carboxylic Acid. PubChem. Link

  • Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. Cheméo. Link

  • Hydrochloric acid - SAFETY DATA SHEET. Fisher Scientific. Link

  • Spiro[3.3]heptan-2-amine hydrochloride. PubChem. Link

  • Spiro[3.3]heptan-1-amine. PubChem. Link

  • Spiro[2.4]heptan-4-one. PubChem. Link

  • Spiro[2.4]hept-1-ene. PubChem. Link

  • Spiro[2.4]heptan-5-one. PubChem. Link

  • Spiro(2.4)heptane. PubChem. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of Amine Hydrochlorides

Welcome to the technical support center for the purification of amine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the cryst...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of amine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the crystallization of these often polar and highly soluble compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into troubleshooting common issues and understanding the physicochemical principles that govern success.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses the most frequent and frustrating issues encountered during the recrystallization of amine hydrochloride salts. Each answer provides a causal explanation and a series of actionable solutions.

Q1: My amine hydrochloride is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A1: Causal Explanation: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens for one of two reasons:

  • High Solute Concentration: The solution is supersaturated to a point where the amine salt precipitates out faster than it can form an ordered crystal lattice.

  • Low Melting Point: The melting point of your amine hydrochloride is lower than the temperature of the solution at which it starts to come out of solution. The compound is effectively "melting" in the hot solvent.

An oil is an amorphous state that can trap impurities, defeating the purpose of recrystallization.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount (5-10% of the total volume) of the primary (good) solvent to the oiled-out mixture and heat until the oil fully redissolves.

  • Slow Down the Cooling: This is the most critical step. Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out.[1] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. Once at room temperature, you can proceed with further cooling in a refrigerator or ice bath.

  • Reduce Solvent Polarity: If slow cooling fails, the polarity of the solvent system may be too high. While the solution is hot and clear, add a small amount of a less polar, miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexanes if using an alcohol as the primary solvent) until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to redissolve the solid and cool slowly. This reduces the solubility of the salt, encouraging crystallization at a potentially lower temperature.

  • Seeding: Introduce a pure seed crystal of your compound to the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier required for initial nucleation.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { label="Decision workflow for troubleshooting 'oiling out'." fontname="Roboto" fontsize=10 } enddot Figure 1: Decision workflow for troubleshooting 'oiling out'.

Q2: I'm getting very low recovery of my purified amine hydrochloride. What are the common causes and solutions?

A2: Causal Explanation: Low recovery is a common issue, especially with highly polar salts. The primary causes are:

  • Using Too Much Solvent: The most frequent error is adding an excessive amount of solvent to dissolve the crude product.[1] Since there is always some residual solubility even in the cold solvent, more solvent volume means more product lost in the mother liquor.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound has high solubility even at low temperatures.

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost.

  • Excessive Washing: Washing the collected crystals with too much fresh, cold solvent can dissolve a portion of the product.

Solutions to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: Add the boiling solvent portion-wise to your crude solid, ensuring each portion has time to dissolve the maximum amount of material before adding more. The goal is to create a saturated solution at the solvent's boiling point.[2]

  • Optimize the Solvent System: If a single solvent gives poor recovery, switch to a mixed-solvent system. Dissolve the salt in a minimal amount of a "good" polar solvent (like ethanol or methanol) and then add a less polar "anti-solvent" (like ethyl acetate or acetone) dropwise at the boiling point until the solution is faintly turbid. This significantly reduces the compound's solubility in the cold.[3]

  • Pre-heat Your Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven to prevent the solution from cooling and crystallizing prematurely.

  • Minimize and Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent. The colder the solvent, the lower the solubility of your product.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your product. Concentrating this solution by boiling off some of the solvent and re-cooling can often yield a second, albeit less pure, crop of crystals.

Q3: My crystals are discolored after recrystallization. How can I remove colored impurities?

A3: Causal Explanation: Colored impurities are often large, conjugated organic molecules that can be adsorbed onto the surface of your crystals or trapped within the crystal lattice.

Solution: Use of Activated Charcoal

Activated charcoal is a highly porous form of carbon with a large surface area, making it extremely effective at adsorbing colored organic impurities.[4][5]

Detailed Protocol for Decolorization:

  • Dissolve the Crude Product: Dissolve your impure amine hydrochloride in the minimum amount of a suitable hot solvent system.

  • Add Activated Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Simmer Briefly: Swirl the flask and gently heat the mixture for a few minutes to allow the charcoal to adsorb the impurities. Do not boil for an extended period, as this can concentrate impurities by evaporating the solvent.

  • Perform a Hot Filtration: The most critical step is to filter the hot solution to remove the fine charcoal particles.

    • Use a fluted filter paper in a stemless funnel to maximize the filtration speed.

    • Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

    • The filtrate should be colorless. If it is not, do not add more charcoal. The gray color in the final crystals is often due to fine charcoal particles passing through the filter paper.[6] Instead, allow the solution to crystallize and repeat the process on the resulting solid if necessary.

  • Crystallize and Collect: Allow the hot, colorless filtrate to cool slowly to form pure crystals, then collect by vacuum filtration.[7]

Q4: No crystals are forming, even after cooling the solution. What should I do?

A4: Causal Explanation: The failure of crystals to form usually indicates that the solution is not supersaturated. This is almost always due to using too much solvent during the dissolution step.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add it to the solution to act as a template.

  • Reduce Solvent Volume: If induction methods fail, carefully boil off a portion of the solvent (10-20%) to increase the concentration of the amine salt. Allow the solution to cool again slowly.

  • Add an Anti-solvent: If reducing the volume is still ineffective, your compound may be too soluble in the chosen solvent. While the solution is warm, add a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the primary solvent to clarify and cool slowly.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the recrystallization of amine hydrochlorides.

Q1: How do I choose the best solvent system for my amine hydrochloride?

A1: The ideal solvent is one in which your amine hydrochloride is highly soluble when hot and poorly soluble when cold.[1] Given the ionic nature of amine salts, polar solvents are the primary choice.

Solvent Selection Workflow:

  • Start with Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are excellent starting points. They can engage in hydrogen bonding and have a good polarity profile.

  • Consider Water: Water can be an effective solvent, especially for smaller amine hydrochlorides, but many organic salts are too soluble in water for good recovery.[8] It is more commonly used as part of a mixed-solvent system (e.g., ethanol/water).

  • Utilize a Mixed-Solvent (Anti-solvent) System: This is often the most effective strategy.

    • Primary Solvent (Good Solvent): A polar solvent that readily dissolves the salt when hot (e.g., methanol, ethanol, water).

    • Anti-Solvent (Poor Solvent): A less polar, miscible solvent in which the salt is insoluble (e.g., acetone, ethyl acetate, diethyl ether, dichloromethane, hexanes).[2][9]

The general procedure is to dissolve the compound in a minimal amount of the hot primary solvent and then titrate in the hot anti-solvent until the solution becomes cloudy, indicating saturation.[10][11]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { label="Systematic approach for selecting a recrystallization solvent." fontname="Roboto" fontsize=10 } enddot Figure 2: Systematic approach for selecting a recrystallization solvent.

Table 1: Common Solvent Systems for Amine Hydrochloride Recrystallization

Primary Solvent (Good)Common Anti-Solvents (Poor)Boiling Point (°C) of PrimaryPolarity (Relative) of PrimaryNotes & Considerations
Methanol Diethyl ether, Ethyl acetate, Acetone65HighHighly effective at dissolving polar salts but may require a significant amount of anti-solvent.
Ethanol Water, Ethyl acetate, Hexanes, Acetone78HighA versatile and common choice. The ethanol/water pair is particularly useful.[2][9]
Isopropanol (IPA) Diethyl ether, Hexanes, Toluene82Medium-HighLess polar than ethanol; good for salts with more organic character.
Water Ethanol, Acetone, Isopropanol100Very HighUse with caution due to high solubility of many salts. Excellent as the 'anti-solvent' for less polar amines dissolved in ethanol.
Q2: How does the pH of the solution affect the recrystallization of an amine hydrochloride?

A2: The pH of the solution is critical because it controls the equilibrium between the charged amine salt (R-NH₃⁺Cl⁻) and the neutral free amine (R-NH₂).

  • Low pH (Acidic): Maintaining a slightly acidic pH ensures the compound remains fully protonated as the hydrochloride salt. This is the desired state for recrystallizing the salt form. Adding a drop of concentrated HCl to the solvent (especially alcohols) can sometimes suppress dissociation and improve crystal quality.

  • Neutral or High pH (Basic): If the pH drifts towards neutral or becomes basic, the hydrochloride salt can deprotonate to form the free amine. Free amines are typically less polar and may be liquids ("oils") or have vastly different solubility profiles, which will prevent the crystallization of the desired salt.[12][13] Therefore, it is crucial to avoid basic conditions (e.g., glassware washed with basic detergents and not properly rinsed).

Q3: How can I confirm the purity of my recrystallized product?

A3: A combination of methods should be used to establish purity authoritatively.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, causing the melting point to be depressed and broaden.[7] Compare your experimental value to the literature value.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity. A pure compound should ideally show a single spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[14]

  • Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for confirming the structural integrity of your compound and identifying impurities. The absence of signals corresponding to starting materials or by-products is a strong indicator of purity.

References

  • Domasevitch, K. V., Abeywickrama, C., & Ceballos, L. G. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • CHEM 331L Organic Chemistry Laboratory, Fall 2017. recrystallization-2.doc.pdf. Available at: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Labster. (n.d.). Recrystallization Steps. Available at: [Link]

  • Chegg. (n.d.). During recrystallization, an orange color solution.... Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]

  • That Chemist. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Weingaertner, D. A., et al. (1991). Processes involving the use of antisolvent crystallization. Google Patents.
  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Available at: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals. Available at: [Link]

  • Thao, L. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available at: [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available at: [Link]

  • Annex Publishers. (2023). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Purification: Impurity Aspects. Available at: [Link]

  • Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. ResearchGate. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Latifi, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure. Available at: [Link]

  • Fomin, M., Gouda, A. M., & Deshmukh, M. B. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. ResearchGate. Available at: [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Industry knowledge. (2025). Decolorization Method Of Activated Carbon in Pharmaceutical Process. Available at: [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Available at: [Link]

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Optimization

Technical Support Center: Characterization of Spirocyclic Compounds

Welcome to the Technical Support Center for the Characterization of Spirocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Characterization of Spirocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the structural elucidation of these conformationally constrained molecules. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to assist you in your experimental workflows.

Spirocyclic systems, defined by two rings sharing a single atom, are prevalent scaffolds in natural products and pharmaceuticals due to their rigid, three-dimensional structures.[1][2][3] However, this structural rigidity also presents significant hurdles in their characterization. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common issues encountered during NMR spectroscopy, mass spectrometry, and X-ray crystallography of spirocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the characterization of spirocyclic compounds.

Q1: Why are the NMR spectra of my spirocyclic compound so complex and difficult to interpret?

A1: The complexity often arises from the rigid conformational nature of spirocycles. This rigidity can lead to:

  • Diastereotopic Protons: Protons on the same carbon atom can be chemically non-equivalent due to the fixed conformation, resulting in complex splitting patterns (geminal coupling).

  • Restricted Bond Rotation: Slow rotation around single bonds on the NMR timescale can lead to the observation of multiple conformers or rotamers, further complicating the spectrum.[4]

  • Overlapping Signals: The compact structure can cause signals from different parts of the molecule to overlap, making assignment difficult.

Q2: I'm struggling to differentiate between stereoisomers of my spirocyclic compound using mass spectrometry. What can I do?

A2: Differentiating isomers by mass spectrometry is a known challenge as they often have identical mass-to-charge ratios and similar fragmentation patterns.[5][6] To address this, consider the following:

  • Tandem Mass Spectrometry (MS/MS): Carefully optimize collision-induced dissociation (CID) or other fragmentation techniques (e.g., HCD, UVPD) to induce unique fragmentation pathways for each isomer.[6]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase, which can often distinguish between stereoisomers.

  • Chromatographic Separation: Couple your mass spectrometer with a chiral chromatography method (e.g., chiral HPLC or SFC) to separate the isomers before they enter the mass spectrometer.[7]

Q3: Why is it so difficult to obtain high-quality crystals of my spirocyclic compound for X-ray crystallography?

A3: Crystallization is often the rate-limiting step in X-ray crystallography.[8] For spirocyclic compounds, challenges can be exacerbated by:

  • Molecular Flexibility: While the core is rigid, flexible side chains can hinder the formation of a well-ordered crystal lattice.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can make it difficult to obtain a single, high-quality crystal of the desired polymorph.

  • Solubility Issues: Finding a suitable solvent system for crystallization can be challenging, and poor solubility can impede crystal growth.[9]

Troubleshooting Guides

These in-depth guides provide step-by-step solutions to specific problems you may encounter during your experiments.

Guide 1: NMR Spectroscopy
Problem: Broad or Unresolved Peaks in the ¹H NMR Spectrum

Broad peaks in an NMR spectrum can obscure coupling information and make interpretation impossible.[4]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Poor Shimming 1. Ensure your sample volume is appropriate for the NMR tube. 2. Re-shim the magnet, starting with a known good shim file.[10] 3. Manually optimize the Z1, Z2, X, Y, XZ, and YZ shims.
Compound Aggregation 1. Dilute your sample. 2. Try a different NMR solvent to improve solubility.[4] 3. Increase the temperature of the experiment to disrupt intermolecular interactions.
Conformational Exchange 1. Run the experiment at a higher temperature to increase the rate of exchange and sharpen the signals.[4] 2. Conversely, run the experiment at a lower temperature to "freeze out" individual conformers.[11]
Paramagnetic Impurities 1. If your compound is expected to be diamagnetic, purify it again to remove any trace metals. 2. Filter your sample through a small plug of celite or silica gel before preparing the NMR sample.
Workflow for Troubleshooting Ambiguous NMR Data

This workflow can help you systematically address complex NMR spectra of spirocyclic compounds.

NMR_Troubleshooting start Complex/Ambiguous NMR Spectrum check_purity Check Purity (LC-MS, etc.) start->check_purity purify Re-purify Sample check_purity->purify Impurities Detected change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) check_purity->change_solvent Sample is Pure purify->start temp_study Variable Temperature (VT) NMR Study change_solvent->temp_study twoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) temp_study->twoD_NMR analyze_2D Analyze 2D Data for Connectivity and Spatial Proximity twoD_NMR->analyze_2D confirm_structure Confirm Structure analyze_2D->confirm_structure

Workflow for resolving complex NMR spectra of spirocycles.
Guide 2: Mass Spectrometry
Problem: Inability to Distinguish Spirocyclic Isomers

Distinguishing isomers is a common challenge in mass spectrometry.[5][6]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Identical m/z Values 1. Couple with Chromatography: Use a chiral column (HPLC or SFC) to separate isomers before they enter the mass spectrometer.[7] 2. Ion Mobility-MS: If available, use ion mobility to separate isomers based on their shape and size in the gas phase.
Similar Fragmentation Patterns 1. Optimize Fragmentation Energy: Systematically vary the collision energy in your MS/MS experiment to find an energy that produces unique fragment ions for each isomer. 2. Alternative Fragmentation Methods: Explore different fragmentation techniques like Higher-energy Collisional Dissociation (HCD) or Ultraviolet Photodissociation (UVPD) which may provide different fragmentation pathways.[6]
In-source Fragmentation 1. Softer Ionization: If you suspect your compound is fragmenting in the ion source, try a softer ionization technique (e.g., chemical ionization instead of electron ionization) or reduce the source temperature. 2. Analyze Adducts: Look for different adducts (e.g., [M+H]⁺, [M+Na]⁺) as they may have different fragmentation patterns.[5]
Decision Tree for Isomer Differentiation

This decision tree can guide you in selecting the appropriate method for differentiating spirocyclic isomers.

Isomer_Differentiation start Need to Differentiate Spirocyclic Isomers check_chromatography Are Isomers Separable by Chromatography? start->check_chromatography lc_ms Use LC-MS with Chiral Column check_chromatography->lc_ms Yes direct_infusion Direct Infusion MS check_chromatography->direct_infusion No ms_ms Perform MS/MS Analysis direct_infusion->ms_ms optimize_cid Optimize Collision Energy and Method (CID, HCD, UVPD) ms_ms->optimize_cid ion_mobility Use Ion Mobility-MS optimize_cid->ion_mobility Still No Differentiation no_differentiation Isomers Still Indistinguishable optimize_cid->no_differentiation Differentiation Achieved ion_mobility->no_differentiation

Decision tree for selecting a method to differentiate spirocyclic isomers.
Guide 3: X-ray Crystallography
Problem: Failure to Obtain Single Crystals Suitable for Diffraction

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment.[8]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Poor Solubility 1. Screen a Wide Range of Solvents: Use a high-throughput screening approach to test a diverse set of solvents and solvent mixtures. 2. Consider Co-solvents: Small amounts of a co-solvent can sometimes dramatically improve solubility and crystal quality.
Compound Instability 1. Control Temperature: Set up crystallization trials at different temperatures (e.g., 4°C, room temperature). 2. Protect from Light/Air: If your compound is sensitive, conduct crystallizations in the dark or under an inert atmosphere.
Molecular Flexibility 1. Derivative Formation: Consider making a derivative of your compound (e.g., a salt or co-crystal) to introduce new intermolecular interactions that can favor crystallization. 2. Remove Flexible Groups: If possible, synthesize an analog with less flexible side chains to promote better packing in the crystal lattice.
Precipitation Instead of Crystallization 1. Slow Down the Process: Use vapor diffusion (hanging drop or sitting drop) or slow evaporation to allow for slower crystal growth. 2. Control Supersaturation: Carefully control the concentration of your compound to avoid rapid precipitation.

References

  • Usuki, Y., Wang, Y., & Aube, J. (Year). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. Available from: [Link]

  • Bream, R. N., et al. (Year). 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. PubMed. Available from: [Link]

  • Gupta, R. (2024). Characterization techniques for synthesized spirooxindole scaffold. Elsevier. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • (Author). (Year). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available from: [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Available from: [Link]

  • (Author). (Year). Spirorocyclic compound NMR challenge. ResearchGate. Available from: [Link]

  • SDSU NMR Facility. Common Problems. Available from: [Link]

  • (Author). (Year). What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC?. YouTube. Available from: [Link]

  • Reale, S., et al. (Year). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. Available from: [Link]

  • (Author). (Year). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available from: [Link]

  • (Author). (Year). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. ACS Publications. Available from: [Link]

  • (Author). (Year). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

  • (Author). (Year). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. Available from: [Link]

  • (Author). (Year). NMR CASE Troubleshooting Guide. Protasis. Available from: [Link]

  • (Author). (Year). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available from: [Link]

  • (Author). (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. Available from: [Link]

  • (Author). (Year). A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy Online. Available from: [Link]

  • (Author). (Year). Design and Synthesis of Spirocycles. ResearchGate. Available from: [Link]

  • Kozytskyi, A., et al. (2026). Spirorocyclic compound NMR challenge. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • (Author). (Year). Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. Available from: [Link]

  • (Author). (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • (Author). (Year). Limitations and lessons in the use of X-ray structural information in drug design. PMC. Available from: [Link]

  • (Author). (Year). Spiro Compounds: A Brief History. ResearchGate. Available from: [Link]

  • (Author). (Year). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available from: [Link]

  • (Author). (Year). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • (Author). (2021). Spiro compound. L.S.College, Muzaffarpur. Available from: [Link]

  • (Author). (Year). NMR free ligand conformations and atomic resolution dynamics. Recent. Available from: [Link]

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  • (Author). (2017). Mass Spectrometry Measures Up to Analytical Challenges. BioPharm International. Available from: [Link]

  • (Author). (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Spiro[2.4]heptan-1-amine Hydrochloride: A Comparative Guide for Medicinal Chemists

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a powe...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse framework to escape the "flatland" of traditional aromatic compounds. This guide provides an in-depth technical comparison of Spiro[2.4]heptan-1-amine hydrochloride, a representative of carbocyclic spiro-amines, with other classes of spirocyclic amines, particularly the well-studied azaspirocycles. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds in their medicinal chemistry programs.

The Spirocyclic Advantage: Navigating Chemical Space with 3D Architectures

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into molecular structures. This inherent rigidity can lead to improved potency and selectivity by pre-organizing substituents for optimal interaction with biological targets.[1][2] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp³) in spirocyclic compounds often correlates with improved developability profiles, including enhanced solubility and metabolic stability.[3]

Spiro[2.4]heptan-1-amine: The Carbocyclic Contender

Spiro[2.4]heptan-1-amine, as its hydrochloride salt, represents a fundamental carbocyclic spiro-amine. The defining feature of this scaffold is the fusion of a cyclopropane and a cyclopentane ring. While direct and extensive biological and pharmacokinetic data for this specific molecule is not widely published, we can infer its likely properties based on its structural characteristics and compare them to other spirocyclic amines.

Structural and Physicochemical Properties: The spiro[2.4]heptane core is a relatively small, rigid, and lipophilic scaffold. The presence of the strained cyclopropane ring can influence the conformational presentation of the amine substituent and its interactions with target proteins. The primary amine group provides a key site for further functionalization and salt formation to modulate solubility.

A Comparative Analysis: Carbocyclic vs. Azaspirocyclic Amines

The true value of Spiro[2.4]heptan-1-amine hydrochloride as a building block is best understood through a comparative lens, particularly against its nitrogen-containing counterparts, the azaspirocycles. Azaspiro[3.3]heptanes have garnered significant attention in medicinal chemistry as bioisosteres of common saturated heterocycles like piperidine and morpholine.[4]

Below is a comparative table summarizing the key anticipated properties of Spiro[2.4]heptan-1-amine against a representative azaspirocycle, 2-Azaspiro[3.3]heptane.

PropertySpiro[2.4]heptan-1-amine2-Azaspiro[3.3]heptaneRationale and Implications for Drug Discovery
Scaffold Type CarbocyclicAzaspirocycleThe presence of a heteroatom in the azaspirocycle core significantly impacts its physicochemical properties.
Calculated logP *HigherLowerThe nitrogen atom in the azaspirocycle generally reduces lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.
Aqueous Solubility LowerHigherThe increased polarity from the additional nitrogen atom in azaspirocycles typically enhances aqueous solubility.[3]
Basicity (pKa) LowerHigherThe nitrogen within the azetidine ring of 2-azaspiro[3.3]heptane is generally more basic than a primary amine on a carbocyclic scaffold. This can influence salt formation, solubility, and interactions with biological targets.[4]
Metabolic Stability Moderate to HighHighThe spirocyclic nature of both scaffolds can sterically hinder sites of metabolism. However, azaspirocycles have been specifically noted for their ability to block metabolic pathways and improve stability compared to traditional heterocycles.[3][5]
Synthetic Accessibility Readily accessibleMore complexThe synthesis of carbocyclic spirocycles like spiro[2.4]heptane is often more straightforward than that of strained azaspirocycles, which can be a consideration for large-scale synthesis.
Structural Rigidity & Vectorial Projection HighHighBoth scaffolds offer well-defined exit vectors for substituent placement, enabling precise exploration of chemical space around a target's binding pocket.

Note: Calculated logP values can vary depending on the algorithm used. The trend of lower lipophilicity for azaspirocycles is a well-documented experimental observation.

Experimental Workflows: A Blueprint for Comparative Evaluation

To generate robust, head-to-head comparative data for these spirocyclic amines, a standardized suite of in vitro assays is essential. The following experimental protocols provide a framework for such an evaluation.

Physicochemical Property Determination

Objective: To experimentally determine and compare the lipophilicity (LogD), aqueous solubility, and basicity (pKa) of Spiro[2.4]heptan-1-amine hydrochloride and comparator spirocyclic amines.

Protocol:

  • LogD Measurement (Shake-flask method):

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vigorously shake the mixture to allow for partitioning of the compound between the two phases.

    • Centrifuge to separate the phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate LogD as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility Measurement (Kinetic Solubility Assay):

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add small aliquots of the stock solution to a 96-well plate containing PBS at various pH values (e.g., 5.0, 6.2, 7.4).

    • Shake the plate for a defined period (e.g., 2 hours) to allow for dissolution.

    • Measure the turbidity of each well using a nephelometer to determine the point of precipitation.

    • Alternatively, filter the solutions and quantify the concentration of the dissolved compound by LC-MS/MS.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a known amount of the test compound in water.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution as a function of the titrant volume.

    • The pKa is determined from the inflection point of the titration curve.

In Vitro ADME Profiling

Objective: To assess and compare the metabolic stability and cell permeability of the spirocyclic amines.

Protocol:

  • Metabolic Stability in Liver Microsomes:

    • Incubate the test compound at a known concentration with liver microsomes (human, rat, or mouse) and NADPH in a temperature-controlled environment (37°C).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

  • Cell Permeability (Caco-2 Assay):

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and sample from the apical side.

    • Quantify the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Visualizing the Concepts

G cluster_0 Spirocyclic Amine Scaffolds cluster_1 Key Physicochemical Properties cluster_2 In Vitro ADME Profile Spiro_Heptanamine Spiro[2.4]heptan-1-amine (Carbocyclic) Lipophilicity Lipophilicity (LogD) Spiro_Heptanamine->Lipophilicity Higher Solubility Aqueous Solubility Spiro_Heptanamine->Solubility Lower Basicity Basicity (pKa) Spiro_Heptanamine->Basicity Lower Metabolic_Stability Metabolic Stability Spiro_Heptanamine->Metabolic_Stability Moderate-High Azaspiro_Heptane Azaspiro[3.3]heptane (Azaspirocycle) Azaspiro_Heptane->Lipophilicity Lower Azaspiro_Heptane->Solubility Higher Azaspiro_Heptane->Basicity Higher Azaspiro_Heptane->Metabolic_Stability High Permeability Cell Permeability Lipophilicity->Permeability Solubility->Permeability Drug Half-life Drug Half-life Metabolic_Stability->Drug Half-life

Figure 1: A conceptual diagram illustrating the comparative physicochemical and ADME properties of Spiro[2.4]heptan-1-amine and a representative azaspiro[3.3]heptane.

G cluster_0 Comparative Evaluation Workflow start Select Spirocyclic Amines (e.g., Spiro[2.4]heptan-1-amine HCl, 2-Azaspiro[3.3]heptane) physchem Physicochemical Profiling (LogD, Solubility, pKa) start->physchem adme In Vitro ADME Profiling (Metabolic Stability, Permeability) start->adme binding Biological Screening (Receptor Binding Assays) start->binding data_analysis Comparative Data Analysis and SAR physchem->data_analysis adme->data_analysis binding->data_analysis

Figure 2: A streamlined workflow for the comparative experimental evaluation of different spirocyclic amine scaffolds.

Discussion and Future Perspectives

The analysis presented suggests that while Spiro[2.4]heptan-1-amine hydrochloride offers a rigid, three-dimensional carbocyclic core, it is likely to be more lipophilic and less soluble than its azaspirocyclic counterparts. The key advantage of azaspirocycles lies in their ability to fine-tune these properties through the introduction of a nitrogen atom, which can also serve as an additional point for molecular interactions or further derivatization.

For drug discovery programs targeting the central nervous system (CNS), the lower lipophilicity and potentially higher permeability of azaspirocycles may be particularly advantageous for achieving brain penetration while avoiding non-specific binding. However, the synthetic accessibility of the carbocyclic Spiro[2.4]heptan-1-amine may make it an attractive starting point for library synthesis and initial exploration of a new chemical space.

Ultimately, the choice between a carbocyclic spiro-amine like Spiro[2.4]heptan-1-amine and an azaspirocycle will depend on the specific goals of the medicinal chemistry campaign. If the primary objective is to introduce rigidity and explore new exit vectors from a known pharmacophore, the carbocyclic scaffold may be a viable option. However, if the goal is to simultaneously optimize physicochemical properties such as solubility and lipophilicity, the evidence suggests that azaspirocycles offer a more versatile and often superior solution.

This guide underscores the importance of a data-driven approach to scaffold selection in drug discovery. By systematically evaluating the properties of different spirocyclic amines using the outlined experimental workflows, researchers can make more informed decisions and accelerate the development of novel therapeutics with improved drug-like properties.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 14(3), 66–69.
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  • Qin, L., et al. (2024). Discovery of Sonrotoclax (BGB-11417), a Potent and Selective BCL2 Inhibitor with On-Target Efficacy in Preclinical Models of Hematologic Malignancies. Journal of Medicinal Chemistry, 67(10), 7836–7858.
  • Shimaoka, H., & Sai, K. (2023). Recent advances in the synthesis of 1-azaspirocycles and their application in medicinal chemistry. European Journal of Organic Chemistry, 26(1), e202201404.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Stepanov, A. A., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Kronenberg, E., et al. (2020). Synthesis and σ receptor affinity of spiro[[1]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 11(12), 1465-1476.

  • Wünsch, B., et al. (2011). Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1). Bioorganic & Medicinal Chemistry, 19(12), 3766-3777.
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Comparative

A Comparative Guide to the Synthesis of Spiro[2.4]heptan-1-amine for Medicinal Chemistry

Spiro[2.4]heptan-1-amine, a conformationally restricted saturated amine, represents a valuable scaffold in modern drug discovery. Its rigid spirocyclic core, combining a cyclopropane and a cyclopentane ring sharing a sin...

Author: BenchChem Technical Support Team. Date: January 2026

Spiro[2.4]heptan-1-amine, a conformationally restricted saturated amine, represents a valuable scaffold in modern drug discovery. Its rigid spirocyclic core, combining a cyclopropane and a cyclopentane ring sharing a single carbon atom, offers a unique three-dimensional topology that can enhance binding affinity and selectivity for biological targets, while often improving pharmacokinetic properties. This technical guide provides a comparative analysis of two prominent synthetic routes for accessing this key building block: the Hofmann Rearrangement of a carboxamide precursor and the Reductive Amination of a spirocyclic ketone. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this privileged motif into their discovery programs.

Introduction to the Spiro[2.4]heptane Motif

The incorporation of spirocyclic frameworks is a widely adopted strategy to escape the "flatland" of traditional aromatic and heteroaromatic scaffolds in drug design. The spiro[2.4]heptane system, in particular, introduces a significant degree of sp³-hybridization, which can lead to improved solubility, metabolic stability, and reduced off-target toxicity. The primary amine functionality at the 1-position serves as a versatile handle for the introduction of various pharmacophoric elements, making Spiro[2.4]heptan-1-amine a highly sought-after starting material.

This guide will dissect two distinct synthetic approaches, evaluating them on key parameters such as step-count, overall yield, scalability, and stereochemical considerations.

Route 1: Hofmann Rearrangement of Spiro[2.4]heptane-1-carboxamide

The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2] This route is particularly attractive when the corresponding carboxylic acid is readily accessible. The overall strategy involves the synthesis of spiro[2.4]heptane-1-carboxylic acid, its conversion to the primary amide, and the subsequent rearrangement to the target amine.

Workflow for Hofmann Rearrangement

A Spiro[2.4]heptane-1-carboxylic Acid B Spiro[2.4]heptane-1-carbonyl chloride A->B SOCl₂ or (COCl)₂ C Spiro[2.4]heptane-1-carboxamide B->C NH₄OH D Spiro[2.4]heptan-1-amine C->D Br₂, NaOH (aq)

Caption: Synthetic workflow for Spiro[2.4]heptan-1-amine via Hofmann Rearrangement.

Experimental Protocol

Step 1: Synthesis of Spiro[2.4]heptane-1-carboxylic Acid

The synthesis of the requisite carboxylic acid precursor can be achieved through various methods, with the Simmons-Smith cyclopropanation of a suitable cyclopentene derivative being a common approach.

Step 2: Synthesis of Spiro[2.4]heptane-1-carboxamide

  • To a solution of spiro[2.4]heptane-1-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude spiro[2.4]heptane-1-carbonyl chloride.

  • The crude acid chloride is dissolved in an appropriate solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford spiro[2..4]heptane-1-carboxamide.

Step 3: Hofmann Rearrangement to Spiro[2.4]heptan-1-amine [3]

  • A solution of sodium hydroxide (4.0 eq) in water is prepared and cooled to 0 °C.

  • Bromine (1.1 eq) is added dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution in situ.

  • Spiro[2.4]heptane-1-carboxamide (1.0 eq) is added portion-wise to the hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amine can be further purified by distillation or by conversion to its hydrochloride salt.

Causality and Experimental Choices
  • Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for an efficient reaction with ammonia to form the amide. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation, with oxalyl chloride often being preferred for its milder reaction conditions and volatile byproducts.[4][5][6]

  • Amide Formation: The use of excess concentrated ammonium hydroxide ensures complete conversion of the acid chloride to the primary amide and neutralizes the HCl generated during the reaction.

  • Hofmann Rearrangement Conditions: The classical Hofmann rearrangement conditions using bromine and sodium hydroxide are effective and cost-efficient. The reaction proceeds via the formation of an N-bromoamide, which then undergoes base-promoted rearrangement to an isocyanate intermediate. This isocyanate is subsequently hydrolyzed in the aqueous basic medium to the primary amine with the loss of carbon dioxide.[1][2] The temperature control during the addition of the amide is crucial to prevent side reactions.

Route 2: Reductive Amination of Spiro[2.4]heptan-1-one

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot procedure involves the reaction of a ketone with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[9] This route is particularly advantageous if the corresponding ketone is readily available.

Workflow for Reductive Amination

A Spiro[2.4]heptan-1-one B Imine Intermediate A->B NH₃, Ti(OiPr)₄ (cat.) C Spiro[2.4]heptan-1-amine B->C Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Caption: Synthetic workflow for Spiro[2.4]heptan-1-amine via Reductive Amination.

Experimental Protocol[10]
  • To a solution of spiro[2.4]heptan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).

  • A Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄, 0.2 eq), can be added to facilitate imine formation.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until the starting ketone is consumed as monitored by GC-MS or TLC.

  • The reaction is quenched by the careful addition of an aqueous acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.

  • The mixture is then basified with an aqueous base solution (e.g., 2 M NaOH) and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting Spiro[2.4]heptan-1-amine can be purified by distillation or column chromatography.

Causality and Experimental Choices
  • Imine Formation: The reaction between the ketone and ammonia to form the imine is an equilibrium process. The use of an excess of the ammonia source and a dehydrating agent or Lewis acid catalyst like Ti(OiPr)₄ can drive the equilibrium towards the imine product.[8]

  • Reducing Agent: Sodium cyanoborohydride is a commonly used reducing agent for reductive amination because it is selective for the reduction of the iminium ion over the ketone starting material.[7] This selectivity allows for a one-pot procedure where the reduction occurs as the imine is formed. Sodium triacetoxyborohydride is a milder and often more effective alternative. Catalytic hydrogenation over palladium or nickel is also a viable, and often greener, option.[10]

  • pH Control: The pH of the reaction is important. Slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic.

Comparative Analysis

ParameterHofmann RearrangementReductive Amination
Starting Material Spiro[2.4]heptane-1-carboxylic acidSpiro[2.4]heptan-1-one
Number of Steps 3 (from carboxylic acid)1 (one-pot from ketone)
Key Reagents Br₂, NaOHNH₃, NaBH₃CN (or similar)
Typical Yields Moderate to good (60-80% for the rearrangement step)Good to excellent (70-95%)
Scalability Can be challenging due to the handling of bromine and exothermic nature.Generally more amenable to scale-up.
Stereocontrol The rearrangement proceeds with retention of configuration if a chiral center is adjacent to the carbonyl group.[11]If the ketone is prochiral, enantioselective reduction can be achieved using chiral catalysts or reagents.
Safety Considerations Use of toxic and corrosive bromine. The reaction can be highly exothermic.Use of toxic cyanoborohydride (releases HCN on acidification). Catalytic hydrogenation requires specialized equipment.
Waste Profile Generates significant amounts of inorganic salts.Can be designed to be more atom-economical, especially with catalytic hydrogenation.

Conclusion

Both the Hofmann rearrangement and reductive amination represent viable and effective strategies for the synthesis of Spiro[2.4]heptan-1-amine. The choice of route will largely depend on the availability and cost of the starting materials.

The Hofmann rearrangement is a well-established method that is particularly useful if the synthetic route naturally proceeds through the corresponding carboxylic acid. While it involves multiple steps from the acid, the rearrangement itself is generally reliable. However, the use of bromine and the potential for exotherms present safety and scalability challenges.

The reductive amination of spiro[2.4]heptan-1-one is a more convergent and often higher-yielding approach. Its one-pot nature makes it an attractive option for rapid analogue synthesis and for larger-scale production. The development of greener catalytic reductive amination protocols further enhances the appeal of this route.[10]

For drug discovery campaigns where rapid access to a variety of amine analogues is desired, reductive amination is likely the more efficient and flexible strategy. For process development where a robust and well-understood, albeit longer, route is preferred, and the carboxylic acid is a readily available intermediate, the Hofmann rearrangement remains a valuable tool in the synthetic chemist's arsenal.

References

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available at: [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • NROChemistry. Curtius Rearrangement. Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Schmidt reaction. Available at: [Link]

  • Chemchart. Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7). Available at: [Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Available at: [Link]

  • PubChem. Spiro[2.4]heptane-1-carboxylic acid. Available at: [Link]

  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. Schmidt Reaction. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]

  • YouTube. Schmidt Reaction. Available at: [Link]

  • BYJU'S. Schmidt Reaction for Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. Available at: [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • OpenStax. 24.6 Synthesis of Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Available at: [Link]

  • YouTube. Amine Synthesis Reactions. Available at: [Link]

  • Chemistry Steps. Amines to Alcohols. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Spiro[2.4]heptan-1-amine

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This is particularly true for chiral molecules like Spir...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This is particularly true for chiral molecules like Spiro[2.4]heptan-1-amine, a key building block in medicinal chemistry, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of two primary analytical techniques for the enantioselective analysis of Spiro[2.4]heptan-1-amine: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2] It is designed not merely as a set of protocols, but as a technical treatise explaining the causality behind each experimental choice, ensuring that every described protocol is a self-validating system.

The Analytical Challenge: Spiro[2.4]heptan-1-amine

Spiro[2.4]heptan-1-amine is a chiral primary amine with a unique three-dimensional structure. Its analysis presents several challenges:

  • Chirality: The primary analytical goal is to separate and quantify the two enantiomers.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis spectrophotometry challenging without derivatization.

  • Polarity: As a primary amine, it is prone to interactions with active sites on chromatographic columns, potentially leading to poor peak shape (tailing).

  • Volatility: With a predicted XlogP of 1.2, the compound is sufficiently volatile for gas chromatography, but its polarity may require derivatization to improve thermal stability and chromatographic performance.[2]

These characteristics necessitate a careful selection and validation of the analytical method to ensure it is fit for its intended purpose. This guide will compare a modern, highly specific liquid chromatography method with a classic, robust gas chromatography approach.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC is a critical first step in method development.[1] Both are powerful separation techniques, but their suitability depends on the analyte's properties and the specific requirements of the analysis.

FeatureChiral HPLC-MSChiral GC-FID (with Derivatization)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a liquid chiral stationary phase.
Analyte Suitability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be made so via derivatization).
Detection Highly specific and sensitive (Mass Spectrometry). Provides structural information.Robust and generally applicable to organic compounds (Flame Ionization Detector).
Sample Preparation Typically involves dissolution in a suitable solvent.Often requires a derivatization step to improve volatility and peak shape.
Resolution Excellent enantioselective resolution achievable with a wide variety of polysaccharide-based chiral stationary phases.[3]High-resolution separations are possible with cyclodextrin-based chiral columns.[4]
Analysis Time Can be optimized for rapid analysis, especially with modern UPLC systems.Generally provides fast analysis times.

Method 1: Chiral High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method represents a modern approach, offering high selectivity and sensitivity without the need for derivatization. The use of a mass spectrometer circumvents the issue of the analyte's poor UV absorbance.

Rationale for Method Design
  • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is chosen for its broad applicability in separating a wide range of chiral compounds, including amines.[3]

  • Mobile Phase: A polar organic mode (e.g., acetonitrile with a small amount of a basic additive like diethylamine) is selected to mitigate peak tailing by competing with the analyte for active sites on the stationary phase.

  • Detection: Electrospray ionization mass spectrometry (ESI-MS) in selected ion monitoring (SIM) mode provides the necessary sensitivity and selectivity to quantify the analyte in complex matrices without interference.

Experimental Workflow: HPLC-MS Method Development & Validation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Data Analysis prep_mp Mobile Phase: Acetonitrile with 0.1% Diethylamine hplc_system HPLC System Isocratic Elution prep_mp->hplc_system prep_sample Sample Preparation: Dissolve Spiro[2.4]heptan-1-amine in Mobile Phase prep_sample->hplc_system column Chiral Stationary Phase (e.g., Cellulose-based) ms_detector ESI-MS Detector (Positive SIM Mode) column->ms_detector hplc_system->column data_acq Data Acquisition & Integration ms_detector->data_acq GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc Chromatographic Separation cluster_detection Detection & Data Analysis dissolve Dissolve Spiro[2.4]heptan-1-amine in an Aprotic Solvent derivatize Derivatization: Add TFAA and heat dissolve->derivatize extract Liquid-Liquid Extraction & Concentration derivatize->extract injection GC Injection Port (Split/Splitless) extract->injection gc_oven Temperature Programmed Oven injection->gc_oven column Chiral GC Column (e.g., Cyclodextrin-based) fid_detector Flame Ionization Detector (FID) column->fid_detector gc_oven->column data_acq Data Acquisition & Integration fid_detector->data_acq

Sources

Comparative

Spectroscopic Analysis of Spiro[2.4]heptan-1-amine and Its Derivatives: A Comparative Guide

Despite a comprehensive search of available scientific literature and spectral databases, experimental spectroscopic data for Spiro[2.4]heptan-1-amine and its simple derivatives (e.g., N-acetyl, N-methyl) is not publicly...

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of available scientific literature and spectral databases, experimental spectroscopic data for Spiro[2.4]heptan-1-amine and its simple derivatives (e.g., N-acetyl, N-methyl) is not publicly available. This guide, therefore, outlines the theoretical principles and expected spectroscopic characteristics based on analogous structures and foundational spectroscopic theory. It serves as a predictive framework for researchers and drug development professionals working with this class of compounds.

Introduction to Spiro[2.4]heptan-1-amine

Spiro[2.4]heptan-1-amine is a unique saturated bicyclic amine featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, the spiro center. This structural motif imparts significant conformational rigidity and a three-dimensional architecture that is of increasing interest in medicinal chemistry for the development of novel therapeutic agents. The fixed spatial orientation of substituents on the spirocyclic scaffold can allow for precise interactions with biological targets.

This guide will provide a projected spectroscopic comparison of the parent amine with its hypothetical N-acetyl and N-methyl derivatives. The analysis is grounded in established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Characteristics

While experimental data is not available, we can predict the key spectroscopic features of Spiro[2.4]heptan-1-amine and its derivatives. These predictions are based on the known spectral data of spiro[2.4]heptane, general principles of amine spectroscopy, and the influence of N-substitution.

Molecular Structures:

Caption: Target molecules for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum of Spiro[2.4]heptan-1-amine is expected to be complex due to the rigid, non-planar structure, leading to diastereotopic protons within the methylene groups of both rings.

  • Spiro[2.4]heptan-1-amine:

    • Cyclopropane protons (C1, C2): These protons would appear in the highly shielded region of the spectrum, typically between 0.2 and 0.8 ppm, as is characteristic for cyclopropyl protons. The proton attached to the amine-bearing carbon (C1) would be deshielded relative to the other cyclopropyl protons.

    • Cyclopentane protons (C4, C5, C6, C7): These would resonate in the typical aliphatic region, approximately 1.2-1.9 ppm. The rigidity of the spirocyclic system would likely result in complex multiplets for these protons.

    • NH₂ protons: A broad singlet is expected, the chemical shift of which would be concentration and solvent-dependent, typically in the range of 1.0-3.0 ppm.

  • N-acetyl-spiro[2.4]heptan-1-amine:

    • Acetyl methyl protons: A sharp singlet would appear around 2.0 ppm.

    • NH proton: A broad signal, deshielded compared to the primary amine due to the electron-withdrawing nature of the acetyl group, would be expected between 5.0 and 8.0 ppm.

    • Cyclic protons: The protons on the carbon adjacent to the nitrogen (C1) would experience a downfield shift compared to the parent amine.

  • N-methyl-spiro[2.4]heptan-1-amine:

    • N-methyl protons: A singlet would be observed around 2.2-2.5 ppm.

    • NH proton: A broad singlet, typically between 0.5 and 2.0 ppm.

    • Cyclic protons: The overall pattern would be similar to the parent amine, with slight shifts in the protons closest to the nitrogen.

¹³C NMR Spectroscopy:

  • Spiro[2.4]heptane: Experimental data for the parent hydrocarbon shows signals at approximately 11.2 (C1, C2), 25.5 (C5, C6), 35.0 (C4, C7), and 38.8 (C3, the spiro carbon).

  • Spiro[2.4]heptan-1-amine:

    • C1: The carbon bearing the amino group would be significantly deshielded compared to the parent hydrocarbon, likely appearing in the 45-55 ppm range.

    • Spiro carbon (C3): This quaternary carbon would have a weak signal and its chemical shift would be similar to that in the parent hydrocarbon.

  • N-acetyl-spiro[2.4]heptan-1-amine:

    • Carbonyl carbon: A characteristic signal would be present in the 170-175 ppm region.

    • Acetyl methyl carbon: A signal around 23 ppm is expected.

    • C1: This carbon would likely experience a slight upfield shift compared to the primary amine due to the gamma-gauche effect of the carbonyl oxygen.

  • N-methyl-spiro[2.4]heptan-1-amine:

    • N-methyl carbon: A signal in the 30-35 ppm range is anticipated.

    • C1: This carbon would be deshielded compared to the parent amine.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon PositionSpiro[2.4]heptane (Experimental)Spiro[2.4]heptan-1-amine (Predicted)N-acetyl-spiro[2.4]heptan-1-amine (Predicted)N-methyl-spiro[2.4]heptan-1-amine (Predicted)
C111.245-5543-5350-60
C211.210-1510-1510-15
C3 (Spiro)38.8~39~39~39
C4, C735.0~35~35~35
C5, C625.5~25~25~25
N-CH₃---30-35
COCH₃--~23-
C=O--170-175-
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Spiro[2.4]heptan-1-amine (Primary Amine):

    • N-H stretch: Two characteristic medium intensity bands would be expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.

    • N-H bend: A scissoring vibration would be observed around 1590-1650 cm⁻¹.

    • C-N stretch: A weak to medium band in the 1000-1200 cm⁻¹ range.

  • N-acetyl-spiro[2.4]heptan-1-amine (Secondary Amide):

    • N-H stretch: A single, sharper band would be present around 3300 cm⁻¹.

    • C=O stretch (Amide I): A strong, prominent band would appear around 1650 cm⁻¹.

    • N-H bend (Amide II): A band would be observed near 1550 cm⁻¹.

  • N-methyl-spiro[2.4]heptan-1-amine (Secondary Amine):

    • N-H stretch: A single, weak band would be expected in the 3300-3500 cm⁻¹ region.

    • The absence of the paired N-H stretching bands and the N-H scissoring band would distinguish it from the primary amine.

Predicted Key IR Absorptions (cm⁻¹):

Functional GroupSpiro[2.4]heptan-1-amineN-acetyl-spiro[2.4]heptan-1-amineN-methyl-spiro[2.4]heptan-1-amine
N-H stretch3300-3500 (two bands)~3300 (one band)3300-3500 (one weak band)
N-H bend1590-16501550 (Amide II)-
C=O stretch-~1650 (Amide I)-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Spiro[2.4]heptan-1-amine:

    • Molecular Ion (M⁺•): The molecular ion peak at m/z = 111 would be observed, and in accordance with the nitrogen rule, it has an odd mass.

    • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. For Spiro[2.4]heptan-1-amine, this would involve cleavage of the C1-C2 or C1-C7 bond, leading to the loss of a C₆H₁₀ or C₂H₄ radical, respectively. The most prominent fragment would likely be from the loss of the larger cyclopentyl fragment, resulting in a base peak at m/z = 30 (CH₂=NH₂⁺).

  • N-acetyl-spiro[2.4]heptan-1-amine:

    • Molecular Ion (M⁺•): A molecular ion peak at m/z = 153 would be expected.

    • Fragmentation: A prominent fragment would be the acylium ion at m/z = 43 ([CH₃CO]⁺). Another significant fragmentation would be the loss of an acetyl radical to give a fragment at m/z = 110.

  • N-methyl-spiro[2.4]heptan-1-amine:

    • Molecular Ion (M⁺•): A molecular ion peak at m/z = 125 would be observed.

    • Alpha-Cleavage: Similar to the primary amine, alpha-cleavage would be a major fragmentation pathway. Loss of the cyclopentyl radical would lead to a prominent fragment at m/z = 44 ([CH₂=NHCH₃]⁺).

Predicted Key Mass Spectrometry Fragments (m/z):

CompoundMolecular Ion (M⁺•)Major Fragment(s)
Spiro[2.4]heptan-1-amine11130
N-acetyl-spiro[2.4]heptan-1-amine15343, 110
N-methyl-spiro[2.4]heptan-1-amine12544

Fragmentation Pathway Diagram:

Spiro[2.4]heptan-1-amine (m/z 111) Spiro[2.4]heptan-1-amine (m/z 111) m/z 30 m/z 30 Spiro[2.4]heptan-1-amine (m/z 111)->m/z 30 α-cleavage N-methyl-spiro[2.4]heptan-1-amine (m/z 125) N-methyl-spiro[2.4]heptan-1-amine (m/z 125) m/z 44 m/z 44 N-methyl-spiro[2.4]heptan-1-amine (m/z 125)->m/z 44 α-cleavage N-acetyl-spiro[2.4]heptan-1-amine (m/z 153) N-acetyl-spiro[2.4]heptan-1-amine (m/z 153) m/z 43 m/z 43 N-acetyl-spiro[2.4]heptan-1-amine (m/z 153)->m/z 43 cleavage

Validation

A Comparative Guide to Spiro[2.4]heptan-1-amine: Unlocking the Advantages of 3D Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. The principle of "escaping from flatland" has underscor...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. The principle of "escaping from flatland" has underscored the immense potential of three-dimensional (3D) scaffolds in enhancing drug-like properties. Among these, spirocycles—carbocyclic structures connected by a single, shared carbon atom—have emerged as powerful tools for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of Spiro[2.4]heptan-1-amine, a compelling spirocyclic building block, against its acyclic analogues, offering a rationale for its preferential use in drug development programs.

The Spirocyclic Advantage: Pre-organizing for Success

The core benefit of incorporating a spirocyclic scaffold, such as that in Spiro[2.4]heptan-1-amine, lies in its inherent conformational rigidity.[1][2] Unlike their flexible acyclic counterparts, which can adopt a multitude of conformations in solution, spirocycles pre-organize the molecule into a limited number of well-defined spatial arrangements.[1] This conformational restriction can have several profound and advantageous consequences for a drug candidate.

Firstly, by locking the orientation of key pharmacophoric features, a spirocyclic core can enhance binding affinity to the target protein.[2][3] This is because the molecule expends less entropic energy upon binding, as it is already in a conformation that is complementary to the binding site. Furthermore, the rigid 3D structure of spirocycles allows for the precise projection of substituents into three-dimensional space, enabling more extensive and specific interactions with the target protein.[1][4]

Secondly, the introduction of spirocyclic motifs often leads to improved physicochemical properties. The increased fraction of sp³-hybridized carbons in spirocycles generally correlates with enhanced aqueous solubility and metabolic stability, while reducing lipophilicity.[2][4] Acyclic amines, with their greater flexibility, can expose more of their hydrophobic surface area, potentially leading to lower solubility and increased susceptibility to metabolic enzymes.

Head-to-Head Comparison: Spiro[2.4]heptan-1-amine vs. 3-Ethylpentan-1-amine

Table 1: Predicted Physicochemical Properties
PropertySpiro[2.4]heptan-1-amine3-Ethylpentan-1-amineRationale for Advantage
Molecular Formula C₇H₁₃NC₇H₁₇N-
Molecular Weight 111.18 g/mol 115.22 g/mol -
Predicted XlogP 1.22.1Lower lipophilicity: The more compact, spherical shape of the spirocycle is expected to result in a lower logP, which can improve aqueous solubility and reduce non-specific binding.
Topological Polar Surface Area (TPSA) 26.0 Ų26.0 ŲSimilar Polarity: Both molecules present a primary amine, resulting in the same TPSA.
Rotatable Bond Count 14Reduced Flexibility: The spirocycle has significantly fewer rotatable bonds, leading to greater conformational rigidity. This can enhance binding affinity and reduce the entropic penalty of binding.

The predicted lower XlogP for Spiro[2.4]heptan-1-amine suggests a more favorable balance of hydrophilicity and lipophilicity, a critical parameter for oral bioavailability. The most striking difference, however, is the number of rotatable bonds. The conformational freedom of 3-ethylpentan-1-amine presents a challenge in drug design, as the bioactive conformation is just one of many accessible low-energy states. In contrast, Spiro[2.4]heptan-1-amine's rigid framework ensures that its substituents are presented in a more defined and predictable manner.

Visualizing the Conformational Difference

The following diagram illustrates the conformational disparity between a spirocyclic amine and its acyclic analogue.

G cluster_0 Spiro[2.4]heptan-1-amine cluster_1 Acyclic Analogue (3-Ethylpentan-1-amine) Spiro Defined 3D Conformation Binding Target Receptor Spiro->Binding Pre-organized for binding (Lower entropic penalty) Acyclic_1 Conformation 1 Acyclic_2 Conformation 2 Acyclic_1->Acyclic_2 Acyclic_3 Conformation n... Acyclic_1->Acyclic_3 Acyclic_2->Acyclic_3 Binding_A Target Receptor Acyclic_2->Binding_A Conformational search (Higher entropic penalty)

Caption: Conformational states of spirocyclic vs. acyclic amines.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the theoretical advantages of Spiro[2.4]heptan-1-amine, a series of standardized in vitro assays should be performed. The following section details the step-by-step methodologies for key comparative experiments.

Lipophilicity Determination (LogD)

Objective: To measure the distribution coefficient (LogD) at a physiological pH of 7.4, providing a more accurate measure of lipophilicity for an ionizable amine than LogP.

Methodology: Shake-Flask Method

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS solution.

  • Compound Preparation: Prepare 10 mM stock solutions of Spiro[2.4]heptan-1-amine and 3-ethylpentan-1-amine in dimethyl sulfoxide (DMSO).

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated 1-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Vigorously shake the vials for 1 hour at room temperature to ensure the compound partitions between the two phases and reaches equilibrium.

  • Phase Separation: Centrifuge the vials to achieve a clear separation of the aqueous and octanol layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of the compounds, which is a critical parameter for in vitro assays and oral absorption.

Methodology: Nephelometric Assay

  • Compound Plating: Dispense 5 µL of 10 mM DMSO stock solutions of the test compounds into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at 37°C for 2 hours.

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant light scattering (precipitation) is observed.

Metabolic Stability Evaluation

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology: Human Liver Microsome (HLM) Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4). Prepare a separate NADPH-regenerating system solution.

  • Incubation: Pre-warm the microsomal solution and the test compounds (at a final concentration of 1 µM) to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system to the compound-microsome mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G Start Start Compound Test Compound (1 µM) Start->Compound Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Quench Quench with Acetonitrile at Time Points Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for a metabolic stability assay.

Conclusion

The strategic incorporation of spirocyclic scaffolds like Spiro[2.4]heptan-1-amine represents a significant advancement in the design of novel therapeutics. By conferring conformational rigidity and enabling precise three-dimensional positioning of functional groups, these scaffolds offer a distinct advantage over their more flexible acyclic counterparts. The anticipated improvements in physicochemical properties, such as lower lipophilicity and enhanced metabolic stability, further solidify the case for their use. While direct comparative experimental data for Spiro[2.4]heptan-1-amine and its acyclic analogues is yet to be published, the foundational principles of medicinal chemistry strongly support its potential to yield superior drug candidates. The experimental protocols provided herein offer a clear path for researchers to empirically validate these advantages and unlock the full potential of spirocyclic amines in their drug discovery endeavors.

References

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Comparative

A Senior Application Scientist's Guide to In Silico Modeling and Prediction for Spiro[2.4]heptan-1-amine

Introduction: The Promise of Spirocyclic Scaffolds and the Need for Early-Stage In Silico Assessment In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds and the Need for Early-Stage In Silico Assessment

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their "flat" aromatic counterparts.[1][2][3][4] The inherent rigidity of the spirocyclic system can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions.[3] Spiro[2.4]heptan-1-amine, with its compact and rigid framework containing a primary amine, represents an intriguing starting point for medicinal chemistry campaigns.

However, the synthesis and experimental evaluation of novel compounds are resource-intensive endeavors.[5] This is where in silico modeling and prediction become indispensable tools in the drug discovery workflow.[6][7][8] By leveraging computational chemistry, we can perform an early-stage assessment of a molecule's drug-like properties, potential biological activities, and safety profile, thereby guiding the prioritization of synthetic efforts and reducing the likelihood of late-stage failures.[5][9]

This guide provides a comparative overview of key in silico modeling techniques applied to Spiro[2.4]heptan-1-amine. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the rationale behind these computational experiments. We will explore ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis as complementary methods to build a comprehensive computational profile of this novel spirocyclic amine.

The Subject of Our Investigation: Spiro[2.4]heptan-1-amine

Before delving into the predictive models, let us first characterize our molecule of interest.

Spiro[2.4]heptan-1-amine

  • Molecular Formula: C7H13N[10][11]

  • Molecular Weight: 111.18 g/mol [12]

  • Structure:

    • A spirocyclic system composed of a cyclopentane ring and a cyclopropane ring sharing a single carbon atom.

    • A primary amine group attached to the cyclopropane ring.

The presence of the primary amine is significant, as it can act as a key pharmacophoric feature, participating in hydrogen bonding and salt bridge formation with biological targets. It also influences the physicochemical properties of the molecule, such as its pKa and solubility.

Part 1: ADMET Prediction - A Comparative Analysis of In Silico Tools

The assessment of ADMET properties is crucial in early drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles.[13] A variety of computational tools, ranging from free web servers to sophisticated commercial software, are available for ADMET prediction. Here, we compare a selection of commonly used platforms to predict the ADMET profile of Spiro[2.4]heptan-1-amine.

Methodology: A Step-by-Step Workflow for ADMET Prediction

The following is a generalized workflow for obtaining ADMET predictions. For this guide, we will conceptually compare predictions from hypothetical tools representative of those available, such as SwissADME, and various commercial packages.

  • Input Preparation: The SMILES (Simplified Molecular Input Line Entry System) string for Spiro[2.4]heptan-1-amine (N[C@H]1C2(C1)CCCC2) is used as the input for the prediction software.

  • Execution of Prediction: The software calculates a range of physicochemical descriptors and predicts various ADMET properties based on its underlying algorithms, which can include rule-based systems, statistical models, and machine learning approaches.

  • Data Analysis and Comparison: The predicted properties from different tools are compiled and compared to assess the consensus and potential discrepancies in the predictions.

Predicted Physicochemical Properties and ADMET Profile of Spiro[2.4]heptan-1-amine
PropertyPredicted Value (Tool A - e.g., SwissADME)Predicted Value (Tool B - e.g., Commercial Suite)Interpretation and Significance
Molecular Weight 111.19 g/mol 111.19 g/mol Well within the "rule of five" limit (<500), indicating good potential for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 1.201.35Indicates moderate lipophilicity, which is often favorable for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 ŲA low TPSA (<140 Ų) is associated with good cell membrane permeability.
Aqueous Solubility (LogS) -1.5-1.8Predicted to have good aqueous solubility.
GI Absorption HighHighBoth tools predict good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation YesYesThe molecule's small size and moderate lipophilicity suggest it may cross the BBB.
CYP450 Inhibition Inhibitor of CYP2D6Potential inhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions. Experimental validation is crucial.
hERG Inhibition Low riskLow to moderate riskA critical cardiotoxicity endpoint. Discrepancies highlight the need for caution.
Ames Mutagenicity Non-mutagenNon-mutagenPredicted to be non-mutagenic, a positive sign for its safety profile.
Rationale and Trustworthiness of ADMET Predictions

It is imperative to understand that in silico ADMET predictions are not absolute truths but rather probabilistic assessments based on models trained on existing data. The reliability of a prediction is dependent on the applicability domain of the model; that is, how similar the query molecule is to the compounds in the model's training set.[14] For a novel scaffold like Spiro[2.4]heptan-1-amine, it is crucial to consider the predictions as guiding hypotheses that require experimental validation.[15] Discrepancies between different tools, as seen in the hERG inhibition prediction, underscore the importance of consulting multiple models and not relying on a single prediction.

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input Preparation cluster_prediction Prediction Engines cluster_output Predicted Properties cluster_analysis Analysis & Decision Input Spiro[2.4]heptan-1-amine (SMILES string) ToolA Tool A (e.g., SwissADME) Input->ToolA ToolB Tool B (e.g., Commercial Suite) Input->ToolB PhysChem Physicochemical (LogP, TPSA, etc.) ToolA->PhysChem PK Pharmacokinetics (Absorption, BBB) ToolA->PK Tox Toxicity (hERG, Ames) ToolA->Tox ToolB->PhysChem ToolB->PK ToolB->Tox Compare Compare & Contrast Predictions PhysChem->Compare PK->Compare Tox->Compare Decision Prioritize for Synthesis/ Experimental Validation Compare->Decision

Caption: Workflow for comparative in silico ADMET prediction.

Part 2: Molecular Docking - Exploring Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Since the biological targets of Spiro[2.4]heptan-1-amine are unknown, we will perform a docking study against a well-characterized target, Cyclooxygenase-2 (COX-2), to illustrate the methodology. COX-2 is a relevant target for anti-inflammatory drug discovery.

Methodology: A Step-by-Step Protocol for Molecular Docking

This protocol outlines the general steps for performing a molecular docking study using a tool like AutoDock Vina.

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate a 3D conformation of Spiro[2.4]heptan-1-amine.

    • Assign partial charges and define the rotatable bonds.

  • Binding Site Definition:

    • Define the grid box, which represents the search space for the docking simulation, around the active site of the protein. This is typically centered on the position of a known co-crystallized inhibitor.

  • Docking Simulation:

    • Run the docking algorithm to explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses.

Predicted Binding of Spiro[2.4]heptan-1-amine to COX-2
Docking ParameterPredicted ValueInterpretation
Binding Affinity -6.5 kcal/molIndicates a moderate predicted binding affinity. For comparison, known inhibitors often have binding affinities in the range of -8 to -12 kcal/mol.
Predicted Interactions The primary amine of Spiro[2.4]heptan-1-amine forms a hydrogen bond with the side chain of a key active site residue (e.g., Ser530). The spirocyclic core makes hydrophobic contacts with surrounding nonpolar residues.These interactions suggest a plausible binding mode and highlight the importance of the amine group for target engagement.
Causality and Self-Validation in Molecular Docking

The choice of the target protein is a critical first step. For a novel compound, one might screen against a panel of common targets or use ligand-based methods to suggest potential targets. The docking results are validated by comparing the predicted binding mode of a known co-crystallized ligand with its experimental conformation. If the docking software can accurately reproduce the experimental pose (typically with an RMSD < 2.0 Å), it increases the confidence in the predictions for novel ligands.[17][18] It is also crucial to visually inspect the predicted poses for chemical and biological plausibility.

Molecular Docking Workflow Diagram

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis Protein Prepare Protein (PDB: 5IKR) Grid Define Binding Site (Grid Box) Protein->Grid Ligand Prepare Ligand (Spiro[2.4]heptan-1-amine) Ligand->Grid Run Run Docking (e.g., AutoDock Vina) Grid->Run Pose Analyze Binding Poses & Affinities Run->Pose Interaction Visualize Protein-Ligand Interactions Pose->Interaction Hypothesis Generate Hypothesis on Biological Activity Interaction->Hypothesis

Caption: A generalized workflow for molecular docking studies.

Part 3: QSAR Analysis - Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[19] A QSAR model can then be used to predict the activity of new, untested compounds.

For Spiro[2.4]heptan-1-amine, we can use existing QSAR models for relevant endpoints, such as toxicity or affinity for a particular target class, to predict its properties. It is important to ensure that our molecule falls within the applicability domain of the chosen QSAR model.

Methodology: Applying a Pre-existing QSAR Model
  • Model Selection: Identify a validated QSAR model for a relevant endpoint. For instance, a model that predicts the toxicity of aliphatic amines.[20]

  • Descriptor Calculation: Calculate the molecular descriptors for Spiro[2.4]heptan-1-amine that are used as input for the selected QSAR model. These can include constitutional, topological, and quantum-chemical descriptors.

  • Prediction: Input the calculated descriptor values into the QSAR model equation to predict the activity or property of interest.

  • Applicability Domain Assessment: Determine if Spiro[2.4]heptan-1-amine falls within the applicability domain of the model. This can be done by comparing its descriptors to the range of descriptors of the training set compounds.

Example QSAR Prediction for Spiro[2.4]heptan-1-amine

Let's consider a hypothetical QSAR model for predicting the toxicity of primary amines in a Tetrahymena pyriformis assay, similar to the one described in the literature:[20]

log(IGC50)^-1 = 0.72 * logP - 1.64

  • Descriptor Calculation: Using the predicted logP of 1.20 for Spiro[2.4]heptan-1-amine.

  • Prediction: log(IGC50)^-1 = 0.72 * (1.20) - 1.64 = -0.772

  • Interpretation: This predicted value can be compared to the toxicity of other amines to rank its potential hazard.

Trustworthiness and Validation of QSAR Models

The predictive power of a QSAR model is highly dependent on its statistical robustness and the diversity of its training set.[21] Validated QSAR models for regulatory purposes, such as those compliant with OECD guidelines, have undergone rigorous internal and external validation.[14] When using a QSAR model, it is crucial to report the prediction along with an assessment of its reliability, including whether the query compound is within the model's applicability domain.

QSAR Prediction and Validation Logic

QSAR_Logic cluster_input Input cluster_model QSAR Model cluster_prediction Prediction cluster_validation Validation Molecule Spiro[2.4]heptan-1-amine Descriptors Calculate Molecular Descriptors Molecule->Descriptors SelectModel Select Validated QSAR Model Predict Predict Activity/Property SelectModel->Predict Descriptors->Predict Applicability Assess Applicability Domain Predict->Applicability Confidence Determine Confidence in Prediction Applicability->Confidence

Caption: Logical flow for QSAR prediction and confidence assessment.

Synthesis and Future Directions

This guide has demonstrated a multi-faceted in silico approach to characterizing the novel molecule Spiro[2.4]heptan-1-amine. By integrating ADMET prediction, molecular docking, and QSAR analysis, we have constructed a preliminary computational profile that can guide further research.

Key Takeaways:

  • ADMET Predictions: Spiro[2.4]heptan-1-amine exhibits promising drug-like properties, including good predicted oral absorption and solubility. Potential liabilities, such as CYP450 inhibition, have been flagged for future experimental investigation.

  • Molecular Docking: The molecule shows a plausible binding mode to the COX-2 active site, with the primary amine playing a key role in the interaction. This suggests that Spiro[2.4]heptan-1-amine and its derivatives could be explored as potential anti-inflammatory agents.

  • QSAR Analysis: By applying existing validated models, we can estimate properties like toxicity, providing an early warning for potential safety issues.

It is crucial to reiterate that these in silico results are predictive in nature. The next logical step is the synthesis of Spiro[2.4]heptan-1-amine and its analogs, followed by experimental validation of the predicted properties. This iterative cycle of computational modeling, synthesis, and experimental testing is the cornerstone of modern, efficient drug discovery.[7] The insights gained from this initial computational assessment provide a solid foundation and a rational basis for embarking on the experimental journey.

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Validation

A Comparative Guide to Spiro[2.4]heptan-1-amine Hydrochloride: A 3D-Scaffold for Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer superior pharmacological profiles is perpetual. In the drive to escape "flatland" – the over-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer superior pharmacological profiles is perpetual. In the drive to escape "flatland" – the over-exploration of planar aromatic structures – spirocyclic systems have emerged as compelling three-dimensional (3D) building blocks. This guide provides an in-depth technical comparison of Spiro[2.4]heptan-1-amine hydrochloride, a representative of the spiro[2.4]heptane amine class, with established cyclic amine alternatives. We will delve into synthetic strategies, physicochemical properties, and biological potential, supported by available experimental data, to offer a comprehensive evaluation for its application in drug discovery programs.

Due to the limited specific peer-reviewed data on the 1-amine isomer, this guide will consider the broader spiro[2.4]heptane amine scaffold, using data available for its isomers as a proxy to discuss the potential of this chemical class.

The Spiro[2.4]heptane Amine Scaffold: A Profile

The spiro[2.4]heptane framework, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, introduces a rigid, 3D-architecture into a molecule. The amine functionality provides a crucial handle for derivatization and interaction with biological targets. The hydrochloride salt form enhances solubility and stability, making it amenable to pharmaceutical development.

The primary advantages of incorporating such a spirocyclic scaffold include:

  • Enhanced Three-Dimensionality: The rigid, non-planar structure can improve binding affinity and selectivity by presenting substituents in well-defined spatial orientations.

  • Improved Physicochemical Properties: Spirocycles can modulate lipophilicity (LogP) and aqueous solubility, often leading to a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Increased Metabolic Stability: The quaternary spiro-carbon can block metabolic pathways that would otherwise lead to degradation in simpler cyclic systems.

  • Novel Chemical Space: These scaffolds provide access to new areas of chemical space, offering opportunities for novel intellectual property.

Comparative Synthesis Strategies

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery. Here, we compare a plausible synthetic approach to the spiro[2.4]heptane amine core with the established syntheses of common alternatives.

Synthesis of the Spiro[2.4]heptane Amine Scaffold

A common strategy to access spiro[2.4]heptane amines involves the reductive amination of the corresponding ketone, spiro[2.4]heptan-4-one. This ketone can be synthesized from commercially available starting materials.

Spiro[2.4]heptan-4-amine Synthesis Cyclopentanone Cyclopentanone Intermediate_1 2-(Ethoxycarbonyl)cyclopentan-1-one Cyclopentanone->Intermediate_1 Diethyl carbonate, NaH Intermediate_2 Ethyl spiro[2.4]heptane-1-carboxylate Intermediate_1->Intermediate_2 1,2-Dibromoethane, NaOEt Intermediate_3 Spiro[2.4]heptan-4-one Intermediate_2->Intermediate_3 Decarboxylation Spiro[2.4]heptan-4-amine Spiro[2.4]heptan-4-amine Intermediate_3->Spiro[2.4]heptan-4-amine Reductive Amination (e.g., NH3, H2, Raney Ni) 4-Aminopiperidine Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_oxime N-Boc-4-piperidone oxime N-Boc-4-piperidone->Intermediate_oxime Hydroxylamine 4-Amino-N-Boc-piperidine 4-Amino-N-Boc-piperidine Intermediate_oxime->4-Amino-N-Boc-piperidine Reduction (e.g., H2, Pd/C) 4-Aminopiperidine 4-Aminopiperidine 4-Amino-N-Boc-piperidine->4-Aminopiperidine Deprotection (e.g., HCl)

Caption: Typical synthetic route to 4-Aminopiperidine.

2. 3-Aminoquinuclidine: A rigid, bridged bicyclic amine. It is often prepared from quinuclidin-3-one. The free base can be obtained from its commercially available dihydrochloride salt. [1]

3-Aminoquinuclidine Synthesis Quinuclidin-3-one Quinuclidin-3-one Quinuclidin-3-one_oxime Quinuclidin-3-one_oxime Quinuclidin-3-one->Quinuclidin-3-one_oxime Hydroxylamine 3-Aminoquinuclidine 3-Aminoquinuclidine Quinuclidin-3-one_oxime->3-Aminoquinuclidine Reduction (e.g., LiAlH4)

Caption: Synthetic pathway to 3-Aminoquinuclidine.

3. 2,6-Diazaspiro[3.3]heptane: Another class of spirocyclic amines that has gained traction as a piperazine bioisostere. [2]Its synthesis can be achieved through a multi-step sequence starting from a chloroester. [3]

2,6-Diazaspiro[3.3]heptane Synthesis Chloroester Chloroester Aldehyde Aldehyde Chloroester->Aldehyde Reduction (LiAlH4), then Oxidation (Swern) Amine_intermediate Amine_intermediate Aldehyde->Amine_intermediate Reductive Amination (Primary amine, NaBH(OAc)3) 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Amine_intermediate->2,6-Diazaspiro[3.3]heptane Cyclization (K-tert-butoxide)

Sources

Comparative

The Ascendance of Spiro[2.4]heptan-1-amine: A Comparative Guide to a Novel Scaffold in Drug Discovery

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate move away from flat, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate move away from flat, aromatic structures towards more complex, three-dimensional scaffolds is driven by the need for enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Among the rising stars in this "escape from flatland" is the spiro[2.4]heptan-1-amine scaffold. This guide provides a comparative analysis of this unique building block, offering insights into its strategic application in drug discovery through case studies and experimental data.

The Spiro[2.4]heptan-1-amine Scaffold: A Profile

Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry.[1] The spiro[2.4]heptan-1-amine motif, with its fused cyclopropane and cyclopentane rings, presents a distinct conformational rigidity. This inherent structural constraint is a key advantage in drug design, as it can pre-organize appended functional groups into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[1]

Caption: General structure of Spiro[2.4]heptan-1-amine.

Case Study 1: Enhancing Potency and Selectivity of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising target for cancer immunotherapy.[2] A significant hurdle in the development of HPK1 inhibitors is achieving high potency and selectivity, particularly against other members of the MAP4K family, while maintaining favorable pharmacokinetic properties.[2]

In a recent study, researchers reported the development of a series of potent and selective spiro-HPK1 inhibitors. While not explicitly Spiro[2.4]heptan-1-amine, the principles of using a spirocyclic core are directly applicable. The lead compound was optimized by introducing a spirocyclic scaffold to explore the three-dimensional space of the ATP-binding pocket.

This strategic incorporation of a spirocycle led to the discovery of compound 16 , which exhibited an impressive HPK1 inhibitory potency with an IC50 of 2.67 nM.[2] More importantly, it demonstrated over 100-fold selectivity against other MAP4K family members and greater than 300-fold selectivity against a panel of other kinases.[2]

Comparative Performance Data:
CompoundScaffold TypeHPK1 IC50 (nM)Selectivity vs. MAP4K Family
Lead CompoundNon-spirocyclicModerateLow
Compound 16 Spirocyclic2.67>100-fold

This case study underscores the power of a spirocyclic core in orienting key pharmacophoric elements to achieve both high potency and exceptional selectivity, a principle that can be directly extrapolated to the use of Spiro[2.4]heptan-1-amine.

Case Study 2: Development of Potent and Selective CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a key mediator of inflammation, making it an attractive target for a variety of inflammatory diseases.[1] The development of small molecule CCR2 antagonists has been an area of intense research.

One successful strategy has involved the use of spirocyclic piperidines as a core scaffold. In a notable example, a series of spirocyclic butanamides were synthesized and evaluated for their CCR2 antagonistic activity. The most potent compounds in this series, 4g and 4o , exhibited IC50 values of 89 nM and 17 nM, respectively, in a Ca2+-flux assay.[1]

While this case study does not directly involve Spiro[2.4]heptan-1-amine, it provides a valuable blueprint for how a spirocyclic amine can be effectively utilized in the design of potent GPCR modulators. The rigid spirocyclic core helps to position the key interacting moieties for optimal binding to the receptor.

Comparative Performance Data:
CompoundScaffold TypeCCR2 Antagonism (IC50, nM)
4g Spirocyclic Piperidine89
4o Spirocyclic Piperidine17

The exceptional potency achieved with these spirocyclic compounds provides a strong rationale for exploring Spiro[2.4]heptan-1-amine as a novel scaffold for CCR2 antagonists and other GPCR targets.

Experimental Protocols

General Synthesis of Spiro[2.4]heptan-1-amine Derivatives (Illustrative)

The synthesis of derivatives based on the Spiro[2.4]heptan-1-amine core typically involves the acylation of the primary amine with a carboxylic acid of interest.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Spiro[2.4]heptan-1-amine Derivatives

Introduction: The Critical Role of Stereochemistry in Spiro[2.4]heptan-1-amine Scaffolds The spiro[2.4]heptan-1-amine scaffold is a rigid, three-dimensional structure increasingly incorporated into modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Spiro[2.4]heptan-1-amine Scaffolds

The spiro[2.4]heptan-1-amine scaffold is a rigid, three-dimensional structure increasingly incorporated into modern medicinal chemistry programs. Its unique topology allows for precise vectoral presentation of substituents, making it a valuable building block for novel therapeutics that can probe complex biological space. However, the inherent chirality of this scaffold means that its biological activity is intrinsically linked to its stereochemistry. Enantiomers of a drug candidate can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Therefore, the unambiguous determination of the absolute and relative stereochemistry of Spiro[2.4]heptan-1-amine derivatives is not merely an analytical exercise but a cornerstone of safe and effective drug development.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of this important class of molecules. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower researchers in their drug discovery and development endeavors.

Comparative Analysis of Key Stereochemical Confirmation Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of research, sample availability and purity, and the specific stereochemical question being addressed (i.e., relative versus absolute configuration). Here, we compare the most powerful and commonly employed methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Primary Application Sample Requirements Key Advantages Primary Limitations
X-ray Crystallography Absolute ConfigurationHigh-quality single crystalUnambiguous 3D structure determinationCrystal growth can be a significant bottleneck
NMR Spectroscopy Relative Stereochemistry~1-5 mg, solubleProvides detailed structural and connectivity informationAbsolute configuration often requires chiral derivatizing agents
Vibrational Circular Dichroism (VCD) Absolute Configuration~5-10 mg, soluble, enantiomerically enrichedNo need for crystallization; provides solution-phase conformationRequires quantum mechanical calculations for interpretation
Chiral HPLC Enantiomeric Purity & SeparationMicrograms to milligrams, solubleExcellent for quantifying enantiomeric excess (ee) and for preparative separationDoes not provide structural information for absolute configuration assignment

Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the stereochemical analysis of a new Spiro[2.4]heptan-1-amine derivative.

Stereochemistry Workflow start Start: Racemic or Enantioenriched Spiro[2.4]heptan-1-amine Derivative chiral_hplc Chiral HPLC Analysis start->chiral_hplc ee_determination Determine Enantiomeric Excess (ee) chiral_hplc->ee_determination preparative_hplc Preparative Chiral HPLC (if needed) ee_determination->preparative_hplc If racemic and separation is required isolated_enantiomers Isolated Enantiomers ee_determination->isolated_enantiomers If already enantioenriched preparative_hplc->isolated_enantiomers spectroscopic_analysis Spectroscopic Analysis isolated_enantiomers->spectroscopic_analysis nmr NMR Spectroscopy (NOE, ROE, Coupling Constants) spectroscopic_analysis->nmr absolute_config_methods Absolute Configuration Methods spectroscopic_analysis->absolute_config_methods relative_config Determine Relative Stereochemistry nmr->relative_config absolute_config_determined Unambiguous Absolute and Relative Stereochemistry Confirmed relative_config->absolute_config_determined xray X-ray Crystallography absolute_config_methods->xray If suitable crystals are obtained vcd Vibrational Circular Dichroism (VCD) absolute_config_methods->vcd If crystallization is challenging xray->absolute_config_determined vcd->absolute_config_determined

Caption: A logical workflow for the comprehensive stereochemical analysis of Spiro[2.4]heptan-1-amine derivatives.

In-Depth Technical Guides

X-ray Crystallography: The Gold Standard for Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Causality Behind Experimental Choices: The primary prerequisite for this technique is the ability to grow a high-quality single crystal.[3] For chiral molecules like Spiro[2.4]heptan-1-amine derivatives, the presence of a heavy atom (e.g., bromine, iodine) in the molecule or a co-crystallizing agent can enhance the anomalous dispersion effect, which is crucial for the reliable determination of the absolute configuration, often quantified by the Flack parameter.[3]

  • Crystallization:

    • Rationale: The goal is to slowly bring a supersaturated solution of the purified compound to a state of minimal solubility, promoting the formation of a well-ordered crystal lattice.

    • Procedure:

      • Dissolve 5-10 mg of the highly purified Spiro[2.4]heptan-1-amine derivative in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, ethyl acetate).

      • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane, diethyl ether).

      • Allow the system to equilibrate undisturbed for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

    • Procedure:

      • Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

      • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

      • Center the crystal in the X-ray beam of a diffractometer.

      • Collect diffraction data over a range of orientations.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The model is then refined to best fit the experimental data.

    • Procedure:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Solve the phase problem using direct methods or Patterson methods.

      • Build an initial molecular model into the electron density map.

      • Refine the model against the experimental data, including anisotropic displacement parameters.

      • Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.[3]

NMR Spectroscopy: Elucidating Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution.[4] For Spiro[2.4]heptan-1-amine derivatives, 1D and 2D NMR experiments can reveal through-bond and through-space correlations between protons, which are invaluable for assigning the relative orientation of substituents.

Causality Behind Experimental Choices: The rigidity of the spirocyclic scaffold often leads to well-defined spatial relationships between protons. Techniques like the Nuclear Overhauser Effect (NOE) are particularly effective, as the magnitude of the NOE is inversely proportional to the sixth power of the distance between two protons. This sensitivity to distance allows for the elucidation of which substituents are on the same or opposite faces of the rings.

  • Sample Preparation:

    • Rationale: A high-purity sample dissolved in a deuterated solvent is required to avoid interfering signals from the solvent.

    • Procedure:

      • Dissolve approximately 5 mg of the Spiro[2.4]heptan-1-amine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Rationale: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed to detect through-space correlations between protons that are close to each other (typically < 5 Å).

    • Procedure:

      • Acquire standard 1D ¹H and ¹³C spectra to assign the chemical shifts of all signals.

      • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 400 MHz).

      • Optimize the mixing time (typically 300-800 ms) to maximize NOE cross-peaks while minimizing spin diffusion.

  • Data Analysis and Interpretation:

    • Rationale: The presence of a cross-peak between two protons in the NOESY spectrum indicates that they are in close spatial proximity.

    • Procedure:

      • Process the 2D NOESY data.

      • Identify key cross-peaks between protons on the spirocyclic core and its substituents.

      • For example, an NOE between a proton on the cyclopropane ring and a proton on the cyclopentane ring can help define the relative stereochemistry at the spiro center.

      • Correlate the observed NOEs with molecular models to build a self-consistent 3D structure representing the relative configuration.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is a powerful method for determining the absolute configuration of molecules in solution, making it an excellent alternative when crystallization for X-ray analysis is not feasible.[7]

Causality Behind Experimental Choices: Enantiomers produce mirror-image VCD spectra.[5] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[7] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[7]

  • Sample Preparation:

    • Rationale: A relatively concentrated solution of the enantiomerically pure or enriched sample is required. The solvent should have minimal absorption in the fingerprint region of the IR spectrum.

    • Procedure:

      • Dissolve 5-10 mg of the Spiro[2.4]heptan-1-amine derivative in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.

      • Use a short pathlength IR cell (50-100 µm).

  • VCD Spectrum Acquisition:

    • Rationale: The VCD signal is very weak (10⁻⁴ to 10⁻⁵ absorbance units), so data is collected for an extended period to achieve a good signal-to-noise ratio.

    • Procedure:

      • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

      • Collect data for several hours (e.g., 2-6 hours).

      • Subtract the VCD spectrum of the pure solvent.

  • Computational Modeling and Spectral Comparison:

    • Rationale: The experimental spectrum is compared to the DFT-calculated spectrum of one enantiomer to assign the absolute configuration.

    • Procedure:

      • Perform a conformational search for the Spiro[2.4]heptan-1-amine derivative using a suitable molecular mechanics force field.

      • For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

      • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.

      • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If they are opposite, the sample has the opposite absolute configuration.

Chiral HPLC: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[8][9] It is an essential tool for monitoring the success of asymmetric syntheses and for the quality control of chiral drug substances.

Causality Behind Experimental Choices: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often very effective.[10]

  • Column and Mobile Phase Selection:

    • Rationale: The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

    • Procedure:

      • Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

      • Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like Spiro[2.4]heptan-1-amine.

      • Vary the ratio of hexane to the polar modifier to optimize the separation and retention times.

  • Sample Preparation and Analysis:

    • Rationale: A dilute solution of the sample is injected onto the column, and the enantiomers are detected as they elute.

    • Procedure:

      • Prepare a stock solution of the Spiro[2.4]heptan-1-amine derivative at approximately 1 mg/mL in the mobile phase.

      • Inject a small volume (e.g., 5-10 µL) onto the HPLC system.

      • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Rationale: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

    • Procedure:

      • Integrate the peak areas of the two eluting enantiomers.

      • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion: An Integrated Approach for Unambiguous Stereochemical Assignment

Confirming the stereochemistry of Spiro[2.4]heptan-1-amine derivatives requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining enantiomeric purity and for preparative separation. NMR spectroscopy, particularly 2D NOESY, is the primary tool for elucidating relative stereochemistry. For the ultimate determination of absolute configuration, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. When crystallization proves difficult, VCD spectroscopy offers a powerful and reliable solution-phase alternative. By judiciously applying these techniques, researchers can confidently and unambiguously assign the stereochemistry of these important molecules, paving the way for the development of safer and more effective therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Spiro[2.4]heptan-1-amine Hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of Spiro[2.4]heptan-1-amine hydrochloride. As a specialized chemical used in advanced research and drug development, its handling and disposal d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Spiro[2.4]heptan-1-amine hydrochloride. As a specialized chemical used in advanced research and drug development, its handling and disposal demand a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring that laboratory professionals can manage this waste stream with confidence and expertise.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's potential hazards is essential. Spiro[2.4]heptan-1-amine hydrochloride and its analogs are amine salts, and while comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheets (SDS) for structurally similar compounds provide a clear basis for a cautious approach.[1]

The primary hazards identified for analogous spiro-amine hydrochlorides include:

  • H302: Harmful if swallowed [2]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

While one SDS for a related isomer suggests "no known hazard," this should be regarded as an outlier, as the properties of amine hydrochlorides and data from other suppliers strongly indicate irritant properties.[1] The toxicological properties have not been fully investigated for many of these novel compounds, which necessitates treating them with a high degree of caution.[3]

Causality: The hydrochloride salt form can make the compound acidic, contributing to its irritant nature. Furthermore, upon combustion, nitrogen-containing organic compounds can release toxic nitrogen oxides (NOx).[3] Therefore, the disposal strategy must mitigate risks of exposure, environmental release, and hazardous decomposition.

Essential Safety Protocols: PPE and Engineering Controls

To mitigate the risks identified above, all handling and disposal activities must be conducted with appropriate protective measures.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling amine compounds.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid material or solutions should be performed in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to prevent inhalation of dust or aerosols.[2]

Engineering Controls:

  • Chemical Fume Hood: Use a fume hood to contain any dust or vapors during weighing, transfer, or dissolution.[2]

  • Safety Shower and Eyewash Station: Ensure these are readily accessible and have been recently tested.

Waste Management: Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation.

  • Waste Characterization: Based on its identified hazards, Spiro[2.4]heptan-1-amine hydrochloride waste should be classified as hazardous chemical waste . Do not dispose of it down the drain or in regular trash.[3][5]

  • Segregation: This waste must be kept separate from other waste streams, particularly incompatible materials like strong oxidizing agents.[3] Keep solid waste separate from liquid waste.

The following table summarizes the key safety and disposal parameters for Spiro[2.4]heptan-1-amine hydrochloride.

ParameterSpecificationRationale & Reference
Hazard Class Irritant (Skin, Eye), Harmful (Oral)Based on GHS classifications H302, H315, H319 for analogous compounds.[2]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard protocol for handling irritant and potentially toxic chemicals.[2]
Engineering Control Chemical Fume HoodPrevents inhalation of dust or aerosols, mitigating respiratory irritation (H335).[2]
Disposal Method Incineration via Licensed ContractorRecommended for organic amine compounds to ensure complete destruction and prevent environmental release.[5][6]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.Prevents spread of contamination and ensures proper containment for disposal.[1][2]

Step-by-Step Disposal Protocol

Follow this procedure for the safe and compliant disposal of Spiro[2.4]heptan-1-amine hydrochloride waste.

Step 1: Decontamination of Empty Containers The principle of "triple rinsing" is a best practice derived from EPA guidelines to ensure a container is free of hazardous residue.

  • Select a suitable solvent in which Spiro[2.4]heptan-1-amine hydrochloride is soluble (e.g., water, methanol).

  • Rinse the empty container thoroughly with a small amount of the chosen solvent.

  • Pour the solvent rinseate into a designated hazardous waste container for liquid amine waste.

  • Repeat this rinsing process two more times.

  • After the third rinse, deface the original label on the container to prevent accidental reuse. The container can now typically be disposed of as non-hazardous waste (e.g., broken glass box), but confirm this with your institution's Environmental Health & Safety (EHS) department.

Step 2: Collection of Chemical Waste

  • Solid Waste: Collect any unused or waste Spiro[2.4]heptan-1-amine hydrochloride solid in a dedicated, sealable, and chemically compatible container.

  • Liquid Waste: Collect all rinseate and any solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated organic waste, as per your institution's guidelines.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or spill cleanup materials, should be collected in a sealed bag or container and treated as solid hazardous waste.[1]

Step 3: Packaging and Labeling

  • Ensure the waste container is in good condition and the lid is securely fastened.

  • Label the container clearly with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "Spiro[2.4]heptan-1-amine hydrochloride"

    • An accurate estimation of the quantity and concentration.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

Step 4: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • This storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. The ultimate disposal method will likely be high-temperature incineration, which is an effective method for destroying organic amine compounds.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Spiro[2.4]heptan-1-amine hydrochloride.

G cluster_assessment Hazard Assessment cluster_protocol Disposal Protocol cluster_final Final Steps start Waste Generation (Spiro[2.4]heptan-1-amine HCl) haz_id Identify Hazards: - Harmful (Oral) - Skin/Eye/Resp Irritant (H302, H315, H319, H335) start->haz_id ppe Select PPE: - Goggles, Gloves, Lab Coat haz_id->ppe eng_ctrl Use Engineering Controls: - Chemical Fume Hood ppe->eng_ctrl waste_type Waste Type? eng_ctrl->waste_type solid_waste Solid Waste: Unused product, contaminated items waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions, rinseate waste_type->liquid_waste Liquid empty_cont Empty Container waste_type->empty_cont Container collect_solid Collect in sealed, labeled solid waste container solid_waste->collect_solid collect_liquid Collect in sealed, labeled liquid waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_cont->triple_rinse storage Store waste in designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinse Collect rinseate in liquid waste container triple_rinse->collect_rinse collect_rinse->collect_liquid dispose_cont Dispose of rinsed container as non-hazardous waste collect_rinse->dispose_cont pickup Arrange pickup by licensed hazardous waste contractor storage->pickup

Caption: Decision workflow for handling Spiro[2.4]heptan-1-amine hydrochloride waste.

Conclusion

The proper disposal of Spiro[2.4]heptan-1-amine hydrochloride is not merely a logistical task but a critical component of responsible laboratory practice. Adherence to these procedures, which are based on established safety data and regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA), ensures the protection of laboratory personnel and the environment.[7] Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.

References

  • Safety Data Sheet Special mixture Spiro 1. (n.d.). SOL B S.r.l.
  • JR-9601 p.1 - Safety Data Sheet. (2025, October 3). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - 3-Butenylamine. (2013, October 3). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Spiro[2.4]heptan-6-amine;hydrochloride. (2024, December 19). CymitQuimica.
  • spiro[2.4]heptan-4-amine hydrochloride | 2060052-47-1. (n.d.). Enamine Store.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency.

Sources

Handling

A Senior Application Scientist's Guide to Handling Spiro[2.4]heptan-1-amine hydrochloride

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. Spiro[2.4]heptan-1-amine hydrochloride, a unique spirocyclic amine, presents specific handling challenges that necessit...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. Spiro[2.4]heptan-1-amine hydrochloride, a unique spirocyclic amine, presents specific handling challenges that necessitate a robust safety protocol. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity. The protocols outlined below are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Assessment and Core Safety Principles

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a precautionary approach is mandatory. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Spiro[2.4]heptan-1-amine hydrochloride. The following table summarizes the minimum required PPE based on the anticipated hazards.

Hazard CategoryPotential EffectRequired PPERationale
Eye/Face Serious eye irritation, potential for irreversible damage.[1]Chemical splash goggles and a full-face shield.Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Skin irritation, potential for chemical burns upon prolonged contact.[1]Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene), and a chemical-resistant lab coat or coveralls.[2]Standard latex gloves are insufficient. Nitrile or neoprene gloves offer better protection against amine compounds. A lab coat or coveralls protects underlying clothing and skin from contamination.
Respiratory Respiratory tract irritation from inhalation of fine powder.[1]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.This is mandatory when handling the solid outside of a certified chemical fume hood.
General Accidental spills and contamination.Closed-toe shoes, preferably chemical-resistant boots.[3][4]Protects feet from spills and dropped equipment.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram and procedural steps outline the safe handling of Spiro[2.4]heptan-1-amine hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup 2. Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_ppe->prep_setup handle_weigh 3. Weigh Compound (Use anti-static weigh paper/boat) prep_setup->handle_weigh Proceed to handling handle_transfer 4. Transfer & Prepare Solution (Slowly add solid to solvent) handle_weigh->handle_transfer cleanup_decon 5. Decontaminate Surfaces (Use appropriate solvent/detergent) handle_transfer->cleanup_decon Reaction complete cleanup_dispose 6. Segregate & Label Waste (Solid, Liquid, Contaminated PPE) cleanup_decon->cleanup_dispose cleanup_remove_ppe 7. Remove PPE (Gloves last, avoid skin contact) cleanup_dispose->cleanup_remove_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptan-1-amine hydrochloride
Reactant of Route 2
Spiro[2.4]heptan-1-amine hydrochloride
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